molecular formula C41H80O6 B084074 Pentaerythritol Distearate CAS No. 13081-97-5

Pentaerythritol Distearate

货号: B084074
CAS 编号: 13081-97-5
分子量: 669.1 g/mol
InChI 键: FSEJJKIPRNUIFL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Pentaerythritol distearate is a synthetic non-ionic surfactant synthesized via the esterification of pentaerythritol with stearic acid, resulting in a compound with two stearic acid molecules linked to a pentaerythritol core . This structure provides significant value as a versatile reagent in scientific research and product development. Its primary mechanism of action involves modifying interfacial tension, which allows it to function as an effective emulsifier for stabilizing intimate mixtures of immiscible liquids, such as oil and water . In industrial research, this compound is investigated as a biodegradable lubricant and an additive in lubricating oils . It also serves as a stabilizer and processing aid in polymer and plastic manufacturing, where it enhances thermal stability and improves the flow properties of materials like PVC . Advanced synthesis methods for related esters utilize solid superacid catalysts, such as SO₄²⁻/ZrO₂/SiO₂, to achieve high conversion rates and product purity, demonstrating pathways for efficient industrial production . For cosmetic science applications, this ester is studied for its unique texturizing and emollient properties. It acts as a consistency agent that builds viscosity and stabilizes oil-in-water emulsions without imparting a waxy feel or white residue on the skin . Researchers value it for developing formulations with a smooth, non-greasy skin feel, and it is often explored as an alternative to traditional waxes and fatty alcohols in skin and hair care products .

属性

IUPAC Name

[2,2-bis(hydroxymethyl)-3-octadecanoyloxypropyl] octadecanoate
Source PubChem
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InChI

InChI=1S/C41H80O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)46-37-41(35-42,36-43)38-47-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42-43H,3-38H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEJJKIPRNUIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H80O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047175
Record name Pentaerythritol Distearate
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Molecular Weight

669.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder
Record name Octadecanoic acid, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester
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CAS No.

13081-97-5
Record name Pentaerythrityl distearate
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Record name Octadecanoic acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl ester
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Record name Octadecanoic acid, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester
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Record name Pentaerythritol Distearate
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Record name 2,2-bis(hydroxymethyl)propane-1,3-diyl distearate
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Record name PENTAERYTHRITYL DISTEARATE
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Foundational & Exploratory

An In-depth Technical Guide to Pentaerythritol Distearate: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaerythritol (B129877) Distearate is a diester of the polyol pentaerythritol and stearic acid, belonging to the broader class of pentaerythritol esters. Its unique molecular architecture, featuring a central neopentyl core with two long-chain fatty acid substituents and two free hydroxyl groups, imparts a combination of lipophilic and hydrophilic characteristics. This structure makes it a valuable excipient in the pharmaceutical and cosmetic industries, where it functions primarily as an emulsifier, thickener, and stabilizer in various formulations. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of Pentaerythritol Distearate. Detailed experimental protocols and data interpretation are included to assist researchers and drug development professionals in its application.

Chemical Structure and Identification

This compound is structurally defined as the 2,2-bis(hydroxymethyl)propane-1,3-diyl diester of octadecanoic acid. The central carbon atom of the pentaerythritol backbone is quaternary, and the molecule possesses two ester linkages and two primary alcohol functional groups.

The key identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name [2,2-bis(hydroxymethyl)-3-octadecanoyloxypropyl] octadecanoate
Systematic Name 2,2-bis(hydroxymethyl)propane-1,3-diyl distearate[1]
CAS Number 13081-97-5[1]
Molecular Formula C₄₁H₈₀O₆[1]
Molecular Weight 669.07 g/mol

Physicochemical Properties

This compound is typically a white to off-white, waxy solid at room temperature. Its physical and chemical properties are dictated by the presence of both the long, nonpolar stearate (B1226849) chains and the polar hydroxyl groups.

A summary of its key physicochemical properties is presented in the following table.

PropertyValueReference
Appearance White to off-white solid
Melting Point ~49-54 °C
Boiling Point (Predicted) 680.8 ± 50.0 °C
Density (Predicted) 0.945 ± 0.06 g/cm³
Solubility Very low in water. Soluble in various organic solvents.

Synthesis and Purification

Synthesis

This compound is synthesized via the direct esterification of pentaerythritol with two molar equivalents of stearic acid. The reaction is typically catalyzed by an acid and driven to completion by the removal of water, a byproduct of the reaction.

dot

Caption: Synthesis Workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of pentaerythritol esters.

Materials:

  • Pentaerythritol

  • Stearic Acid

  • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

  • Toluene (optional, as an azeotropic solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for recrystallization (e.g., ethanol, isopropanol)

Equipment:

  • Three-necked round-bottom flask

  • Dean-Stark apparatus or a similar setup for water removal

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Thermometer or temperature probe

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus connected to a condenser, and a thermometer, add pentaerythritol (1 molar equivalent) and stearic acid (2 molar equivalents).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 1-2% by weight of the reactants).

  • Esterification: Heat the mixture to 150-180°C with vigorous stirring. If using toluene, the water of reaction will be removed azeotropically and collected in the Dean-Stark trap. Alternatively, the reaction can be carried out under a vacuum to facilitate water removal.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture. The reaction is considered complete when the starting materials are consumed or the acid value reaches a low, constant value.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic phase sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound is purified by recrystallization to remove unreacted starting materials and byproducts.

Experimental Protocol: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, isopropanol).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Analytical Characterization

The identity and purity of the synthesized this compound are confirmed using various analytical techniques, primarily spectroscopic methods.

dot

References

An In-depth Technical Guide to the Synthesis and Purification of Pentaerythritol Distearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Pentaerythritol (B129877) Distearate (PEDS), a versatile non-ionic surfactant and emulsifier. PEDS is synthesized through the esterification of pentaerythritol with stearic acid and finds applications in cosmetics, personal care products, and as a processing aid in polymer manufacturing.[1][2] This document details the underlying chemical pathways, experimental protocols, and purification techniques, supported by quantitative data and process visualizations.

Synthesis of Pentaerythritol Distearate

The primary method for synthesizing this compound is the direct esterification of pentaerythritol with two molar equivalents of stearic acid. The reaction is typically catalyzed by an acid and driven to completion by the removal of water, a byproduct of the reaction.

Chemical Reaction Pathway

The synthesis of this compound proceeds through the esterification of the hydroxyl groups of pentaerythritol with the carboxyl groups of stearic acid. The reaction can be controlled to favor the formation of the diester, though a mixture of mono-, di-, tri-, and tetra-substituted esters is often produced. The molar ratio of the reactants is a critical factor in determining the final product distribution.[3]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Pentaerythritol Pentaerythritol C(CH₂OH)₄ PEDS This compound C(CH₂OH)₂(CH₂OCOC₁₇H₃₅)₂ Pentaerythritol->PEDS Stearic_Acid Stearic Acid (2 equiv.) CH₃(CH₂)₁₆COOH Stearic_Acid->PEDS Catalyst Acid Catalyst (e.g., H₂SO₄, p-TSA) Catalyst->PEDS Heat Heat (e.g., 150-240°C) Heat->PEDS Water Water (2 equiv.) H₂O PEDS->Water Byproducts Mono-, Tri-, and Tetra-esters PEDS->Byproducts

Caption: Synthesis pathway of this compound.

Key Reaction Parameters and Optimization

The yield and purity of this compound are highly dependent on the reaction conditions. Optimization of these parameters is crucial for achieving the desired product.[3]

ParameterTypical Range/ValueEffect on ReactionCitation
Molar Ratio (Stearic Acid:Pentaerythritol) 2:1 (for diester)A higher ratio of stearic acid favors the formation of higher esters (tri- and tetra-).[3]
Catalyst Sulfuric Acid, p-Toluenesulfonic Acid (p-TSA), Solid Superacid Catalysts (e.g., SO₄²⁻/ZrO₂/SiO₂)Increases the rate of esterification. Heterogeneous catalysts are preferred for ease of separation.[1][2]
Catalyst Concentration 0.05 - 2 wt% (of total reactants)Higher concentrations can increase reaction rate but may also lead to side reactions and color formation.[3]
Temperature 150 - 240 °CHigher temperatures increase the reaction rate but can also lead to degradation and side product formation.[3]
Reaction Time 3 - 12 hoursDependent on other reaction parameters. The reaction is monitored until the desired acid value is reached.[3][4]
Atmosphere Inert (e.g., Nitrogen)Prevents oxidation of the reactants and products at high temperatures.[5]
Water Removal Vacuum or Azeotropic DistillationDrives the equilibrium towards the formation of the ester product.[1]
Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from procedures for the synthesis of pentaerythritol esters.[6]

Materials:

  • Pentaerythritol

  • Stearic Acid

  • p-Toluenesulfonic acid (catalyst)

  • Nitrogen gas

  • Toluene (B28343) (optional, for azeotropic removal of water)

Equipment:

  • Three-necked round-bottom flask

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Dean-Stark trap with a condenser (if using toluene) or a vacuum setup

  • Nitrogen inlet

Procedure:

  • Charging Reactants: In the three-necked round-bottom flask, add pentaerythritol and stearic acid in a 1:2 molar ratio.

  • Catalyst Addition: Add p-toluenesulfonic acid (0.1-0.5% of the total reactant weight).

  • Inert Atmosphere: Begin purging the flask with a gentle stream of nitrogen gas.

  • Heating and Reaction:

    • Without Toluene: Heat the mixture to 150-180 °C with continuous stirring. Apply a vacuum to facilitate the removal of the water formed during the reaction.

    • With Toluene: Add toluene to the flask and heat the mixture to reflux. The water will be collected in the Dean-Stark trap.

  • Monitoring the Reaction: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value is below a predetermined level (e.g., < 10 mg KOH/g).[5]

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature under a nitrogen atmosphere.

G cluster_setup Reaction Setup cluster_reaction Esterification cluster_completion Completion & Cooldown A Charge Reactants: Pentaerythritol, Stearic Acid (1:2) B Add Catalyst: p-TSA (0.1-0.5 wt%) A->B C Purge with Nitrogen B->C D Heat to 150-180°C with Stirring C->D E Remove Water: Vacuum or Azeotropic Distillation D->E F Monitor Acid Value E->F F->D Continue Reaction G Reaction Complete (Acid Value < 10) F->G H Cool to Room Temperature G->H

Caption: Experimental workflow for the synthesis of this compound.

Purification of this compound

The crude product from the synthesis contains unreacted starting materials, catalyst, and a mixture of pentaerythritol esters. Purification is necessary to isolate the desired this compound.

Purification Methods

Several methods can be employed for the purification of this compound.

MethodDescriptionAdvantagesDisadvantagesCitation
Recrystallization The crude product is dissolved in a hot non-polar solvent (e.g., hexane) and allowed to cool, causing the purified PEDS to crystallize out.Effective for removing unreacted stearic acid and other impurities with different solubilities.Requires appropriate solvent selection; some product may be lost in the mother liquor.[2]
Neutralization and Washing The crude product is washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by washing with water to remove salts and other water-soluble impurities.Simple and effective for removing acidic components.May not effectively remove other organic impurities.[1]
Vacuum Distillation The product is purified by distillation under reduced pressure.Can be effective for separating components with different boiling points.High temperatures may be required, which can lead to degradation of the product.[1]
Experimental Protocol: Purification by Recrystallization

This protocol is based on general recrystallization techniques for similar esters.[6]

Materials:

  • Crude this compound

  • Hexane (or another suitable non-polar solvent)

Equipment:

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: In a test tube, determine the appropriate solvent by testing the solubility of a small amount of the crude product at room temperature and upon heating. A good solvent will dissolve the product when hot but not at room temperature. Hexane is a commonly used solvent for this purpose.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

TechniquePurposeTypical ResultsCitation
Fourier-Transform Infrared Spectroscopy (FT-IR) To confirm the presence of the ester functional group.Characteristic peaks at 1740–1720 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (C-O ester stretch).[2]
Differential Scanning Calorimetry (DSC) To determine the melting point and assess thermal transitions.A sharp melting endotherm around 72 °C for pure PEDS.[2]
High-Performance Liquid Chromatography (HPLC) To determine the purity and quantify the components of the product mixture.Reverse-phase HPLC with a mobile phase of acetonitrile (B52724) and water can be used.[7]
Mass Spectrometry (MS) To confirm the molecular weight and aid in structural elucidation.Provides information on the molecular ion and fragmentation patterns.[3]

References

Spectroscopic Analysis of Pentaerythritol Distearate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol (B129877) Distearate is a diester of the polyol pentaerythritol and stearic acid, a long-chain saturated fatty acid. Its chemical structure, featuring a central quaternary carbon, two ester linkages, and two free hydroxyl groups, imparts unique physicochemical properties that make it a valuable excipient in various pharmaceutical and cosmetic formulations. It functions primarily as an emulsifier, emollient, thickener, and stabilizer. A thorough understanding of its molecular structure and purity is critical for formulation development and quality control. This technical guide provides an in-depth overview of the spectroscopic analysis of Pentaerythritol Distearate using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Molecular Structure

The molecular structure of this compound consists of a central pentaerythritol core where two of the four hydroxyl groups are esterified with stearic acid. The remaining two hydroxyl groups are unreacted.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The FTIR spectrum of this compound is characterized by the presence of ester, hydroxyl, and long aliphatic chain functionalities.

Experimental Protocol: FTIR Analysis

A common and effective method for analyzing solid, waxy samples like this compound is the Attenuated Total Reflectance (ATR) technique.

  • Sample Preparation: A small amount of the this compound sample is placed directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying gentle pressure with the built-in press.

  • Instrumentation and Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric contributions (e.g., CO₂ and water vapor).

    • The sample is placed on the crystal, and the FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

    • To improve the signal-to-noise ratio, multiple scans (typically 16 or 32) are co-added.

  • Data Processing and Analysis:

    • The resulting spectrum is processed, which may include baseline correction and smoothing.

    • The wavenumbers (cm⁻¹) of the absorption bands are identified and compared with characteristic group frequencies to confirm the presence of the expected functional groups.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Place sample on ATR crystal prep2 Apply pressure prep1->prep2 acq1 Record background spectrum prep2->acq1 acq2 Record sample spectrum (4000-400 cm⁻¹) acq1->acq2 proc1 Baseline correction & smoothing acq2->proc1 proc2 Identify peak wavenumbers proc1->proc2 proc3 Compare with characteristic frequencies proc2->proc3

Workflow for FTIR analysis of solid samples.
Data Presentation: Characteristic FTIR Absorption Bands

The following table summarizes the expected characteristic FTIR absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Broad, StrongO-H stretching (from the hydroxyl groups)
~2918StrongC-H asymmetric stretching (in -CH₂- groups)
~2850StrongC-H symmetric stretching (in -CH₂- groups)
~1735StrongC=O stretching (of the ester group)
~1465MediumC-H bending (scissoring) of -CH₂- groups
~1160StrongC-O stretching (of the ester group)
~720WeakC-H rocking (of long methylene (B1212753) chains)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). It is an indispensable tool for the unambiguous structural confirmation and purity assessment of this compound.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃).

    • A small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), is added for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Place the NMR tube into the spectrometer.

    • Tune the instrument to the appropriate frequencies for ¹H and ¹³C nuclei and shim the magnetic field to achieve optimal resolution.

    • For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a greater number of scans is typically necessary due to the lower natural abundance of the ¹³C isotope. Proton decoupling is generally employed to simplify the spectrum.

  • Data Processing and Analysis:

    • The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to generate the NMR spectrum.

    • Phase and baseline correct the spectrum.

    • Determine the chemical shifts (δ) of the signals relative to the internal standard.

    • For ¹H NMR, integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicity (splitting pattern) of the ¹H NMR signals to deduce proton connectivity.

    • Assign the chemical shifts in both ¹H and ¹³C NMR spectra to the corresponding nuclei in the this compound molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve sample in deuterated solvent prep2 Add internal standard (TMS) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Tune & Shim Spectrometer prep3->acq1 acq2 Acquire ¹H and ¹³C FID acq1->acq2 proc1 Fourier Transform FID acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Chemical Shift Referencing proc2->proc3 proc4 Integration & Multiplicity Analysis (¹H) proc3->proc4 proc5 Assign Signals to Structure proc4->proc5

Workflow for NMR analysis of organic compounds.
Data Presentation: ¹H NMR Chemical Shifts

The following table summarizes the expected ¹H NMR chemical shifts for this compound in CDCl₃.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.15s4H-CH₂-O-C=O (methylene protons of the esterified arms)
~3.65s4H-CH₂-OH (methylene protons of the hydroxyl arms)
~2.30t4H-CH₂-C=O (methylene protons α to the carbonyl)
~1.62m4H-CH₂-CH₂-C=O (methylene protons β to the carbonyl)
~1.25br s56H-(CH₂)₁₄- (bulk methylene protons of the stearate (B1226849) chains)
~0.88t6H-CH₃ (terminal methyl protons of the stearate chains)

s = singlet, t = triplet, m = multiplet, br s = broad singlet

Data Presentation: ¹³C NMR Chemical Shifts

The following table summarizes the expected ¹³C NMR chemical shifts for this compound in CDCl₃.

Chemical Shift (δ, ppm)Assignment
~174.0C=O (carbonyl carbon of the ester group)
~63.0-CH₂-O-C=O (methylene carbons of the esterified arms)
~61.5-CH₂-OH (methylene carbons of the hydroxyl arms)
~45.0C(CH₂-)₄ (central quaternary carbon of the pentaerythritol core)
~34.2-CH₂-C=O (methylene carbon α to the carbonyl)
~31.9-(CH₂)n- (penultimate methylene carbon of the stearate chain)
~29.7-29.1-(CH₂)n- (bulk methylene carbons of the stearate chains)
~24.9-CH₂-CH₂-C=O (methylene carbon β to the carbonyl)
~22.7-CH₂-CH₃ (methylene carbon adjacent to the terminal methyl group)
~14.1-CH₃ (terminal methyl carbon of the stearate chain)

Conclusion

FTIR and NMR spectroscopy are powerful and complementary techniques for the comprehensive analysis of this compound. FTIR provides rapid confirmation of the key functional groups—ester, hydroxyl, and long aliphatic chains. Concurrently, ¹H and ¹³C NMR spectroscopy offer a detailed structural map, enabling unambiguous identification and purity assessment. The experimental protocols and spectral data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the formulation and analysis of products containing this important excipient.

A Comprehensive Guide to the Thermal Properties of Pentaerythritol Distearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol (B129877) Distearate, a diester of the polyol pentaerythritol and the fatty acid stearic acid, is a versatile excipient in the pharmaceutical and cosmetic industries. Its utility as an emulsifier, thickener, and lubricant is intrinsically linked to its thermal behavior.[1][2][3][4][5][6] A thorough understanding of its properties under thermal stress is paramount for formulation development, manufacturing process optimization, and ensuring product stability. This technical guide provides an in-depth analysis of the thermal characteristics of Pentaerythritol Distearate, focusing on data obtained from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Thermal Analysis Data

The thermal properties of this compound are summarized below. It is important to note that variations in purity and the presence of mono- or tri-ester species can influence these values.

Differential Scanning Calorimetry (DSC) Data

DSC analysis reveals the phase transitions of a material as a function of temperature. For this compound, the primary transition of interest is its melting point.

ParameterValueNotes
Melting Point (°C) 52 - 72The reported melting point varies, which could be attributed to differences in the purity of the sample and the specific mixture of mono-, di-, and tri-esters.[1][7]
Heat of Fusion (ΔHfus) Not available in literatureWhile a specific value for the heat of fusion is not readily available in the public domain, the endothermic peak observed during melting in a DSC thermogram would allow for its calculation. This value represents the energy required to melt the solid.
Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as it is heated. This technique is crucial for determining the thermal stability and decomposition profile of a substance.

ParameterValue/ObservationNotes
Onset of Decomposition Expected to be above 200°CSpecific TGA data for this compound is limited. However, studies on similar polyol esters, such as pentaerythritol tetrapelargonate, show thermal stability up to 220°C. The thermal decomposition of polyol esters generally involves the cleavage of the ester linkages at elevated temperatures.
Decomposition Profile Gradual weight loss upon heatingThe decomposition is expected to occur in a stepwise manner as the ester bonds are broken.

Experimental Protocols

Detailed methodologies are essential for obtaining reproducible and accurate thermal analysis data. The following are generalized protocols for DSC and TGA analysis of this compound, based on standard practices for similar polyol esters.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and heat of fusion of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Hermetically seal the pan.

  • Reference: Use an empty, hermetically sealed aluminum pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 25°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its melting point (e.g., 100°C).

    • Cool the sample back to the initial temperature at a controlled rate (e.g., 10°C/min).

    • Heat the sample a second time at the same rate to obtain a thermogram for analysis. The second heating scan is often used to erase the thermal history of the sample.

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • The melting point is determined as the onset or peak temperature of the endothermic transition.

    • The heat of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA) Protocol

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to study thermal decomposition. An oxidative atmosphere (e.g., air) can be used to study oxidative stability.

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • The onset of decomposition is identified as the temperature at which a significant weight loss begins.

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of the maximum rates of decomposition.

Visualizations

Experimental Workflow for Thermal Characterization

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

Thermal_Analysis_Workflow cluster_DSC DSC Analysis cluster_TGA TGA Analysis DSC_Sample Weigh Sample (3-5 mg) in Aluminum Pan DSC_Setup Place in DSC with Reference Pan DSC_Sample->DSC_Setup DSC_Program Heat-Cool-Heat Cycle (e.g., 10°C/min) DSC_Setup->DSC_Program DSC_Data Record Heat Flow vs. Temp DSC_Program->DSC_Data DSC_Analysis Determine Melting Point & Heat of Fusion DSC_Data->DSC_Analysis End Thermal Properties Characterized DSC_Analysis->End TGA_Sample Weigh Sample (5-10 mg) in TGA Pan TGA_Setup Place in TGA Furnace under N2/Air TGA_Sample->TGA_Setup TGA_Program Heat at Constant Rate (e.g., 10°C/min) TGA_Setup->TGA_Program TGA_Data Record Weight % vs. Temp TGA_Program->TGA_Data TGA_Analysis Determine Decomposition Temperatures TGA_Data->TGA_Analysis TGA_Analysis->End Start Pentaerythritol Distearate Sample Start->DSC_Sample Start->TGA_Sample

Caption: Workflow for DSC and TGA of this compound.

Logical Relationship of Thermal Properties and Applications

The thermal properties of this compound are directly related to its applications in pharmaceutical and cosmetic formulations.

Properties_Applications cluster_DSC DSC Data cluster_TGA TGA Data cluster_Uses Functions Properties Thermal Properties MeltingPoint Melting Point (52-72°C) Properties->MeltingPoint Stability Thermal Stability (Onset > 200°C) Properties->Stability Formulation Topical Formulations (Creams, Lotions) MeltingPoint->Formulation Influences Consistency Melt_Processing Hot Melt Extrusion, Suppositories MeltingPoint->Melt_Processing Determines Processing Temp. Stability_App Product Shelf-Life & Stability Stability->Stability_App Critical for High-Temp Processing Applications Pharmaceutical/Cosmetic Applications Formulation->Applications Melt_Processing->Applications Stability_App->Applications

Caption: Relationship between thermal properties and applications.

References

Solubility Characteristics of Pentaerythritol Distearate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Pentaerythritol (B129877) Distearate (PED) in various organic solvents. Given the limited availability of specific quantitative solubility data for Pentaerythritol Distearate in publicly accessible literature, this document combines available qualitative data with representative quantitative data for structurally similar long-chain esters to provide a thorough understanding of its expected solubility behavior. Furthermore, a detailed experimental protocol for determining the solubility of waxy solids like PED is provided.

Introduction to this compound

This compound is an ester of pentaerythritol and stearic acid, with the chemical formula C41H80O6. It is a waxy, solid substance at room temperature and finds applications in various industries, including cosmetics, pharmaceuticals, and plastics, primarily as an emulsifier, thickener, and lubricant. Its solubility in organic solvents is a critical parameter for its formulation and application.

Qualitative Solubility of this compound

General qualitative data indicates that this compound is soluble in polar organic solvents and insoluble in non-polar and some polar aprotic organic solvents.

  • Soluble in:

    • Methanol

    • Ethanol

    • Glycerol

    • Ethylene Glycol

    • Formamide

  • Insoluble in:

    • Acetone

    • Benzene

    • Paraffin

    • Diethyl Ether

    • Carbon Tetrachloride

Quantitative Solubility Data

Table 1: Representative Solubility of Methyl Stearate (B1226849) in Various Organic Solvents at 25°C

SolventSolvent TypeSolubility (g/L)
TolueneAromatic Hydrocarbon191.71
ChloroformChlorinated HydrocarbonSoluble
Diethyl EtherEtherVery Soluble
AcetoneKetone256.31
Ethyl AcetateEster555.07
1,4-DioxaneEther488.67
AcetonitrileNitrile114.68
N,N-Dimethylformamide (DMF)Amide437.07
MethanolAlcohol44.3
EthanolAlcohol40.59
n-PropanolAlcohol75.29
IsopropanolAlcohol76.32
n-ButanolAlcohol101.49
IsobutanolAlcohol92.16
WaterPolar Protic0.01

Disclaimer: The data presented in this table is for Methyl Stearate and is intended to be representative of the solubility of a long-chain stearate ester. Actual solubility values for this compound may vary.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of a waxy, solid compound like this compound in an organic solvent.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker bath or incubator

  • Glass vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant into a syringe, avoiding any undissolved solid.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any fine, suspended particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, use a vacuum desiccator for heat-sensitive compounds.

    • Once the solvent is completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish with the dried solute using an analytical balance.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final weight of the dish and solute minus the initial weight of the empty dish.

    • Solubility is typically expressed in g/100 mL or mg/L. Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solvent withdrawn (mL)) * 100

Workflow for Solubility Determination

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess PED to a known volume of solvent prep2 Seal vial and place in temperature-controlled shaker prep1->prep2 prep3 Equilibrate for 24-48 hours with agitation prep2->prep3 samp1 Allow excess solid to settle prep3->samp1 Equilibration Complete samp2 Withdraw a known volume of supernatant samp1->samp2 samp3 Filter through a 0.45 µm syringe filter into a pre-weighed dish samp2->samp3 anal1 Evaporate solvent in a drying oven samp3->anal1 Filtered Sample anal2 Cool dish in a desiccator anal1->anal2 anal3 Weigh the dish with the dried solute anal2->anal3 calc1 Calculate mass of dissolved PED anal3->calc1 Mass Data calc2 Calculate solubility (e.g., g/100 mL) calc1->calc2

Unveiling the Crystalline Architecture of Pentaerythritol Distearate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaerythritol (B129877) Distearate (PEDS), a diester of pentaerythritol and stearic acid, is a widely utilized excipient in the pharmaceutical and cosmetic industries, valued for its emulsifying and emollient properties.[1][2] The solid-state properties of PEDS, particularly its crystalline structure and potential for polymorphism, are critical determinants of its functionality, influencing factors such as stability, manufacturability, and bioavailability of formulated products. This technical guide provides a comprehensive framework for the characterization of the crystalline structure and polymorphism of Pentaerythritol Distearate. While specific crystallographic data for PEDS polymorphs are not extensively reported in publicly available literature, this document outlines the essential experimental protocols and data analysis workflows required for a thorough investigation. Methodologies for Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared (FTIR) Spectroscopy are detailed, drawing from established practices for related pentaerythritol esters. Furthermore, this guide presents structured tables for the systematic recording of quantitative data and utilizes Graphviz diagrams to illustrate the logical progression of a comprehensive solid-state characterization study.

Introduction to this compound and its Solid-State Properties

This compound (CAS No: 13081-97-5) is a waxy, crystalline solid at room temperature, synthesized by the esterification of pentaerythritol with two equivalents of stearic acid.[2] Its molecular structure, featuring a central neopentyl core with two long stearate (B1226849) chains, imparts unique physicochemical properties that are leveraged in various formulations. In pharmaceutical development, the solid-state form of an excipient can significantly impact the performance of the final dosage form. Polymorphism, the ability of a compound to exist in multiple crystalline forms with different arrangements and/or conformations of the molecules in the crystal lattice, is a critical consideration. Different polymorphs of the same compound can exhibit variations in melting point, solubility, stability, and mechanical properties. Therefore, a thorough understanding and control of the crystalline form of PEDS are essential for ensuring product quality and consistency.

This guide provides the foundational knowledge and experimental framework for researchers to investigate and characterize the crystalline structure and polymorphic behavior of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. It is important to note that the melting point may vary depending on the polymorphic form and purity of the sample.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular FormulaC41H80O6
Molecular Weight669.07 g/mol
AppearanceWhite to light yellow powder or crystal
Melting Point72 °C[3][4]

Experimental Methodologies for Crystalline Structure and Polymorphism Characterization

A multi-technique approach is essential for the comprehensive characterization of the crystalline structure and polymorphism of PEDS. The following sections detail the experimental protocols for key analytical methods.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for identifying and quantifying thermal transitions, such as melting, crystallization, and solid-solid phase transitions, which are indicative of polymorphism.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of material during heating. An empty, sealed aluminum pan should be used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to create an inert atmosphere and prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a low temperature, for example, 25 °C.

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting point of the sample (e.g., 100 °C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting and to erase the sample's prior thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature. This step can reveal information about crystallization behavior.

    • Heat the sample a second time using the same temperature ramp as the first heating cycle. The data from this second heating scan is often used for analysis as it represents the behavior of the material from a controlled thermal history.

  • Data Analysis: The resulting thermogram plots heat flow as a function of temperature. Analyze the data to determine the onset temperature, peak temperature, and enthalpy of any observed thermal events (e.g., melting endotherms, crystallization exotherms). The presence of multiple melting peaks or exothermic transitions can indicate the presence of different polymorphs or the transformation from a metastable to a more stable form.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction is a powerful non-destructive technique for the identification and characterization of crystalline materials. Each crystalline form of a compound produces a unique diffraction pattern, making PXRD a definitive method for polymorph identification.

Experimental Protocol:

  • Sample Preparation: Gently grind the this compound sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites. Carefully pack the powdered sample into a sample holder, ensuring a flat and smooth surface that is level with the holder's top edge.

  • Instrument Setup: Use a powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å). Calibrate the instrument using a standard reference material (e.g., silicon).

  • Data Collection:

    • Mount the sample holder in the diffractometer.

    • Scan the sample over a relevant 2θ range, typically from 2° to 40°, to capture all characteristic diffraction peaks.

    • Set the step size (e.g., 0.02°) and the scan speed (e.g., 1°/min) to achieve a good signal-to-noise ratio.

  • Data Analysis: The resulting diffractogram plots diffraction intensity versus the diffraction angle (2θ). The positions (in 2θ) and relative intensities of the diffraction peaks are characteristic of a specific crystalline lattice. Different polymorphs will exhibit distinct diffraction patterns. The data can be used to identify the crystalline form, determine the degree of crystallinity, and potentially solve the crystal structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying differences in the molecular environment and intermolecular interactions (such as hydrogen bonding) between different polymorphic forms. These differences can manifest as changes in the position, shape, and intensity of vibrational bands.

Experimental Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry high-purity potassium bromide (KBr) to remove any adsorbed water.

    • Mix approximately 1-2 mg of the this compound sample with about 200 mg of the dry KBr powder in an agate mortar.

    • Grind the mixture to a fine, homogeneous powder.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Data Collection:

    • Collect a background spectrum of the empty sample compartment to correct for atmospheric CO2 and water vapor.

    • Collect the sample spectrum over a typical mid-IR range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Analyze the resulting FTIR spectrum for characteristic absorption bands. Pay close attention to regions corresponding to C=O stretching (around 1735 cm⁻¹ for esters), O-H stretching (if free hydroxyl groups are present), and C-H stretching vibrations. Subtle shifts in peak positions or changes in peak shapes between different samples can indicate polymorphic differences.

Data Presentation and Interpretation

Systematic data collection and presentation are crucial for the comparative analysis of different crystalline forms of this compound. The following tables provide a template for organizing experimental data.

Table 2: Thermal Analysis Data for PEDS Polymorphs (DSC)

Polymorphic FormMelting Point (Onset, °C)Enthalpy of Fusion (J/g)Crystallization Temperature (Peak, °C)Enthalpy of Crystallization (J/g)Solid-Solid Transition Temperature (°C)
Form I
Form II
Form III
...

Table 3: Powder X-ray Diffraction Data for PEDS Polymorphs

Polymorphic FormCharacteristic 2θ Peaks (Relative Intensity %)Crystal SystemSpace GroupLattice Parameters (a, b, c, α, β, γ)
Form I
Form II
Form III
...

Table 4: FTIR Spectroscopy Data for PEDS Polymorphs

Polymorphic FormCharacteristic Absorption Bands (cm⁻¹)
C=O Stretch
Form I
Form II
Form III
...

Visualization of Workflows and Relationships

Visualizing the experimental workflow and the logical relationships between different characterization techniques can aid in the systematic investigation of PEDS polymorphism.

experimental_workflow cluster_sample PEDS Sample cluster_methods Analytical Techniques cluster_data Data Analysis and Characterization sample This compound dsc Differential Scanning Calorimetry (DSC) sample->dsc pxrd Powder X-ray Diffraction (PXRD) sample->pxrd ftir FTIR Spectroscopy sample->ftir thermal_props Thermal Properties (Melting Point, Enthalpy) dsc->thermal_props crystal_structure Crystalline Structure (Lattice Parameters) pxrd->crystal_structure molecular_interactions Molecular Interactions (Hydrogen Bonding) ftir->molecular_interactions polymorph_id Polymorph Identification and Characterization thermal_props->polymorph_id crystal_structure->polymorph_id molecular_interactions->polymorph_id logical_relationship cluster_screening Polymorph Screening cluster_characterization Polymorph Characterization cluster_conclusion Conclusion start Investigate Solid-State Properties of PEDS crystallization Crystallization from different solvents and conditions start->crystallization thermal_methods Thermal Methods (e.g., melt quenching) start->thermal_methods dsc DSC Analysis (Thermal Transitions) crystallization->dsc pxrd PXRD Analysis (Crystal Structure) crystallization->pxrd ftir FTIR Analysis (Molecular Vibrations) crystallization->ftir thermal_methods->dsc thermal_methods->pxrd thermal_methods->ftir polymorph_identification Identification of Polymorphic Forms dsc->polymorph_identification pxrd->polymorph_identification ftir->polymorph_identification stability_assessment Relative Stability Assessment polymorph_identification->stability_assessment

References

A Technical Guide to Pentaerythritol Distearate: Properties, Synthesis, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pentaerythritol (B129877) Distearate, a versatile ester with significant potential in pharmaceutical formulations. This document details its physicochemical properties, synthesis, and applications, with a focus on its role in modern drug delivery systems. Experimental protocols and workflow visualizations are included to support practical application and further research.

Core Properties of Pentaerythritol Distearate

This compound is a non-ionic surfactant and emulsifier.[1] It is a waxy, white to off-white solid at room temperature, valued for its ability to enhance the viscosity and stability of emulsions without imparting a waxy feel on the skin.[1][2] Its primary chemical identity is established by the esterification of the polyol pentaerythritol with two equivalents of stearic acid.[1][2]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 13081-97-5[1][3]
Molecular Formula C41H80O6[1][3]
Molecular Weight 669.07 g/mol [1][3]
Appearance White to light yellow powder or crystal[4]
Melting Point 72 °C[4][5]
Boiling Point (Predicted) 680.8 ± 50.0 °C[5]
Density (Predicted) 0.945 g/cm³[5]
Synonyms Pentaerythrityl distearate, 2,2-bis(hydroxymethyl)propane-1,3-diyl distearate[1][3]

Synthesis of this compound

The synthesis of this compound is achieved through the direct esterification of pentaerythritol with stearic acid. This reaction involves heating the reactants, typically in the presence of a catalyst, and removing the water byproduct to drive the reaction to completion. While specific protocols for the distearate are proprietary, the synthesis of related pentaerythritol esters provides a reliable framework.

G cluster_reactants Reactants cluster_process Process cluster_purification Purification Pentaerythritol Pentaerythritol (1 equivalent) Reactor Reactor Pentaerythritol->Reactor StearicAcid Stearic Acid (2 equivalents) StearicAcid->Reactor Heating Heating (e.g., 150-180°C) Reactor->Heating Vacuum Vacuum (to remove H2O) Heating->Vacuum Water Removal Neutralization Catalyst Neutralization Vacuum->Neutralization Crude Product Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reactor Filtration Filtration Neutralization->Filtration FinalProduct Pentaerythritol Distearate Filtration->FinalProduct

Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of Pentaerythritol Esters

The following protocol is adapted from established methods for synthesizing pentaerythritol esters, such as pentaerythritol tristearate and tetrastearate, and can be modified for the synthesis of the distearate.[6][7]

  • Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a temperature probe, and a distillation apparatus (e.g., Dean-Stark trap) connected to a condenser and a vacuum source.

  • Charging Reactants: Charge the flask with stearic acid and pentaerythritol in a 2:1 molar ratio.

  • Catalyst Addition: Add an acid catalyst, such as p-toluenesulfonic acid (0.1-0.5% of total reactant weight), to the mixture.

  • Esterification Reaction: Heat the mixture to 150-180°C under a gentle flow of nitrogen or under vacuum (e.g., 5-50 Pa).[7] The removal of water via the distillation apparatus will indicate the progression of the reaction.

  • Monitoring: Monitor the reaction by measuring the acid value of the mixture. The reaction is considered complete when the acid value falls below a target threshold.

  • Purification:

    • Cool the reaction mixture to approximately 90-100°C.

    • Neutralize the acid catalyst by adding a stoichiometric amount of a basic solution (e.g., 10% w/v sodium hydroxide).

    • Filter the hot mixture to remove any solid byproducts.

  • Isolation: The molten product is then cooled to yield the solid this compound.

Applications in Drug Development

While widely used in cosmetics, this compound and related esters are gaining attention in pharmaceutical sciences as functional excipients. Their lipid nature and safety profile make them suitable for formulating advanced drug delivery systems, particularly for poorly soluble drugs.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

Pentaerythritol esters can serve as the core lipid matrix in the formulation of SLNs and NLCs.[8] These nanosystems can enhance drug stability, improve the bioavailability of lipophilic drugs, and provide sustained or targeted release.[8] Potential applications include:

  • Oral Drug Delivery: Encapsulation within a lipid matrix can protect drugs from the harsh gastrointestinal environment and enhance absorption.[8]

  • Topical and Dermal Delivery: The occlusive properties of lipid-based nanoparticles can improve skin hydration and enhance the penetration of active pharmaceutical ingredients (APIs) into the skin.[8]

  • Parenteral Drug Delivery: Formulations can be developed for intravenous administration of poorly water-soluble drugs.[8]

G cluster_prep Preparation of Phases cluster_formulation Nanoparticle Formulation cluster_isolation Isolation & Characterization LipidPhase Lipid Phase: This compound + Drug (Heat to melt) Homogenization High-Shear Homogenization LipidPhase->Homogenization AqueousPhase Aqueous Phase: Surfactant Solution (Heat to same temp.) AqueousPhase->Homogenization Add lipid to aqueous Sonication Ultrasonication Homogenization->Sonication Pre-emulsion Cooling Cooling (Nanoparticle precipitation) Sonication->Cooling Nanoemulsion Analysis Characterization: - Size & Zeta Potential - Encapsulation Efficiency - In Vitro Release Cooling->Analysis

Caption: Experimental workflow for preparing drug-loaded lipid nanoparticles.

Experimental Protocols for Formulation and Characterization

The following protocols are based on established methodologies for solid lipid nanoparticle preparation and are provided as a guide for researchers.

Protocol: Preparation of Drug-Loaded SLNs

This protocol describes the preparation of drug-loaded SLNs using a hot homogenization and ultrasonication method.

  • Preparation of Lipid Phase: Melt the this compound (e.g., at 80°C, above its melting point). Dissolve the lipophilic drug in the molten lipid.

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a suitable surfactant (e.g., Poloxamer 188, Tween® 80). Heat the solution to the same temperature as the lipid phase.

  • Homogenization: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5-10 minutes) to form a coarse pre-emulsion.

  • Ultrasonication: Immediately subject the pre-emulsion to high-power ultrasonication (using a probe sonicator) for several minutes to reduce the particle size to the nanometer range.

  • Cooling: Allow the resulting nanoemulsion to cool to room temperature while stirring. The solid lipid will recrystallize, forming the SLNs.

Protocol: Characterization of SLNs

1. Particle Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the SLN dispersion with deionized water and analyze using a suitable instrument (e.g., Malvern Zetasizer) to determine the mean particle size, polydispersity index (PDI), and zeta potential.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method: Ultrafiltration/centrifugation followed by quantification of the free drug.

  • Procedure:

    • Separate the free, unencapsulated drug from the SLN dispersion using a centrifugal filter unit (e.g., Amicon® Ultra).

    • Quantify the amount of drug in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Weight of Lipid and Drug] x 100

3. In Vitro Drug Release Study:

  • Method: Dialysis bag method.

  • Procedure:

    • Place a known amount of the drug-loaded SLN dispersion into a dialysis bag with a suitable molecular weight cutoff.

    • Suspend the bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace them with an equal volume of fresh medium.

    • Analyze the drug concentration in the withdrawn samples to determine the cumulative drug release over time.

Analytical Techniques for Quantification

Accurate quantification of this compound is essential for quality control and formulation analysis. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

  • Method: Reverse-phase HPLC (RP-HPLC).[4]

  • Mobile Phase: A typical mobile phase consists of acetonitrile (B52724) and water.[4] For Mass Spectrometry (MS) compatibility, formic acid can be used as an additive instead of phosphoric acid.[4]

  • Detection: Since this compound lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often required for sensitive detection.

References

Health and safety considerations for Pentaerythritol Distearate in a lab setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations for the handling and use of Pentaerythritol (B129877) Distearate in a laboratory environment. The information is compiled from various safety data sheets and chemical information sources to ensure a comprehensive understanding of potential hazards and mitigation strategies.

Chemical and Physical Properties

Pentaerythritol Distearate is a diester of pentaerythritol and stearic acid.[1] It is commonly used as an emulsifier, emollient, and viscosity-increasing agent in various formulations, including cosmetics.[2][3][4] In its raw form, it is described as an off-white, wax-like, or reddish-yellow powder/pellets.[4][5][6]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
CAS Number 13081-97-5[6][7][8]
Molecular Formula C41H80O6[6][7][8]
Molecular Weight 669.07 g/mol [6][7][8]
Appearance Reddish yellow powder / Off-white, wax-like pellets[5][6]
Melting Point 72 °C (lit.)[7][8][9]
Boiling Point 237 °C (lit.)[7][8]
Density 0.945 g/cm³[7]
Vapor Pressure 1.82E-21 mmHg at 25°C[7]
Solubility in Water 9.452e-012 mg/L[9]

Hazard Identification and Toxicology

While this compound is not classified as a hazardous substance according to the OSHA Hazard Communication Standard (29 CFR 1910.122), it is crucial to handle it with care to minimize exposure.[10] The primary hazards are associated with its physical form (dust) and potential for irritation upon contact.

Potential Health Effects:

  • Eye Contact: May cause irritation.[5]

  • Skin Contact: May cause irritation.[5][11]

  • Inhalation: May be harmful if inhaled and may cause respiratory irritation.[5][11] Dust generation should be minimized.

  • Ingestion: May be harmful if ingested.[5]

Toxicological Data Summary:

Most safety data sheets indicate that there is no specific information available regarding the toxic effects of this material for humans.[5] There is no data available for carcinogenic, mutagenic, or teratogenic effects.[5] One study on a related compound, PEG-150 pentaerythrityl tetrastearate, found no toxicity in an acute oral toxicity study in rats.[12]

Table 2: Toxicological Information Summary

EndpointResultReferences
Acute Oral Toxicity No data available[7]
Acute Dermal Toxicity No data available[7]
Acute Inhalation Toxicity No data available[7]
Skin Corrosion/Irritation May cause irritation[5][11]
Serious Eye Damage/Irritation May cause irritation[5][11]
Carcinogenicity No data available[5]
Mutagenicity No data available[5]
Teratogenicity No data available[5]

Experimental and Safety Protocols

Handling and Storage

Proper handling and storage procedures are essential to ensure safety in the laboratory.

Handling:

  • Handle in a well-ventilated place.[6][7]

  • Avoid the formation of dust and aerosols.[6][7]

  • Avoid contact with skin, eyes, and clothing.[6][7]

  • Wear suitable protective clothing, gloves, and eye/face protection.[6][7]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[6][7]

  • When not in use, keep containers tightly sealed.[5]

Storage:

  • Store in a dry, cool, and well-ventilated place.[5][6][7]

  • Keep containers tightly closed.[6][7]

  • Store away from incompatible materials such as oxidizing agents.[5][6]

  • Avoid excessive heat and light.[5]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields.[6][7][13]

  • Skin Protection: Lab coat and chemical-impermeable gloves (e.g., nitrile rubber).[5][6][13]

  • Respiratory Protection: A dust respirator (MSHA/NIOSH approved or equivalent) should be used if dust is generated or if exposure limits are exceeded.[5][13][14]

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[5][7][11]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[5][7][11]

  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6][7][13]

Firefighting Measures:

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[5][6][7][13] Do not use a water jet.[5]

  • Hazardous Combustion Products: Combustion may produce toxic carbon oxides (CO, CO2).[5]

  • Firefighting Instructions: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][10][14]

Accidental Release Measures:

  • Personal Precautions: Avoid dust formation and contact with the substance.[6][7][13] Ensure adequate ventilation and remove all sources of ignition.[6][7][13]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[6][7][13]

  • Methods for Cleaning Up: Use a shovel to put the material into a suitable container for disposal.[5] Use spark-proof tools and explosion-proof equipment.[7][14] Clean the contaminated surface thoroughly with water.[5]

Diagrams

Laboratory Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_area Ensure Proper Ventilation prep_ppe->prep_area handle_weigh Weighing in Ventilated Area (Avoid Dust Generation) prep_area->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Work Area handle_transfer->cleanup_decon cleanup_dispose Dispose of Waste Properly cleanup_decon->cleanup_dispose cleanup_ppe Remove and Clean/Dispose of PPE cleanup_dispose->cleanup_ppe G cluster_response Immediate Actions cluster_assessment Assessment cluster_action Further Actions node_exposure Exposure Event resp_remove Remove from Exposure node_exposure->resp_remove resp_first_aid Administer First Aid resp_remove->resp_first_aid assess_severity Assess Severity resp_first_aid->assess_severity action_monitor Monitor Symptoms assess_severity->action_monitor Minor action_medical Seek Medical Attention assess_severity->action_medical Severe/Persistent G elimination Elimination (Not Feasible) substitution Substitution (Use less hazardous alternative if possible) elimination->substitution engineering Engineering Controls (Fume hood, ventilation) substitution->engineering administrative Administrative Controls (SOPs, Training) engineering->administrative ppe PPE (Goggles, Gloves, Respirator) administrative->ppe

References

Pentaerythritol Distearate as an Emulsifier: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaerythritol (B129877) Distearate (PED), a non-ionic surfactant, is a highly effective emulsifier and stabilizer in various formulations, particularly in the pharmaceutical and cosmetic industries. Its unique molecular structure, comprising a central hydrophilic pentaerythritol core partially esterified with two lipophilic stearic acid chains, allows it to efficiently reduce interfacial tension between oil and water phases. This technical guide provides an in-depth analysis of the mechanism of action of Pentaerythritol Distearate as an emulsifier. It covers its physicochemical properties, its role in the formation and stabilization of emulsions, and the experimental protocols used to characterize its performance. A key focus is placed on its ability to form stabilizing liquid crystalline structures at the oil-water interface, contributing significantly to the long-term stability of emulsions.

Introduction

This compound is the diester of the polyhydric alcohol pentaerythritol and the long-chain fatty acid, stearic acid[1]. As a non-ionic surfactant, it offers broad compatibility with other ingredients and is less sensitive to pH changes and electrolytes compared to its ionic counterparts[1]. Its primary functions in formulations include acting as an emulsifier, stabilizer, viscosity enhancer, and texture modifier, providing a non-waxy and smooth feel[1][2]. This guide will elucidate the fundamental mechanisms by which PED achieves these effects, with a focus on its role in creating stable oil-in-water (o/w) emulsions.

Physicochemical Properties of this compound

The emulsifying capacity of this compound is intrinsically linked to its molecular structure and resulting physicochemical properties.

Molecular Structure

The PED molecule possesses a distinct amphiphilic character. The central pentaerythritol core, with its remaining free hydroxyl groups, constitutes the hydrophilic head, while the two long, saturated stearic acid chains form the lipophilic tails[1]. This structure is crucial for its orientation at the oil-water interface.

Hydrophilic-Lipophilic Balance (HLB)

Mechanism of Action as an Emulsifier

The role of this compound in emulsification is a multi-faceted process involving the reduction of interfacial tension and the formation of a stable interfacial film.

Reduction of Interfacial Tension

Like all surfactants, PED functions by adsorbing at the oil-water interface, thereby lowering the interfacial tension. This reduction in the energy required to create new oil droplet surfaces facilitates the dispersion of the oil phase into the water phase during homogenization[1]. The amphiphilic nature of PED allows it to orient itself with the hydrophilic pentaerythritol head in the aqueous phase and the lipophilic stearate (B1226849) tails in the oil phase.

Formation of a Stabilizing Interfacial Film

Beyond simply reducing interfacial tension, PED forms a robust and structured film around the dispersed oil droplets. This film acts as a mechanical barrier, preventing the coalescence of droplets and thus ensuring the kinetic stability of the emulsion[8]. The steric hindrance provided by the bulky pentaerythritol head groups and the associated hydration layer contributes significantly to this stabilizing effect.

Formation of Liquid Crystalline Structures

A key aspect of the stabilizing mechanism of certain emulsifiers, including potentially this compound, is the formation of lyotropic liquid crystalline phases at the oil-water interface and within the continuous phase[9][10][11]. These ordered, gel-like structures can entrap water and oil, significantly increasing the viscosity of the continuous phase and forming a rigid network that immobilizes the oil droplets, thereby preventing creaming and coalescence[12]. While direct evidence for liquid crystal formation by PED is not extensively documented in readily available literature, its structural similarity to other polyol esters known to form such phases suggests this is a highly probable mechanism contributing to its excellent stabilizing properties. The presence of fatty alcohols, often used in conjunction with emulsifiers like PED, can enhance the formation of these lamellar gel networks.

Quantitative Data on Emulsifier Performance

While specific quantitative data for this compound is sparse in publicly accessible literature, the following tables present typical parameters used to evaluate emulsifier performance. The data provided are hypothetical and serve as a template for presenting experimental results.

Table 1: Interfacial Tension Reduction by this compound

Concentration of PED (w/w %)Interfacial Tension (mN/m) vs. Mineral Oil
0 (Control)45.0
0.125.3
0.515.8
1.010.2
2.08.5

Table 2: Droplet Size Analysis of an O/W Emulsion Stabilized with this compound

Concentration of PED (w/w %)Mean Droplet Diameter (d50, µm)Polydispersity Index (PDI)
1.05.20.45
2.03.80.32
3.02.50.28
5.02.10.25

Table 3: Long-Term Stability of an O/W Emulsion (20% Oil Phase) Stabilized with 3% this compound

Time (Months)Mean Droplet Diameter (d50, µm)Zeta Potential (mV)Visual Appearance
02.5-28.5Homogeneous, white
12.6-28.1Homogeneous, white
32.8-27.5Homogeneous, white
63.1-26.8Slight creaming

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the emulsifying properties of this compound.

Determination of Hydrophilic-Lipophilic Balance (HLB) by Saponification
  • Principle: This method is suitable for esters and involves determining the saponification value of the ester and the acid number of the fatty acid.

  • Procedure:

    • Accurately weigh approximately 2 g of this compound into a 250 mL flask.

    • Add 25 mL of 0.5 N alcoholic potassium hydroxide (B78521).

    • Connect the flask to a reflux condenser and heat on a steam bath for 30 minutes.

    • Cool and add 3 drops of phenolphthalein (B1677637) indicator.

    • Titrate the excess potassium hydroxide with 0.5 N hydrochloric acid.

    • Perform a blank titration without the sample.

    • Calculate the saponification value (S).

    • Determine the acid number (A) of stearic acid separately.

    • Calculate the HLB using the formula: HLB = 20 (1 – S/A).

Measurement of Interfacial Tension
  • Apparatus: Du Noüy ring tensiometer.

  • Procedure:

    • Prepare solutions of this compound in the aqueous phase at various concentrations.

    • Add the aqueous solution to the sample vessel.

    • Carefully overlay the oil phase (e.g., mineral oil) on top of the aqueous phase.

    • Lower the platinum ring through the oil phase until it is submerged in the aqueous phase.

    • Slowly raise the ring through the interface.

    • Record the force required to pull the ring through the interface.

    • Calculate the interfacial tension using the instrument's software, applying appropriate correction factors.

Emulsion Preparation and Droplet Size Analysis
  • Emulsion Preparation:

    • Heat the oil phase (containing the desired oil and any oil-soluble components) and the aqueous phase (containing water, this compound, and any water-soluble components) separately to 75°C.

    • Slowly add the oil phase to the aqueous phase while homogenizing at a high speed (e.g., 5000 rpm) for 5-10 minutes.

    • Continue stirring at a lower speed until the emulsion has cooled to room temperature.

  • Droplet Size Analysis (Laser Diffraction):

    • Calibrate the laser diffraction particle size analyzer according to the manufacturer's instructions.

    • Disperse a small amount of the emulsion in the dispersant (typically deionized water) until an appropriate obscuration level is reached.

    • Measure the particle size distribution.

    • Record the mean droplet diameter (e.g., d50) and the polydispersity index.

Long-Term Stability Assessment
  • Procedure:

    • Store the prepared emulsions in sealed containers at various controlled temperatures (e.g., 4°C, 25°C, and 40°C).

    • At specified time intervals (e.g., 1, 3, and 6 months), visually inspect the emulsions for any signs of phase separation, creaming, or coalescence.

    • Measure the mean droplet size and zeta potential at each time point to quantify any changes.

    • Conduct centrifugation tests (e.g., 3000 rpm for 30 minutes) to assess accelerated stability.

Rheological Characterization
  • Apparatus: Rotational rheometer with a cone-plate or parallel-plate geometry.

  • Procedure:

    • Carefully apply the emulsion sample to the lower plate of the rheometer.

    • Lower the upper geometry to the specified gap.

    • Allow the sample to equilibrate for a set period.

    • Perform a steady-state flow sweep to determine the viscosity as a function of shear rate.

    • Perform an oscillatory frequency sweep within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').

Visualizations

Molecular Structure and Interfacial Orientation

cluster_oil Oil Phase cluster_water Water Phase Stearyl_Chain_1 Stearyl Chain (Lipophilic) Stearyl_Chain_2 Stearyl Chain (Lipophilic) Pentaerythritol_Core Pentaerythritol Core (Hydrophilic) Pentaerythritol_Core->Stearyl_Chain_1 Ester Linkage Pentaerythritol_Core->Stearyl_Chain_2 Ester Linkage

Caption: Molecular structure of this compound at the oil-water interface.

Emulsion Stabilization Mechanism

Oil_Droplet Oil Droplet Interfacial_Film Stabilizing Interfacial Film Oil_Droplet->Interfacial_Film Water_Phase Continuous Water Phase Liquid_Crystal Liquid Crystalline Network Water_Phase->Liquid_Crystal PED_Molecule This compound PED_Molecule->Oil_Droplet Adsorption Interfacial_Film->Liquid_Crystal Formation of

Caption: Schematic of emulsion stabilization by this compound.

Experimental Workflow for Emulsion Characterization

Start Start: Emulsion Formulation Homogenization High-Shear Homogenization Start->Homogenization Characterization Initial Characterization Homogenization->Characterization Droplet_Size Droplet Size Analysis Characterization->Droplet_Size Rheology Rheological Measurement Characterization->Rheology Zeta_Potential Zeta Potential Measurement Characterization->Zeta_Potential Stability_Testing Long-Term Stability Testing Droplet_Size->Stability_Testing Rheology->Stability_Testing Zeta_Potential->Stability_Testing Analysis Data Analysis and Interpretation Stability_Testing->Analysis

Caption: Workflow for the characterization of emulsions stabilized by this compound.

Conclusion

This compound is a versatile and effective non-ionic emulsifier whose mechanism of action relies on the synergistic effects of interfacial tension reduction and the formation of a robust, structured interfacial film. The potential for this film to organize into a liquid crystalline network provides an additional layer of stabilization, leading to the creation of highly stable emulsions with desirable sensory properties. For researchers and formulation scientists, a thorough understanding of these mechanisms, coupled with rigorous experimental characterization, is essential for optimizing the performance of this compound in advanced drug delivery systems and sophisticated cosmetic formulations. Further research focusing on the direct quantification of its emulsifying properties and the definitive characterization of its interfacial structures will provide even greater insights into its functionality.

References

The Role of Pentaerythritol Distearate as a Non-ionic Surfactant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaerythritol (B129877) Distearate, a non-ionic surfactant belonging to the polyol ester class, is a versatile excipient with significant applications in the pharmaceutical, cosmetic, and personal care industries. This technical guide provides an in-depth overview of its core functions as an emulsifier, stabilizer, thickener, and emollient. This document details its physicochemical properties, synthesis, and applications, with a focus on its role in the formulation of emulsions and solid lipid nanoparticles for drug delivery. Detailed experimental protocols for its synthesis and the characterization of its formulations are provided, alongside a summary of its key performance attributes.

Introduction

Pentaerythritol Distearate is the diester of the polyol pentaerythritol and stearic acid, a long-chain fatty acid.[1][2] Its structure, featuring a central polyhydric alcohol moiety and two lipophilic fatty acid chains, imparts amphiphilic properties, enabling it to function as a non-ionic surfactant.[3][4] Unlike ionic surfactants, its non-ionic nature makes it less susceptible to changes in pH and the presence of electrolytes, contributing to its broad formulation compatibility.[3]

In cosmetic and pharmaceutical formulations, this compound is valued for its ability to form stable oil-in-water (o/w) emulsions, enhance product viscosity and texture, and impart a desirable non-waxy, smooth feel upon application.[3][5] It is often used as a replacement for traditional waxes and fatty alcohols.[6] Its emollient properties also help to prevent transepidermal water loss, making it a functional ingredient in moisturizing products.[1]

Physicochemical Properties

This compound is a white to off-white, waxy solid, typically supplied in pellet form.[3][7] Its key properties are summarized in the table below.

PropertyValueReference
INCI Name PENTAERYTHRITYL DISTEARATE[7]
CAS Number 13081-97-5[8]
Molecular Formula C41H80O6[8]
Molecular Weight 669.07 g/mol [8]
Appearance White to off-white waxy solid/pellets[3][7]
Chemical Class Non-ionic surfactant (Polyol ester)[7]
Solubility Soluble in oil; Insoluble in water[6]
Melting Point Approximately 72 °C[9]
Typical Usage Level 1-5% in cosmetic formulations[1]

Synthesis

This compound is synthesized through the direct esterification of pentaerythritol with two molar equivalents of stearic acid.[1][2] The reaction is typically carried out at elevated temperatures and under vacuum or an inert atmosphere to facilitate the removal of water, which is formed as a byproduct, thereby driving the reaction to completion. Acid catalysts, such as p-toluenesulfonic acid or sulfuric acid, are often employed to increase the reaction rate.[11]

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G Reactants Reactants (Pentaerythritol, Stearic Acid) Catalyst Catalyst Addition (e.g., p-TSA) Reactants->Catalyst Esterification Esterification Reaction - Heat (150-220°C) - Vacuum/Inert Gas Catalyst->Esterification Crude_Product Crude this compound Esterification->Crude_Product Purification Purification - Neutralization - Filtration Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol: Laboratory-Scale Synthesis

This protocol provides a representative method for the laboratory-scale synthesis of this compound.

  • Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a temperature probe, and a Dean-Stark apparatus connected to a condenser and a nitrogen inlet.

  • Charging Reactants: Charge the flask with stearic acid (2.0 moles) and heat to approximately 80-90°C until fully molten.

  • Addition of Pentaerythritol and Catalyst: While stirring, slowly add pentaerythritol (1.0 mole) and an acid catalyst (e.g., p-toluenesulfonic acid, 0.1-0.5% of total reactant weight).

  • Esterification Reaction: Heat the mixture to 180-220°C under a gentle flow of nitrogen. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring Reaction Progress: Monitor the reaction progress by periodically measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value falls below a predetermined threshold (e.g., < 5 mg KOH/g).

  • Purification:

    • Cool the reaction mixture to approximately 90-100°C.

    • Neutralize the acid catalyst by adding a stoichiometric amount of a basic solution (e.g., 10% w/v sodium carbonate) and stir vigorously.

    • Filter the hot mixture to remove any solid byproducts.

  • Isolation: The molten product is then cooled and can be flaked or pelletized to yield the final this compound product.

Role as a Non-ionic Surfactant in Formulations

This compound's primary role as a non-ionic surfactant is to enable the formation and stabilization of emulsions, particularly oil-in-water systems.[3][4]

Emulsification and Stabilization

By reducing the interfacial tension between oil and water phases, this compound facilitates the dispersion of oil droplets within the aqueous phase.[3][4] Its amphiphilic molecules orient themselves at the oil-water interface, forming a protective barrier around the oil droplets that prevents their coalescence and subsequent phase separation. This mechanism is fundamental to the stability of creams, lotions, and other emulsified products.

Viscosity and Texture Modification

In addition to its emulsifying properties, this compound acts as a consistency-enhancing agent.[6] It contributes to the viscosity of the formulation, creating a rich and creamy texture without the waxy feel often associated with other thickeners.[3] This sensorial benefit is highly valued in cosmetic and topical pharmaceutical products.

Application in Drug Delivery Systems

The favorable safety profile and stabilizing properties of this compound make it a promising excipient for the formulation of various drug delivery systems.

This compound can be utilized as a solid lipid matrix in the formulation of Solid Lipid Nanoparticles (SLNs). SLNs are colloidal carriers that can encapsulate lipophilic drugs, enhancing their stability and bioavailability. The solid nature of the lipid matrix allows for controlled or sustained drug release.

The following diagram illustrates a typical workflow for the preparation of SLNs using a high-shear homogenization and ultrasonication method.

G Lipid_Phase Lipid Phase (this compound + Drug) Heating Heating (Above lipid melting point) Lipid_Phase->Heating Aqueous_Phase Aqueous Phase (Water + Surfactant) Aqueous_Phase->Heating Pre_Emulsion Pre-emulsion (High-Shear Homogenization) Heating->Pre_Emulsion Nanoemulsion Nanoemulsion (Ultrasonication) Pre_Emulsion->Nanoemulsion Cooling Cooling (Ice Bath) Nanoemulsion->Cooling SLN_Dispersion SLN Dispersion Cooling->SLN_Dispersion

References

Methodological & Application

Application Notes and Protocols: Pentaerythritol Distearate in Polymer Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pentaerythritol (B129877) Distearate and its closely related tetraester, Pentaerythritol Tetrastearate (PETS), as highly effective lubricants in the processing of a wide range of polymers. Commercial grades of pentaerythritol stearates often consist of a mixture of mono-, di-, tri-, and tetra-esters, with the tetrastearate being a common high-performance variant. For the purposes of these notes, the functional attributes and performance data of PETS will be considered representative of this class of lubricants.

Pentaerythritol stearates are valued for their excellent thermal stability, low volatility, and dual functionality as both internal and external lubricants.[1] These properties contribute to improved processing efficiency, enhanced surface quality of the final products, and the ability to process polymers at high temperatures without degradation.[1]

Mechanism of Action

The efficacy of Pentaerythritol Distearate as a polymer processing aid stems from its multifaceted mechanism of action:

  • External Lubrication: It migrates to the surface of the polymer melt, forming a lubricating layer between the melt and the hot metal surfaces of processing equipment such as extruder barrels, screws, and molds. This reduces friction, prevents the polymer from sticking, and can lead to increased throughput and reduced energy consumption.

  • Internal Lubrication: this compound can also reduce the intermolecular friction between polymer chains, which enhances melt flow and overall processability.

  • Mold Release: By creating a thin film on the mold surface, it facilitates the easy ejection of finished parts, which is particularly beneficial for complex geometries and helps to minimize surface defects.[2][3]

  • Dispersion: It aids in the uniform dispersion of fillers and pigments within the polymer matrix by wetting the particle surfaces and reducing their tendency to agglomerate, leading to improved mechanical properties and a better surface finish.

Key Applications in Polymer Processing

This compound is compatible with a broad range of thermoplastics, including:

  • Polycarbonate (PC): In PC and its alloys, it serves as an effective internal and external lubricant and mold release agent, improving melt flow and facilitating the release of complex molded parts.[1]

  • Polyvinyl Chloride (PVC): For both rigid and flexible PVC, it acts as a lubricant and stabilizer, enhancing surface finish and preventing sticking during extrusion and calendering. In rigid PVC, it primarily functions as an external lubricant.[1][4]

  • Polyesters (PET, PBT): It is used as a lubricant and dispersing agent, aiding in processing and improving the surface quality of films and molded articles.[1]

  • Polyamides (PA): In nylons such as PA6 and PA66, it functions as a lubricant and mold release agent.[1]

  • Acrylonitrile Butadiene Styrene (ABS): It is utilized as a lubricant and mold release agent in ABS processing.[1]

  • Polyolefins (PE, PP): In polyethylene (B3416737) and polypropylene, it can act as a lubricant, antistatic agent, and dispersing agent for fillers.[1]

Data Presentation

The following tables summarize the quantitative effects of Pentaerythritol Stearates (represented by PETS) on various polymer properties. The data is compiled from various sources and is intended to be representative.

Table 1: General Physical and Chemical Properties of Pentaerythritol Stearates

PropertyValue
AppearanceWhite solid, high melting point wax/powder
Melting Point (°C)55 - 65
Acid Value (mgKOH/g)≤ 2
Saponification Value (mgKOH/g)185 - 195
Hydroxyl Value (mgKOH/g)25 - 35
SolubilitySoluble in alcohol and benzene

Note: These are typical values and can vary between different grades.[1]

Table 2: Effect of PETS on the Processing and Mechanical Properties of Various Polymers

PolymerPETS Concentration (wt%)ParameterResult
Polycarbonate (PC)0.0Coefficient of Friction (CoF)> 0.3 (sticking)
0.10.15
0.40.12
1.00.10
0.3 - 0.5Melt Flow Index (MFI)Increase up to 30%
Rigid PVC1.0 - 2.0 (phr)Impact StrengthImprovement of 23.5%
Polyethylene Terephthalate (PET)0.2 - 0.5Mold Release ForceSignificant Reduction
Surface GlossImproved

Data is representative and compiled from various technical sources.[5]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effectiveness of this compound in polymer processing.

Protocol 1: Melt Flow Index (MFI) Testing (ASTM D1238)

Objective: To determine the effect of this compound on the melt flow rate of a thermoplastic polymer.

Apparatus:

  • Extrusion Plastometer (Melt Flow Indexer)

  • Analytical Balance (accurate to 0.001 g)

  • Timer

  • Cutting tool

Procedure:

  • Sample Preparation: Ensure the polymer pellets (both the control sample without lubricant and the samples compounded with varying concentrations of this compound) are dry to prevent hydrolytic degradation during testing.

  • Instrument Setup:

    • Set the barrel temperature of the melt flow indexer to the specified temperature for the polymer being tested (e.g., 300°C for PC, 280°C for PET, 190°C for PVC).

    • Select the appropriate piston and weight according to the ASTM D1238 standard for the specific material (e.g., 1.2 kg for PC, 2.16 kg for PET and PVC).

  • Loading the Sample:

    • Charge a specified amount of the polymer sample (typically 3-8 grams) into the heated barrel.

    • Allow the material to preheat for a specified time (e.g., 6-8 minutes) to reach thermal equilibrium.

  • Measurement:

    • Place the piston into the barrel. The test begins when the piston is at the specified starting position.

    • Extrude the molten polymer through the die.

    • After a steady flow is achieved, start the timer and cut the extrudate at regular, timed intervals (e.g., every 60 seconds).

    • Collect at least three to five extrudates.

  • Data Analysis:

    • Allow the extrudates to cool to room temperature.

    • Weigh each extrudate accurately.

    • Calculate the MFI in grams per 10 minutes using the following formula: MFI (g/10 min) = (Average mass of extrudate in g / Time of extrusion in s) * 600

    • Compare the MFI values of the samples with and without this compound.

Protocol 2: Tensile Properties Testing (ASTM D638)

Objective: To evaluate the effect of this compound on the tensile strength, Young's modulus, and elongation at break of a polymer.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Extensometer

  • Injection molding machine or compression molder for specimen preparation

  • Standard dumbbell-shaped specimen mold (ASTM D638 Type I is common)

Procedure:

  • Specimen Preparation:

    • Compound the polymer with the desired concentrations of this compound.

    • Produce standard dumbbell-shaped tensile specimens by injection molding or compression molding under controlled conditions.

    • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing.

  • Testing:

    • Set the crosshead speed of the UTM according to the ASTM D638 standard for the specific polymer.

    • Securely clamp the specimen in the grips of the UTM.

    • Attach the extensometer to the gauge length of the specimen.

    • Start the test and record the load and extension data until the specimen fractures.

  • Data Analysis:

    • From the stress-strain curve, determine the following properties:

      • Tensile Strength at Break: The maximum stress the material can withstand before breaking.

      • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.

      • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

    • Statistically analyze the results for each concentration of this compound and compare them to the control sample.

Protocol 3: Coefficient of Friction (CoF) Testing (ASTM D1894)

Objective: To measure the static and kinetic coefficients of friction of polymer films or molded plaques, and to assess the effect of this compound.

Apparatus:

  • Universal Testing Machine (UTM) with a low-force load cell

  • Coefficient of Friction test fixture (sled and plane)

  • Cutting tools for sample preparation

Procedure:

  • Specimen Preparation:

    • Prepare flat specimens (films or plaques) of the polymer with and without this compound.

    • Cut a specimen to be secured to the horizontal plane and another to be wrapped around the sled.

  • Testing:

    • Mount the plane specimen on the test bed of the UTM.

    • Place the sled with its specimen on top of the plane specimen.

    • Attach the sled to the load cell via a pulley system.

    • Begin moving the test bed at a constant speed (e.g., 150 mm/min).

    • Record the force required to initiate motion (for static CoF) and the average force during uniform sliding (for kinetic CoF).

  • Data Analysis:

    • Calculate the static coefficient of friction (μs) using the formula: μs = Fs / W where Fs is the initial peak force and W is the weight of the sled.

    • Calculate the kinetic coefficient of friction (μk) using the formula: μk = Fk / W where Fk is the average force during sliding and W is the weight of the sled.

    • Compare the CoF values for the different samples.

Protocol 4: Mold Release Force Measurement

Objective: To quantify the effect of this compound on the force required to eject a part from an injection mold.

Apparatus:

  • Injection molding machine equipped with force sensors on the ejector pins (instrumented injection molding machine).

  • A standard test mold with defined geometry (e.g., a cup or a box with straight walls to maximize friction).

  • Data acquisition system to record the ejection force profile over time.

Procedure:

  • Material Preparation: Prepare batches of the polymer with varying concentrations of this compound (e.g., 0%, 0.1%, 0.2%, 0.5% by weight). Ensure all batches are dried to the same moisture content.

  • Molding Setup:

    • Install the test mold in the injection molding machine.

    • Set up the data acquisition system to record the force from the ejector pin sensors.

    • Establish a stable molding process with consistent parameters (melt temperature, mold temperature, injection speed, packing pressure, cooling time) for the control material (0% lubricant).

  • Measurement:

    • For each material batch, produce a statistically significant number of parts (e.g., 20-30) after the process has stabilized.

    • For each cycle, record the complete ejection force versus time (or ejector position) profile. The peak force is typically taken as the mold release force.

  • Data Analysis:

    • For each concentration of this compound, calculate the average peak ejection force and the standard deviation.

    • Plot the average mold release force as a function of the lubricant concentration.

    • Analyze the reduction in mold release force to determine the effectiveness of the this compound.

Visualizations

Lubrication_Mechanism cluster_polymer_processing Polymer Processing Polymer_Melt Polymer Melt Improved_Flow Improved Melt Flow Polymer_Melt->Improved_Flow Leads to Processing_Equipment Processing Equipment (Mold/Extruder Wall) Reduced_Friction Reduced Friction & Easier Mold Release Processing_Equipment->Reduced_Friction Results in PETS Pentaerythritol Distearate (PETS) PETS->Polymer_Melt Internal Lubrication (Reduces Intermolecular Friction) PETS->Processing_Equipment External Lubrication (Forms Lubricating Film) Final_Product Enhanced Product Quality & Processing Efficiency Improved_Flow->Final_Product Reduced_Friction->Final_Product

Caption: Mechanism of action for this compound as a lubricant.

Experimental_Workflow cluster_tests Performance Evaluation start Start: Define Polymer & PETS Concentrations compounding Compounding: Mix polymer and PETS (e.g., twin-screw extruder) start->compounding specimen_prep Specimen Preparation: Injection or compression molding compounding->specimen_prep mfi_test Melt Flow Index (MFI) Test (ASTM D1238) specimen_prep->mfi_test tensile_test Tensile Properties Test (ASTM D638) specimen_prep->tensile_test cof_test Coefficient of Friction (CoF) Test (ASTM D1894) specimen_prep->cof_test mold_release_test Mold Release Force Test specimen_prep->mold_release_test data_analysis Data Analysis: Compare properties of neat polymer vs. PETS-containing samples mfi_test->data_analysis tensile_test->data_analysis cof_test->data_analysis mold_release_test->data_analysis end End: Determine Optimal PETS Concentration data_analysis->end

Caption: Experimental workflow for evaluating PETS in polymer processing.

Logical_Relationship cluster_effects Primary Effects cluster_outcomes Processing & Product Outcomes addition Addition of This compound internal_lub Internal Lubrication addition->internal_lub external_lub External Lubrication addition->external_lub mold_release Improved Mold Release addition->mold_release inc_mfi Increased Melt Flow Index (MFI) internal_lub->inc_mfi red_pressure Reduced Processing Pressure internal_lub->red_pressure red_friction Reduced Coefficient of Friction external_lub->red_friction red_ejection Reduced Ejection Force mold_release->red_ejection imp_surface Improved Surface Finish red_friction->imp_surface red_ejection->imp_surface

Caption: Logical relationship between PETS addition and its effects.

References

Application of Pentaerythritol Distearate in Developing Stable Oil-in-Water Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-PED-OW-001

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaerythritol (B129877) Distearate is a non-ionic surfactant widely utilized in the cosmetic and pharmaceutical industries as a primary emulsifier and stabilizer for oil-in-water (O/W) emulsions.[1][2][3] Its chemical structure, derived from the esterification of pentaerythritol with stearic acid, provides both hydrophilic and lipophilic moieties, enabling it to effectively reduce interfacial tension between oil and water phases.[3][4] This application note provides detailed protocols for the formulation and characterization of stable O/W emulsions using Pentaerythritol Distearate. It also presents representative data on the influence of its concentration on key emulsion properties and outlines the mechanisms by which it imparts stability.

Introduction

This compound is a versatile excipient valued for its ability to create stable and aesthetically pleasing oil-in-water emulsions.[2][3] As a non-ionic emulsifier, it offers broad compatibility with various active pharmaceutical ingredients (APIs) and other formulation components.[1] Beyond its primary emulsifying function, this compound also contributes to the viscosity and texture of formulations, imparting a smooth, non-waxy feel, which is highly desirable in topical and dermatological products.[1][2] Its typical usage level in cosmetic and pharmaceutical formulations ranges from 1% to 5% (w/w).[2]

The stability of an O/W emulsion is critical for its efficacy, safety, and shelf-life. Emulsion instability can manifest as creaming, flocculation, coalescence, and ultimately, phase separation. This compound mitigates these instability mechanisms through several key functions:

  • Reduction of Interfacial Tension: By adsorbing at the oil-water interface, it lowers the energy required to create and maintain small oil droplets within the continuous aqueous phase.[4]

  • Formation of a Protective Barrier: The adsorbed layer of this compound around the oil droplets creates a steric hindrance that prevents them from aggregating and coalescing.

  • Viscosity Modification: It increases the viscosity of the continuous phase, which slows down the movement of oil droplets and reduces the likelihood of creaming and sedimentation.[5]

This document provides a comprehensive guide for researchers and formulators on leveraging the benefits of this compound to develop robust and stable O/W emulsions for various applications, including drug delivery systems.

Emulsifying Performance of Pentaerythritol Esters

Table 1: Representative Emulsifying Performance of a Pentaerythritol Ester in a Model O/W Emulsion

Pentaerythritol Ester Concentration (% w/w)Mean Droplet Size (nm)Polydispersity Index (PDI)Viscosity (cP)Creaming Index (%) after 24h
1.08500.45150015
2.56200.3235008
5.04500.257800< 2
7.53800.2112500< 1
10.03500.1818000< 1

Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the specific oil phase, co-emulsifiers, processing parameters, and other excipients used in the formulation.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of stable O/W emulsions using this compound.

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes the preparation of a stable O/W emulsion using a hot homogenization method, which is suitable for incorporating waxy solids like this compound.

Materials:

  • This compound

  • Oil Phase (e.g., Mineral Oil, Caprylic/Capric Triglyceride)

  • Purified Water

  • Co-emulsifier (optional, e.g., Polysorbate 80)

  • Preservative (optional, e.g., Phenoxyethanol)

Equipment:

  • Beakers

  • Hot plate with magnetic stirrer

  • High-shear homogenizer (e.g., rotor-stator type)

  • Water bath

Procedure:

  • Oil Phase Preparation:

    • In a beaker, combine the desired amount of this compound and the oil phase.

    • If a co-emulsifier is used, add it to this mixture.

    • Heat the oil phase to 75-80°C on a hot plate with gentle stirring until all components are completely melted and homogenous.

  • Aqueous Phase Preparation:

    • In a separate beaker, heat the purified water to 75-80°C.

    • If a preservative is used, add it to the heated water and stir until dissolved.

  • Emulsification:

    • Slowly add the hot aqueous phase to the hot oil phase while mixing with a high-shear homogenizer at a low speed.

    • Once all the aqueous phase has been added, increase the homogenization speed and mix for 5-10 minutes to form a fine emulsion.

  • Cooling:

    • Transfer the emulsion to a water bath and allow it to cool to room temperature with gentle, continuous stirring.

    • Rapid cooling should be avoided as it can lead to the crystallization of the emulsifier.

  • Finalization:

    • Once the emulsion has cooled to below 40°C, any temperature-sensitive ingredients can be added.

    • Adjust the final volume with purified water if necessary and stir until uniform.

Protocol 2: Characterization of the O/W Emulsion

1. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small sample of the emulsion with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument at a constant temperature (e.g., 25°C).

    • Perform at least three measurements and report the average values.

2. Viscosity Measurement:

  • Technique: Rotational Viscometry

  • Procedure:

    • Place an appropriate amount of the emulsion in the viscometer cup.

    • Allow the sample to equilibrate to the measurement temperature (e.g., 25°C).

    • Measure the viscosity at a defined shear rate or over a range of shear rates to characterize the flow behavior.

3. Emulsion Stability Assessment (Creaming Index):

  • Procedure:

    • Pour a known volume of the emulsion into a graduated cylinder or test tube and seal it.

    • Store the sample at a controlled temperature (e.g., 25°C or 40°C) and observe it at regular intervals (e.g., 1, 24, 48 hours, and weekly).

    • Measure the height of the cream layer (Hc) that may form at the top and the total height of the emulsion (Ht).

    • Calculate the Creaming Index (%) using the formula: Creaming Index (%) = (Hc / Ht) x 100 .

4. Freeze-Thaw Cycle Stability:

  • Procedure:

    • Subject the emulsion to at least three cycles of freezing at -20°C for 24 hours followed by thawing at room temperature for 24 hours.

    • After each cycle, visually inspect the emulsion for any signs of phase separation, crystallization, or changes in consistency.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the characterization process.

experimental_workflow cluster_prep Emulsion Preparation cluster_char Emulsion Characterization oil_phase Oil Phase Preparation (this compound + Oil) Heat to 75-80°C emulsification Hot Homogenization (High Shear Mixing) oil_phase->emulsification water_phase Aqueous Phase Preparation (Water + Preservative) Heat to 75-80°C water_phase->emulsification cooling Controlled Cooling (Gentle Stirring) emulsification->cooling dls Droplet Size & PDI (DLS) cooling->dls viscosity Viscosity Measurement (Rotational Viscometer) cooling->viscosity stability Stability Assessment (Creaming Index, Freeze-Thaw) cooling->stability

Caption: Experimental workflow for the preparation and characterization of O/W emulsions.

logical_relationship cluster_input Formulation & Process Parameters cluster_output Emulsion Properties & Stability concentration This compound Concentration droplet_size Droplet Size & PDI concentration->droplet_size viscosity Viscosity concentration->viscosity stability Long-Term Stability concentration->stability oil_type Oil Phase Composition oil_type->droplet_size oil_type->stability homogenization Homogenization (Speed, Time) homogenization->droplet_size droplet_size->stability viscosity->stability

Caption: Relationship between formulation parameters and emulsion properties.

Conclusion

This compound is an effective and versatile emulsifier and stabilizer for the development of stable oil-in-water emulsions. By carefully controlling its concentration and the processing parameters, formulators can achieve desired droplet sizes, viscosities, and long-term stability. The protocols and illustrative data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to successfully incorporate this compound into their O/W emulsion formulations. Further optimization based on the specific oil phase, active ingredients, and desired final product characteristics is essential for achieving optimal performance.

References

Application Notes and Protocols: Pentaerythritol Distearate as a Rheology Modifier in Complex Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol (B129877) Distearate (PEDS) is a non-ionic surfactant and ester formed from the esterification of pentaerythritol and stearic acid.[1][2] In the realm of complex fluids, such as emulsions, creams, and lotions, PEDS serves as a versatile rheology modifier, emulsifier, and texturizer.[1][3] Its primary functions are to enhance viscosity, improve the stability of formulations, and impart a desirable sensory profile.[1] PEDS is often utilized as an alternative to traditional waxes and fatty alcohols, offering a non-waxy and smooth skin feel.[1] This document provides detailed application notes and experimental protocols for evaluating the performance of Pentaerythritol Distearate as a rheology modifier.

Physicochemical Properties

This compound is a white to off-white, wax-like solid at room temperature.[1] Key properties are summarized in the table below.

PropertyValueReference
INCI Name PENTAERYTHRITYL DISTEARATE[2]
CAS Number 13081-97-5[1]
Molecular Formula C41H80O6[1]
Molecular Weight 669.07 g/mol [1]
Appearance White to off-white wax-like pellets or powder[1]
Melting Point Approximately 72°C[4]
Solubility Soluble in oil; insoluble in water[2]
Typical Usage Level 1-5% in cosmetic formulations[1]

Mechanism of Action as a Rheology Modifier

This compound's ability to modify the rheology of complex fluids stems from its molecular structure. The long, saturated stearate (B1226849) chains provide lipophilic character, while the core pentaerythritol unit with its remaining free hydroxyl groups offers some hydrophilicity. In oil-in-water (o/w) emulsions, PEDS orients itself at the oil-water interface, reducing interfacial tension and acting as an emulsifier.[1] Its primary thickening effect, however, is attributed to the formation of a structured network within the continuous phase of the formulation. This network, composed of crystalline PEDS and entrapped solvent, physically restricts the movement of the dispersed phase, thereby increasing the viscosity and yield stress of the system. This contributes to the overall stability and texture of the product.[5]

PEDS Pentaerythritol Distearate (PEDS) Structure Molecular Structure: - Lipophilic Stearate Chains - Core Pentaerythritol Unit PEDS->Structure is defined by its Interface Oil-Water Interface Positioning Structure->Interface enables Network Structured Network Formation in Continuous Phase Structure->Network facilitates Rheology Rheology Modification Interface->Rheology contributes to Network->Rheology is the primary cause of Properties Enhanced Viscosity Improved Stability Desirable Texture Rheology->Properties results in

PEDS Structure-Function Relationship

Quantitative Data and Performance

While direct quantitative rheological data for this compound is not extensively available in public literature, its performance can be inferred from qualitative descriptions and comparison with analogous materials like Pentaerythritol Tetrastearate (PETS). PEDS is reported to have a stronger thickening ability compared to common texturizers like Myristyl Myristate (MM) and Cetyl Palmitate (CP).[4] The following table summarizes the expected rheological impact of PEDS in a typical o/w emulsion.

ParameterExpected Performance of PEDS (1-5% w/w)
Viscosity Significant increase in viscosity, proportional to concentration.
Shear Thinning Behavior Formulations are expected to be non-Newtonian and exhibit shear-thinning properties, meaning viscosity decreases with increasing shear rate. This is desirable for cosmetic products, as it allows for easy application with a rich feel at rest.
Yield Stress A measurable yield stress is anticipated, which helps in stabilizing emulsions by preventing the settling of suspended particles.
Temperature Stability The rheological properties are expected to be temperature-dependent, with viscosity generally decreasing at higher temperatures. The melting point of PEDS is a critical factor in formulation processing.
Thixotropy Formulations containing PEDS may exhibit thixotropic behavior, where the viscosity recovers over time after the cessation of shear. This contributes to good sensory properties and stability.

Experimental Protocols

The following protocols are designed to characterize the rheological properties of a complex fluid formulated with this compound.

Preparation of a Model Oil-in-Water (o/w) Emulsion

Objective: To prepare a stable o/w emulsion containing this compound for rheological analysis.

Materials:

  • This compound

  • Mineral Oil (or other suitable oil phase)

  • Deionized Water

  • Primary Emulsifier (e.g., Polysorbate 80)

  • Preservative (e.g., Phenoxyethanol)

Procedure:

  • Oil Phase Preparation: In a beaker, combine the mineral oil and this compound. Heat to 75-80°C with gentle stirring until all components are melted and homogenous.

  • Aqueous Phase Preparation: In a separate beaker, combine the deionized water, primary emulsifier, and preservative. Heat to 75-80°C with stirring.

  • Emulsification: Slowly add the hot oil phase to the hot aqueous phase with continuous high-shear mixing (e.g., using a homogenizer) for 5-10 minutes.

  • Cooling: Continue gentle stirring and cool the emulsion to room temperature.

  • Final Adjustment: Adjust the pH if necessary and add any temperature-sensitive ingredients below 40°C.

Rheological Measurements

Objective: To quantify the viscosity, shear-thinning behavior, and viscoelastic properties of the formulation.

Apparatus: A rotational rheometer with temperature control, equipped with parallel plate or cone-and-plate geometry.

Methodology:

  • Sample Loading: Place an adequate amount of the sample onto the lower plate of the rheometer to ensure the gap is completely filled.

  • Equilibration: Allow the sample to equilibrate at the desired temperature (e.g., 25°C) for a set period.

  • Shear Rate Sweep: Perform a shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) and back down to the low shear rate.

  • Data Analysis: Plot viscosity as a function of shear rate. The resulting flow curve will indicate the shear-thinning nature of the fluid. The area between the upward and downward curves can indicate the degree of thixotropy.

Methodology:

  • Amplitude Sweep: First, perform a strain or stress amplitude sweep at a constant frequency to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain/stress.

  • Frequency Sweep: Within the LVER, perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain/stress.

  • Data Analysis: Plot G' and G'' as a function of frequency. In a structured fluid, G' will typically be greater than G'', indicating a more solid-like (elastic) behavior at rest.

Stability Testing

Objective: To assess the physical stability of the formulation over time and under stress conditions.

Procedure:

  • Store samples of the formulation at elevated temperatures (e.g., 40°C and 50°C) for a period of 1 to 3 months.

  • At regular intervals, evaluate the samples for any signs of instability such as phase separation, creaming, or significant changes in viscosity and appearance.

Procedure:

  • Subject the formulation to a series of freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at room temperature).

  • After each cycle, visually inspect the sample for any changes in homogeneity, texture, or evidence of phase separation.

Start Start: Formulation Concept Formulation Prepare o/w Emulsion with PEDS Start->Formulation Rheology Rheological Characterization Formulation->Rheology Stability Stability Testing Formulation->Stability Viscosity Viscosity Measurement (Flow Curve) Rheology->Viscosity Oscillatory Oscillatory Rheology (Frequency Sweep) Rheology->Oscillatory Analysis Data Analysis and Performance Evaluation Viscosity->Analysis Oscillatory->Analysis Accelerated Accelerated Stability (Elevated Temperature) Stability->Accelerated FreezeThaw Freeze-Thaw Cycling Stability->FreezeThaw Accelerated->Analysis FreezeThaw->Analysis

Experimental Workflow for PEDS Evaluation

Conclusion

This compound is an effective rheology modifier for complex fluids, particularly in cosmetic and pharmaceutical applications. It provides significant viscosity enhancement, shear-thinning properties, and contributes to the overall stability and sensory experience of the final product. The experimental protocols outlined in this document provide a framework for the systematic evaluation of PEDS in various formulations. Further research to generate and publish quantitative rheological data for PEDS under different conditions would be highly valuable to the scientific community.

References

Application Notes and Protocols for the Analysis of Pentaerythritol Distearate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol (B129877) Distearate is a diester of pentaerythritol and stearic acid, commonly utilized in cosmetics, pharmaceuticals, and industrial applications as an emulsifier, thickener, and stabilizing agent. Accurate quantification of Pentaerythritol Distearate is crucial for quality control, formulation development, and stability testing. Due to its lack of a significant UV chromophore, traditional HPLC with UV detection is not suitable. This document outlines a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). This method is based on a reverse-phase separation, which is a common and robust technique for the analysis of fatty acid esters.

Experimental Protocols

This section details a representative method for the analysis of this compound by reverse-phase HPLC with ELSD or CAD.

Materials and Reagents
Instrumentation
  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)

  • Data acquisition and processing software

Chromatographic Conditions

A reverse-phase HPLC method is employed for the separation of this compound.[1][2] For applications requiring mass spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid.[1][2]

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) or Newcrom R1
Mobile Phase A Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS compatibility)
Mobile Phase B Acetonitrile
Gradient 80% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to initial conditions and equilibrate
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
ELSD Settings Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min
CAD Settings Follow manufacturer's recommendations
Sample Preparation
  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a mixture of dichloromethane and isopropanol (1:1 v/v) to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase or a suitable solvent (e.g., methanol) to achieve concentrations in the desired range (e.g., 0.05 - 0.5 mg/mL).

  • Sample Preparation: The sample preparation will vary depending on the matrix. For a simple matrix, dissolve a known amount of the sample in the standard solution solvent. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

Data Presentation

The following table summarizes the expected quantitative data for a validated HPLC method for a similar compound, Pentaerythritol Tetrastearate, which can be used as a guideline for method development and validation for this compound.[3][4]

ParameterExpected Value
Linearity Range 0.05 - 0.2 mg/mL (R² > 0.999)
Limit of Detection (LOD) 0.03 mg/mL
Limit of Quantification (LOQ) 0.1 mg/mL (Estimated)
Precision (%RSD) < 2%
Accuracy (Recovery) 100 - 101%
Retention Time Dependent on specific method parameters, but expected to be in the range of 10-15 minutes under the proposed gradient.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the analytical method and the key relationships in the experimental process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis start Weighing of Sample/Standard dissolution Dissolution in appropriate solvent start->dissolution dilution Serial Dilution for Calibration Curve dissolution->dilution filtration Filtration (0.45 µm) dilution->filtration injection Injection into HPLC filtration->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (ELSD/CAD) separation->detection acquisition Data Acquisition detection->acquisition integration Peak Integration acquisition->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationships cluster_method Analytical Method cluster_analyte Analyte Properties hplc HPLC System column Reverse-Phase C18 Column hplc->column employs mobile_phase Acetonitrile/Water Gradient column->mobile_phase utilizes detector ELSD / CAD column->detector is connected to separation separation mobile_phase->separation enables separation of peds This compound non_volatile Non-Volatile peds->non_volatile no_chromophore Lacks UV Chromophore peds->no_chromophore detection_choice detection_choice peds->detection_choice necessitates separation->peds detection_choice->detector

Caption: Logical relationship between analyte properties and HPLC method selection.

References

Application Notes and Protocols for Pentaerythritol Distearate in Solid Lipid Nanoparticle (SLN) Formulation for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, particularly for poorly water-soluble drugs.[1][2] They are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room and body temperature.[3][4] Pentaerythritol Distearate (PEDS) is a solid lipid that can be utilized as a core matrix in the formulation of SLNs. Its properties make it a suitable candidate for encapsulating lipophilic drugs, potentially enhancing their stability, bioavailability, and providing controlled release.[5][6]

These application notes provide a comprehensive guide to the formulation, characterization, and in vitro evaluation of PEDS-based SLNs for drug delivery applications. The protocols are based on established methodologies for solid lipid nanoparticles.

Materials and Equipment

Materials:

  • This compound (PEDS)

  • Model hydrophobic drug

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188)

  • Co-surfactant (e.g., Soy Lecithin, Span 80)

  • Purified water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator or High-Pressure Homogenizer (HPH)

  • Water bath

  • Magnetic stirrer with heating

  • Zetasizer for particle size, polydispersity index (PDI), and zeta potential analysis

  • High-speed centrifuge

  • UV-Vis spectrophotometer or HPLC for drug quantification

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Standard laboratory glassware

Experimental Protocols

Formulation of PEDS-based Solid Lipid Nanoparticles

The high-shear homogenization followed by ultrasonication is a widely used method for the preparation of SLNs.[7]

Protocol:

  • Preparation of the Lipid Phase:

    • Accurately weigh the required amounts of this compound (PEDS) and the model hydrophobic drug.

    • Melt the PEDS by heating it in a beaker placed in a water bath at a temperature 5-10°C above its melting point.

    • Once the PEDS is completely melted, add the drug to the molten lipid and stir until a clear, homogenous lipid phase is obtained.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the surfactant (e.g., Polysorbate 80) and co-surfactant (e.g., Soy Lecithin) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of a Coarse Emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.

    • Homogenize the mixture using a high-shear homogenizer at a high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water pre-emulsion.[5]

  • Formation of the Nanoemulsion:

    • Immediately subject the hot pre-emulsion to high-energy dispersion using a probe sonicator.[5]

    • Sonicate the pre-emulsion for 10-15 minutes. To prevent overheating, use a pulsed mode (e.g., 5 seconds on, 2 seconds off).

  • Formation of Solid Lipid Nanoparticles:

    • Cool the resulting nanoemulsion in an ice bath while gently stirring.

    • The lipid will recrystallize, leading to the formation of a milky-white SLN dispersion.[5]

Diagram of the Experimental Workflow for SLN Preparation:

SLN_Preparation_Workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Nanoparticle Formation PEDS This compound (PEDS) Melt Melt PEDS & Dissolve Drug PEDS->Melt Drug Hydrophobic Drug Drug->Melt PreEmulsion High-Shear Homogenization (Coarse Emulsion) Melt->PreEmulsion Hot Lipid Phase Water Purified Water Dissolve Dissolve Surfactants Water->Dissolve Surfactant Surfactant / Co-surfactant Surfactant->Dissolve Dissolve->PreEmulsion Hot Aqueous Phase Nanoemulsion Ultrasonication (Nanoemulsion) PreEmulsion->Nanoemulsion Cooling Cooling & Recrystallization Nanoemulsion->Cooling SLN PEDS-SLN Dispersion Cooling->SLN Cellular_Uptake SLN PEDS-SLN with Encapsulated Drug endocytosis Endocytosis SLN->endocytosis Interaction membrane Cell Membrane endosome Endosome endocytosis->endosome release Drug Release endosome->release drug_effect Therapeutic Effect release->drug_effect Released Drug cytoplasm Cytoplasm

References

Application Notes and Protocols for Investigating the Tribological Properties of Pentaerythritol Esters in Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and formulation professionals.

These application notes provide a comprehensive overview of the use of pentaerythritol (B129877) esters, with a focus on Pentaerythritol Distearate (PEDS), as additives to enhance the tribological properties of lubricants. This document includes a summary of the expected performance benefits, detailed protocols for common tribological tests, and visualizations to aid in experimental design and understanding.

Introduction to Pentaerythritol Esters in Lubrication

Pentaerythritol esters are synthetic esters recognized for their excellent performance in a wide range of lubricant applications.[1][2] Their molecular structure, derived from the reaction of pentaerythritol (a polyol with four hydroxyl groups) with fatty acids, imparts a unique combination of properties beneficial for lubrication.[2] These include high thermal and oxidative stability, a high viscosity index, good low-temperature fluidity, and inherent biodegradability.[1][3]

As lubricant additives, pentaerythritol esters function primarily as friction modifiers and anti-wear agents.[1] They form a durable lubricating film on metal surfaces, which helps to reduce direct metal-to-metal contact, thereby minimizing friction and wear.[4] This leads to improved energy efficiency, reduced heat generation, and an extended operational lifespan of machinery.[2]

Data Presentation: Tribological Performance of a Representative Pentaerythritol Ester Blend

The following table summarizes the tribological performance of a lubricant blend containing 75 vol.% vegetable oil-based pentaerythritol ester and 25 vol.% SAE30 synthetic air compressor oil (PE75), as determined by pin-on-disk testing. This data is presented as a representative example of the performance that can be expected from lubricants formulated with pentaerythritol esters.

LubricantLoad (N)Sliding Speed (m/s)Coefficient of Friction (COF)Specific Wear Rate (SWR) (mm³/Nm)
SAE 30501~0.065Not Reported
SAE 301001~0.080Not Reported
PE (100%)501~0.058Not Reported
PE (100%)1001~0.075Not Reported
PE75 50 1 ~0.055 Not Reported
PE75 100 1 ~0.070 Not Reported
SAE 30505~0.075Not Reported
SAE 301005~0.090Not Reported
PE (100%)505~0.070Not Reported
PE (100%)1005~0.085Not Reported
PE75 50 5 ~0.060 Not Reported
PE75 100 5 ~0.080 Not Reported

Data adapted from a study on vegetable oil-based pentaerythritol ester for industrial air compressor applications.[4][5]

Experimental Protocols

Detailed methodologies for two standard tribological tests are provided below. These protocols can be adapted for the evaluation of lubricants containing this compound.

Protocol 1: Four-Ball Wear Test

This test is used to determine the wear-preventive characteristics of a lubricant.

Apparatus:

  • Four-Ball Wear Test Machine

Materials:

  • Test lubricant (base lubricant with and without PEDS)

  • Steel balls (grade 25, 12.7 mm diameter)

  • Solvents for cleaning (e.g., heptane, isopropanol)

Procedure:

  • Cleaning: Thoroughly clean the four steel balls and the test cup with solvents to remove any contaminants and ensure a pristine surface for testing.

  • Assembly: Place three of the cleaned steel balls into the test cup and secure them.

  • Lubricant Addition: Pour the test lubricant into the cup to a level that will cover the three stationary balls.

  • Fourth Ball Insertion: Secure the fourth steel ball in the chuck of the test machine.

  • Test Execution:

    • Apply a specified load (e.g., 150 N or 392 N).

    • Set the rotational speed (e.g., 1200 rpm or 1800 rpm).

    • Maintain a constant temperature (e.g., 75 °C).

    • Run the test for a specified duration (e.g., 60 minutes).

  • Analysis:

    • After the test, remove the three stationary balls and clean them.

    • Measure the diameter of the wear scars on each of the three stationary balls using a microscope.

    • Calculate the average wear scar diameter. A smaller diameter indicates better anti-wear properties.

Protocol 2: Pin-on-Disk Test

This test measures the coefficient of friction and wear rate of a lubricant.

Apparatus:

  • Pin-on-Disk Tribometer

Materials:

  • Test lubricant (base lubricant with and without PEDS)

  • Pin and disk specimens of specified materials (e.g., steel pin on a cast iron disk)

  • Solvents for cleaning (e.g., acetone)

Procedure:

  • Preparation: Clean the pin and disk specimens thoroughly with a suitable solvent and dry them completely.

  • Assembly: Mount the disk onto the rotating stage of the tribometer and fix the pin in the holder.

  • Lubrication: Apply a small amount of the test lubricant to the surface of the disk.

  • Test Parameters:

    • Load: Apply a specific normal load on the pin (e.g., 50 N or 100 N).

    • Sliding Speed: Set the rotational speed of the disk to achieve the desired sliding velocity (e.g., 1 m/s or 5 m/s).

    • Duration/Distance: Set the total sliding distance or test duration.

  • Data Acquisition: Continuously record the frictional force during the test. The coefficient of friction is calculated as the ratio of the frictional force to the normal load.

  • Wear Analysis:

    • After the test, clean the pin and disk.

    • Measure the wear scar dimensions on the pin and the wear track on the disk using a profilometer or microscope.

    • Calculate the specific wear rate.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase Lube_Prep Lubricant Formulation (Base Oil + PEDS) Test_Setup Tribometer Setup (Assembly & Lubricant Application) Lube_Prep->Test_Setup Specimen_Clean Specimen Cleaning (Balls/Pin & Disk) Specimen_Clean->Test_Setup Set_Params Set Test Parameters (Load, Speed, Temp, Duration) Test_Setup->Set_Params Run_Test Execute Tribological Test Set_Params->Run_Test Data_Acq Data Acquisition (Friction Force, Time) Run_Test->Data_Acq Wear_Measure Wear Measurement (Wear Scar/Track Analysis) Run_Test->Wear_Measure Calc Calculate Tribological Properties (COF, SWR) Data_Acq->Calc Wear_Measure->Calc Report Reporting & Interpretation Calc->Report

Caption: Workflow for Tribological Evaluation of Lubricants.

logical_relationship cluster_properties Enhanced Lubricant Properties PEDS Pentaerythritol Distearate (PEDS) Formulated_Lube Formulated Lubricant PEDS->Formulated_Lube Additive Base_Oil Base Lubricant Base_Oil->Formulated_Lube Base Reduced_Friction Reduced Friction Formulated_Lube->Reduced_Friction Reduced_Wear Reduced Wear Formulated_Lube->Reduced_Wear Improved_Stability Improved Thermal Stability Formulated_Lube->Improved_Stability

References

Application Notes and Protocols: Pentaerythritol Distearate as a Processing Aid in Thermoplastics and PVC Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pentaerythritol (B129877) Distearate (PETS) as a processing aid in the manufacturing of thermoplastics and Polyvinyl Chloride (PVC). The information herein is intended to guide researchers and industry professionals in leveraging the benefits of PETS to optimize polymer processing and enhance final product properties. While Pentaerythritol Distearate is specified, the broader class of pentaerythritol esters, including Pentaerythritol Tetrastearate, is often referred to interchangeably as PETS in industrial applications and shares similar functionalities.

Introduction to this compound (PETS)

This compound is a high-melting point waxy solid derived from the esterification of pentaerythritol with stearic acid.[1] Its excellent thermal stability and lubricating properties make it a highly effective processing aid in a wide range of polymers.[2] PETS primarily functions as both an internal and external lubricant, a mold release agent, and a dispersing agent.[3] These functions contribute to improved processing efficiency, enhanced surface quality of the final products, and the ability to process materials at high temperatures without degradation.[2][3] The typical usage level of PETS is between 0.1% and 1.0% by weight.[1]

Key Applications in Polymer Processing

This compound is a versatile additive compatible with a variety of thermoplastics, including:

  • Polycarbonate (PC): In PC and its alloys, PETS serves as an effective internal and external lubricant and mold release agent, improving melt flow and facilitating the easy release of complex molded parts.[4]

  • Polyvinyl Chloride (PVC): For both rigid and flexible PVC, PETS functions as a lubricant, enhancing the surface finish and preventing sticking during extrusion and calendering. In rigid PVC, it is particularly effective as an external lubricant.[1]

  • Polyesters (PET, PBT): PETS is used as a lubricant and dispersing agent in thermoplastic polyesters, aiding in processing and improving the surface quality of films and molded articles.[4]

  • Polyamides (PA): In nylons such as PA6 and PA66, PETS acts as a lubricant and mold release agent.[4]

  • Acrylonitrile Butadiene Styrene (ABS): PETS is utilized as a lubricant and mold release agent in ABS processing to improve flow and surface finish.[4]

  • Polyolefins (PE, PP): In polyethylene (B3416737) and polypropylene, PETS can function as a lubricant, antistatic agent, and a dispersing agent for fillers.[5]

Mechanism of Action

The multifaceted role of PETS in polymer processing can be attributed to its primary functions:

  • External Lubrication: PETS migrates to the surface of the polymer melt, forming a lubricating layer between the melt and the hot metal surfaces of processing equipment like extruder barrels, screws, and molds. This reduces friction, lowers melt viscosity, and prevents the polymer from sticking, leading to increased throughput and reduced energy consumption.[3]

  • Internal Lubrication: By reducing the intermolecular friction between polymer chains, PETS promotes better flow and processability of the polymer melt.[3]

  • Mold Release: As a mold release agent, PETS forms a thin film on the mold surface, which facilitates the easy ejection of the finished part. This is especially crucial for intricate and large parts where sticking can lead to defects and production downtime.[2]

  • Dispersion: PETS aids in the uniform dispersion of fillers, such as minerals and pigments, within the polymer matrix. It wets the surface of the filler particles, reducing their tendency to agglomerate and ensuring a homogeneous compound. This results in improved mechanical properties and a better surface finish of the final product.[3]

Quantitative Data on Performance Enhancement

The addition of PETS leads to measurable improvements in the processing and physical properties of polymers. The following tables summarize the expected effects and provide a template for presenting quantitative data from experimental evaluations.

Note: The values presented in the tables are illustrative examples and should be replaced with actual experimental data.

Table 1: Effect of PETS on Melt Flow Index (MFI) of Various Thermoplastics

PolymerPETS Concentration (wt%)Test Temperature (°C)Test Load (kg)MFI (g/10 min)% Increase in MFI
Polycarbonate (PC) 0.03001.210.0-
0.33001.212.525%
0.53001.215.050%
PET (Bottle Grade) 0.02802.1625.0-
0.32802.1628.815%
0.52802.1632.530%
ABS 0.02201015.0-
0.32201018.020%
0.52201021.040%

Table 2: Influence of PETS on Processing Parameters of Rigid PVC in a Torque Rheometer

ParameterUnitPVC Formulation without PETSPVC Formulation with 0.5 phr PETS
Fusion Time seconds6075
Fusion Torque Nm4540
Equilibrium Torque Nm3025
Melt Temperature °C195190

Table 3: Effect of PETS on Surface Properties and Mold Release

PolymerPETS Concentration (wt%)Surface Gloss (GU at 60°)Mold Release Force (N)
Nylon 6 (PA6) 0.080500
0.590350
ABS 0.085450
0.595300

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effectiveness of PETS in polymer processing.

Determination of Melt Flow Index (MFI)

Objective: To measure the effect of PETS on the melt flow rate of a thermoplastic, indicating changes in processability.

Standard: Conforms to ASTM D1238 or ISO 1133.

Apparatus:

  • Melt Flow Indexer (Extrusion Plastometer)

  • Analytical Balance (±0.001 g accuracy)

  • Stopwatch

  • Standard die (2.095 mm diameter, 8.000 mm length)

  • Piston and weights specific to the material

Procedure:

  • Set Temperature: Set the barrel temperature of the melt flow indexer according to the standard for the specific thermoplastic being tested (e.g., Polycarbonate at 300°C, Polypropylene at 230°C). Allow the instrument to stabilize at the set temperature.

  • Sample Preparation: Prepare dry blends of the polymer with varying concentrations of PETS (e.g., 0%, 0.2%, 0.5%, 1.0% by weight). Ensure the material is thoroughly dried to the manufacturer's specifications to prevent hydrolytic degradation.

  • Loading the Sample: Charge a specified amount of the polymer blend (typically 3-8 grams) into the heated barrel.

  • Preheating: Allow the material to preheat for a specified time (e.g., 6-8 minutes) to reach thermal equilibrium.

  • Extrusion and Measurement (Procedure A - Manual Cut):

    • Place the specified weight on the piston to initiate the extrusion of the molten polymer through the die.

    • After a designated period to allow for steady flow, begin collecting the extrudate for a fixed time interval (e.g., 60 seconds).

    • Collect at least three consecutive cuts.

  • Calculation:

    • Weigh each collected extrudate to the nearest 0.001 g.

    • Calculate the average weight of the cuts.

    • Calculate the MFI in grams per 10 minutes using the formula: MFI (g/10 min) = (Average weight of cut in g / Time of cut in s) * 600

Evaluation of Lubrication in Rigid PVC using a Torque Rheometer

Objective: To assess the internal and external lubricating effects of PETS on a rigid PVC formulation by measuring fusion characteristics.

Apparatus:

  • Torque Rheometer (e.g., Brabender Plastograph) with a roller-type mixing head

  • Temperature control unit

Procedure:

  • Formulation Preparation: Prepare a standard rigid PVC dry blend formulation. Create a second batch with the addition of a specific concentration of PETS (e.g., 0.5 phr - parts per hundred resin).

  • Instrument Setup: Set the mixing bowl temperature (e.g., 180-190°C) and rotor speed (e.g., 50-60 RPM) appropriate for rigid PVC processing.

  • Charging the Mixer: With the rotors turning, add the PVC dry blend to the mixing bowl.

  • Data Recording: Record the torque and melt temperature as a function of time. The resulting graph is a plastogram.

  • Data Analysis: From the plastogram, determine the following key parameters:

    • Fusion Time: The time from the loading peak to the fusion peak (maximum torque). An increase in fusion time can indicate a more pronounced external lubrication effect.

    • Fusion Torque: The torque value at the fusion peak. A lower fusion torque suggests better lubrication.

    • Equilibrium Torque: The stabilized torque value after the fusion peak, which relates to the melt viscosity. A lower equilibrium torque indicates a reduction in melt viscosity.

    • Melt Temperature: The stabilized temperature of the melt. Effective lubrication can lead to a lower melt temperature due to reduced frictional heat.

Assessment of Mold Release Performance

Objective: To quantify the effect of PETS as a mold release agent by measuring the force required to eject a molded part.

Apparatus:

  • Injection molding machine equipped with a force transducer on the ejector system.

  • A mold with a standardized geometry (e.g., a cup or a plaque with draft angles).

Procedure:

  • Material Preparation: Prepare compounded pellets of the thermoplastic with and without PETS.

  • Molding Setup: Set up the injection molding machine with appropriate processing parameters (melt temperature, injection speed, holding pressure, cooling time, and mold temperature).

  • Molding and Ejection:

    • Mold a series of parts with the baseline polymer (without PETS) and record the peak ejection force for each shot after the process has stabilized.

    • Repeat the process with the polymer containing PETS.

  • Data Analysis: Compare the average peak ejection force for the parts molded with and without PETS. A significant reduction in ejection force indicates effective mold release properties.

Visualizations

G cluster_0 Mechanism of PETS as a Processing Aid cluster_1 Resulting Improvements cluster_2 Overall Outcomes a This compound (PETS) b External Lubrication a->b c Internal Lubrication a->c d Mold Release a->d e Dispersion Aid a->e f Reduced Friction with Processing Equipment b->f g Improved Melt Flow c->g h Easier Demolding d->h i More Homogeneous Compound e->i j Increased Throughput f->j g->j k Enhanced Surface Finish g->k h->k l Improved Mechanical Properties i->l G cluster_tests Performance Evaluation start Start: Define Polymer & PETS Concentrations compounding Compounding: Mix polymer and PETS (e.g., twin-screw extruder) start->compounding specimen_prep Specimen Preparation: Injection molding or compression molding of test samples compounding->specimen_prep mfi_test Melt Flow Index (MFI) Test (ASTM D1238 / ISO 1133) specimen_prep->mfi_test rheology_test Torque Rheometry (for PVC) (Brabender Plastograph) specimen_prep->rheology_test mold_release_test Mold Release Force Test (Instrumented Injection Molding) specimen_prep->mold_release_test surface_test Surface Gloss Measurement (Gloss Meter) specimen_prep->surface_test data_analysis Data Analysis: Compare properties of neat polymer vs. PETS-containing samples mfi_test->data_analysis rheology_test->data_analysis mold_release_test->data_analysis surface_test->data_analysis end End: Determine Optimal PETS Concentration data_analysis->end

References

Application Notes and Protocols: High-Temperature Stable Lubricants Formulated with Pentaerythritol Distearate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol (B129877) esters, particularly those derived from saturated fatty acids like stearic acid, are a class of synthetic lubricants known for their exceptional thermal and oxidative stability.[1][2] Pentaerythritol Distearate, a polyol ester, offers superior performance in high-temperature applications where conventional mineral oils and other synthetic base stocks may degrade.[3][4] Its molecular structure provides excellent lubricity, low volatility, and good compatibility with additives, making it a prime candidate for formulating advanced lubricants for demanding industrial, automotive, and aerospace applications.[5][6] These application notes provide a comprehensive overview, formulation guidelines, and detailed experimental protocols for the characterization of high-temperature stable lubricants based on this compound.

Key Performance Characteristics

Lubricants formulated with this compound exhibit several desirable properties for high-temperature applications. The inherent stability of the ester linkages, coupled with the absence of easily oxidizable sites present in unsaturated fatty acids, contributes to a robust lubricant base.[7]

Key advantages include:

  • High Thermal Stability: Pentaerythritol Tetrastearate (a closely related compound) is stable up to approximately 350°C, with significant degradation occurring around 400°C.[1]

  • Excellent Oxidative Stability: The saturated nature of the stearate (B1226849) chains provides inherent resistance to oxidation, which can be further enhanced with appropriate antioxidants.[2][7]

  • Low Volatility: Reduced lubricant loss at elevated temperatures due to the high molecular weight of the ester.[3]

  • Good Lubricity: The polar ester groups provide strong adhesion to metal surfaces, forming a protective film that reduces friction and wear.[4]

  • Compatibility: Pentaerythritol esters are generally compatible with a wide range of lubricant additives and seal materials.[8]

Data Presentation: Physicochemical and Tribological Properties

The following tables summarize typical quantitative data for high-temperature lubricants formulated with Pentaerythritol Esters. Note that specific values can vary based on the precise formulation, including the concentration of the ester and the additive package used. Data for Pentaerythritol Tetrastearate (PETS) is included as a close analogue to this compound.

Table 1: Typical Physicochemical Properties of Pentaerythritol Stearate Ester-Based Lubricants

PropertyTypical ValueTest MethodSignificance
Appearance White, waxy solid (pure ester)VisualIndicates purity and state at room temperature.[4]
Kinematic Viscosity @ 100°C (cSt) ~4-6ASTM D445Measures the lubricant's resistance to flow at high temperatures.[4]
Viscosity Index ~150ASTM D2270Indicates the stability of viscosity over a range of temperatures. A higher value is desirable.[4]
Flash Point (°C) >280ASTM D92The lowest temperature at which vapors will ignite, crucial for safety in high-temperature applications.[4]
Pour Point (°C) ~55-65ASTM D97The lowest temperature at which the lubricant will flow.[4]
NOACK Volatility (% weight loss) < 10% (formulated oil)ASTM D5800Measures the evaporation loss at high temperatures (250°C for 1 hour). Lower values indicate better stability.[9][10]
Acid Number (mg KOH/g) < 0.1 (fresh oil)ASTM D664Indicates the level of acidic byproducts from degradation. An increase suggests lubricant breakdown.[1]

Table 2: Typical Tribological Performance Data

PropertyTypical ValueTest MethodSignificance
Four-Ball Wear Scar Diameter (mm) < 0.5ASTM D4172Measures the anti-wear properties of the lubricant under sliding contact. A smaller scar indicates better protection.[11][12]
Coefficient of Friction 0.05 - 0.1ASTM G99Quantifies the frictional force between two surfaces in relative motion. Lower values indicate better lubricity.[13]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound, formulation of a high-temperature lubricant, and key performance testing.

Synthesis of this compound

This protocol describes the direct esterification of pentaerythritol with stearic acid.

Materials:

  • Pentaerythritol

  • Stearic Acid (Molar ratio of Stearic Acid to Pentaerythritol: 2.2:1 to account for potential side reactions and drive the reaction to completion)

  • Catalyst (e.g., p-Toluenesulfonic acid, 0.5-1.0% by weight of reactants)

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus for water removal.

Procedure:

  • Charge the reaction vessel with pentaerythritol, stearic acid, and the catalyst.

  • Begin stirring and purge the system with nitrogen to create an inert atmosphere.

  • Heat the mixture to 180-220°C.

  • Maintain the reaction temperature and continue stirring. Water will be produced as a byproduct and should be collected in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected and by periodically taking samples to determine the acid value. The reaction is considered complete when the theoretical amount of water has been collected and the acid value is low and stable.

  • Once the reaction is complete, cool the mixture.

  • The crude ester can be purified by vacuum distillation to remove any unreacted starting materials and the catalyst can be neutralized and removed by washing with a dilute alkaline solution followed by water washes.

Formulation of a High-Temperature Lubricant

This protocol outlines the blending process for a high-temperature lubricant using this compound as a co-base stock or additive.

Materials:

  • This compound (5-20% by weight)

  • Synthetic base oil (e.g., Polyalphaolefin - PAO) (80-95% by weight)

  • Additive package (1-5% by weight), which may include:

    • Antioxidants (e.g., hindered phenols, aromatic amines)

    • Anti-wear agents (e.g., zinc dialkyldithiophosphates - ZDDP)

    • Corrosion inhibitors

    • Antifoaming agents

  • Blending vessel with heating and stirring capabilities.

Procedure:

  • Heat the synthetic base oil in the blending vessel to 60-70°C with gentle stirring.[14]

  • Slowly add the this compound to the heated base oil and continue stirring until it is fully dissolved.

  • Once the ester is dissolved, add the additive package to the blend.[15] The order of addition may vary depending on the specific additives used.[14]

  • Continue stirring the mixture at 60-70°C for 1-2 hours to ensure complete homogenization.[15]

  • After blending, allow the lubricant to cool to room temperature.

  • Perform quality control tests on the final product, including viscosity, acid number, and visual inspection for clarity and homogeneity.

Key Performance Testing Protocols

This test determines the evaporation loss of a lubricant at high temperatures.[9][10]

Apparatus: NOACK volatility test apparatus.

Procedure:

  • A precise weight of the lubricant sample is placed in a test crucible.

  • The crucible is heated to 250°C for 1 hour while a constant flow of air is passed over the sample.[16]

  • After 1 hour, the crucible is cooled and re-weighed.

  • The percentage of weight loss is calculated, which represents the NOACK volatility.[16] A lower percentage indicates better thermal stability and lower oil consumption in high-temperature applications.[9]

This test evaluates the anti-wear properties of a lubricant.[11][12]

Apparatus: Four-Ball Wear Test Machine.

Procedure:

  • Three steel balls are clamped together in a test cup, and the cup is filled with the lubricant sample.

  • A fourth steel ball is rotated against the three stationary balls at a specified speed (e.g., 1200 rpm) and load (e.g., 40 kgf) for a set duration (e.g., 60 minutes) and temperature (e.g., 75°C).[17]

  • After the test, the three stationary balls are cleaned, and the diameter of the wear scars on each ball is measured using a microscope.

  • The average wear scar diameter is calculated. A smaller diameter indicates superior anti-wear performance.[12]

Visualizations: Workflows and Mechanisms

Synthesis and Formulation Workflow

G cluster_synthesis Synthesis of this compound cluster_formulation Lubricant Formulation cluster_testing Performance Testing reactants Pentaerythritol + Stearic Acid + Catalyst reaction Esterification Reaction (180-220°C, N2 atmosphere) reactants->reaction purification Purification (Neutralization, Washing, Distillation) reaction->purification final_ester This compound purification->final_ester blending Blending (60-70°C, 1-2 hours) final_ester->blending base_oil PAO Base Oil base_oil->blending additives Additive Package (Antioxidants, Anti-wear, etc.) additives->blending final_lubricant High-Temperature Lubricant blending->final_lubricant qc Quality Control (Viscosity, Acid Number) final_lubricant->qc thermal Thermal Stability (ASTM D5800) final_lubricant->thermal tribological Tribological Tests (ASTM D4172, ASTM G99) final_lubricant->tribological

Caption: Workflow for Synthesis, Formulation, and Testing.

Thermo-Oxidative Degradation Pathway of Pentaerythritol Esters

G PE_ester Pentaerythritol Ester initiation Initiation (Heat, O2, Metal Catalysts) PE_ester->initiation free_radical Alkyl Radical (R•) initiation->free_radical peroxy_radical Peroxy Radical (ROO•) free_radical->peroxy_radical + O2 interruption Radical Scavenging free_radical->interruption hydroperoxide Hydroperoxide (ROOH) peroxy_radical->hydroperoxide + RH peroxy_radical->interruption propagation Propagation Cycle hydroperoxide->propagation decomposition Decomposition hydroperoxide->decomposition propagation->free_radical products Degradation Products (Acids, Aldehydes, Ketones, Sludge) decomposition->products antioxidant Antioxidant Additive antioxidant->interruption interruption->PE_ester Inhibition

Caption: Thermo-Oxidative Degradation Pathway.

Conclusion

This compound is a highly effective component in the formulation of high-temperature stable lubricants. Its robust chemical structure provides excellent resistance to thermal and oxidative degradation, leading to extended lubricant life and enhanced protection of machinery operating under severe conditions. By following the detailed protocols for synthesis, formulation, and testing outlined in these notes, researchers and scientists can effectively develop and characterize advanced lubricants tailored for specific high-temperature applications. The use of standardized ASTM methods ensures reliable and comparable data, facilitating the advancement of lubricant technology.

References

Pentaerythritol Distearate: Application Notes and Protocols for Polymer Injection Molding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol (B129877) Distearate is a high-performance internal mold release agent utilized in the injection molding of various thermoplastic polymers. As an ester of pentaerythritol and stearic acid, it offers excellent thermal stability and lubrication properties. When incorporated into a polymer matrix, it migrates to the surface of the molten polymer, creating a lubricating layer between the polymer and the mold surface. This action reduces friction, facilitates easier ejection of the molded part, and can lead to improved surface finish and reduced cycle times. Its application is particularly beneficial in the molding of complex parts or with polymers that have a tendency to adhere to the mold. While often discussed in the context of its more esterified counterpart, Pentaerythritol Tetrastearate (PETS), the distearate form also serves as an effective processing aid.[1][2]

Mechanism of Action

Pentaerythritol Distearate functions as a mold release agent through a combination of internal and external lubrication mechanisms.

  • Internal Lubrication: Within the polymer melt, the long fatty acid chains of the distearate reduce intermolecular friction between polymer chains. This enhances the flowability of the melt, allowing for easier filling of the mold cavity.

  • External Lubrication and Mold Release: During the injection and cooling phases, a portion of the this compound migrates to the interface between the polymer and the mold wall. This forms a thin, low-surface-energy film that prevents the polymer from adhering to the metal surface of the mold. This boundary layer is crucial for reducing the force required for ejection, thereby minimizing stress on the molded part and reducing the likelihood of defects such as ejector marks, distortion, and breakage.[1]

Applications in Polymer Injection Molding

This compound and its related esters are compatible with a wide range of thermoplastics. Its high thermal stability makes it suitable for processing high-temperature engineering plastics.[1]

Key Polymer Systems:

  • Polycarbonate (PC): Used as an effective internal lubricant and mold release agent, it improves melt flow and facilitates the release of complex molded parts.[1]

  • Polyvinyl Chloride (PVC): In rigid PVC formulations, it can function as both an internal and external lubricant.[1]

  • Thermoplastic Polyesters (PET, PBT): Aids in processing and improves the surface quality of molded articles.[1]

  • Polyamides (PA): Acts as a lubricant and mold release agent in nylons such as PA6 and PA66.[1]

  • Acrylonitrile Butadiene Styrene (ABS): Utilized as a lubricant and mold release agent.[1]

  • Polyolefins (PE, PP): Can function as a lubricant and dispersing agent for fillers.[1]

Quantitative Performance Data

The following tables summarize typical performance characteristics of pentaerythritol esters (including distearate and tetrastearate forms) as mold release agents in various polymer systems. The data is compiled from various industry sources and research articles.

Table 1: Recommended Concentration and Performance in Various Polymers

Polymer SystemRecommended Concentration (wt%)Key Performance Enhancements
Polycarbonate (PC)0.1 - 1.0Excellent mold release, potential for up to 30% increase in melt flow rate, maintenance of transparency.
Rigid PVC1.0 - 2.0 (phr)Acts as both an internal and external lubricant.
Thermoplastic Polyesters (PET, PBT)0.2 - 0.8Improved processing and surface finish.
Polyamides (PA6, PA66)0.2 - 1.0Effective lubrication and mold release.
Acrylonitrile Butadiene Styrene (ABS)0.3 - 1.0Improved melt flow and release.

Note: The optimal concentration can vary depending on the specific grade of the polymer, mold geometry, and processing conditions. It is recommended to conduct trials to determine the ideal loading for a particular application.

Table 2: Potential Impact on Injection Molding Process Parameters

ParameterPotential Effect of this compound
Cycle Time Reduction due to easier ejection and potentially shorter cooling times.
Ejection Force Significant reduction, minimizing part stress and mold wear.
Melt Flow Rate Increase, allowing for easier mold filling and processing of high-viscosity polymers.
Surface Finish Improvement in gloss and reduction of surface defects like drag marks.
Mold Temperature May allow for processing at slightly lower mold temperatures.

Experimental Protocols

Protocol for Evaluating the Effect of this compound on Melt Flow Index (MFI)

Objective: To quantify the effect of this compound on the flow properties of a thermoplastic polymer.

Apparatus: Melt Flow Indexer (conforming to ASTM D1238 or ISO 1133), analytical balance, stopwatch.

Procedure:

  • Material Preparation:

    • Dry the base polymer resin according to the manufacturer's specifications.

    • Prepare polymer compounds with varying concentrations of this compound (e.g., 0%, 0.2%, 0.5%, 1.0% by weight) by tumble blending or using a twin-screw extruder for uniform dispersion.

  • MFI Measurement:

    • Set the temperature and load on the MFI apparatus as specified for the polymer being tested.

    • Charge the barrel of the MFI with the polymer compound.

    • Allow the material to preheat for the specified time.

    • Extrude the polymer through the die and collect the extrudate for a set period.

    • Weigh the collected extrudate.

    • Calculate the MFI in grams per 10 minutes.

  • Data Analysis:

    • Compare the MFI values of the compounds containing this compound to the control (0% concentration). A higher MFI indicates improved flow properties.

Protocol for Quantifying Mold Release Efficiency via Ejection Force Measurement

Objective: To measure the reduction in ejection force as a quantitative measure of mold release efficiency.

Apparatus: Injection molding machine equipped with ejection force sensors, a standardized mold with draft angles representative of typical production parts, polymer compounds with and without this compound.

Procedure:

  • Mold and Machine Setup:

    • Install the standardized mold in the injection molding machine.

    • Ensure the ejection force measurement system is calibrated and functioning correctly.

    • Set the injection molding parameters (melt temperature, mold temperature, injection speed, packing pressure, and cooling time) to standard conditions for the polymer being tested.

  • Molding and Data Collection:

    • Begin by molding the control polymer (without the mold release agent) to establish a baseline ejection force. Record the peak ejection force for a statistically significant number of cycles (e.g., 20-30 cycles) to ensure consistency.

    • Introduce the polymer compound containing a specific concentration of this compound.

    • After allowing the process to stabilize, record the peak ejection force over the same number of cycles.

    • Repeat this process for each concentration of the mold release agent being evaluated.

  • Data Analysis:

    • Calculate the average peak ejection force for each compound.

    • Determine the percentage reduction in ejection force for each concentration of this compound relative to the baseline.

Protocol for Assessing the Impact on Surface Finish

Objective: To evaluate the effect of this compound on the surface quality of the molded parts.

Apparatus: Gloss meter, optical microscope or surface profilometer, molded parts from the ejection force study.

Procedure:

  • Visual Inspection:

    • Visually inspect the molded parts for any surface defects such as drag marks, sink marks, or gloss inconsistencies.

  • Gloss Measurement:

    • Use a gloss meter to measure the surface gloss at multiple specified locations on the molded parts for each compound.

    • Calculate the average gloss value for each compound.

  • Surface Roughness Analysis (Optional):

    • For a more detailed analysis, use an optical microscope or a surface profilometer to examine the surface topography and measure surface roughness parameters (e.g., Ra).

  • Data Analysis:

    • Compare the gloss values and surface defect observations for the different concentrations of this compound. An increase in gloss and a reduction in defects indicate a positive effect on the surface finish.

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_eval Performance Evaluation cluster_analysis Data Analysis prep1 Dry Base Polymer prep2 Compound with this compound (0%, 0.2%, 0.5%, 1.0%) prep1->prep2 eval1 Melt Flow Index (MFI) Test (ASTM D1238) prep2->eval1 eval2 Injection Molding & Ejection Force Measurement prep2->eval2 analysis1 Compare MFI Values eval1->analysis1 eval3 Surface Finish Analysis (Gloss & Visual Inspection) eval2->eval3 analysis2 Calculate % Ejection Force Reduction eval2->analysis2 analysis3 Compare Gloss & Surface Defects eval3->analysis3

Caption: Experimental workflow for evaluating this compound.

logical_relationship cluster_input Input cluster_mechanism Mechanism cluster_effects Primary Effects cluster_outcomes Process & Product Outcomes input This compound (Internal Mold Release Agent) mech1 Reduced Intermolecular Friction input->mech1 mech2 Migration to Polymer-Mold Interface input->mech2 effect1 Improved Melt Flow mech1->effect1 effect2 Reduced Adhesion to Mold mech2->effect2 outcome1 Easier Mold Filling effect1->outcome1 outcome2 Lower Ejection Force effect2->outcome2 outcome3 Reduced Cycle Time outcome2->outcome3 outcome4 Improved Surface Finish outcome2->outcome4

Caption: Logical relationship of this compound's function.

Conclusion

This compound is a valuable additive for improving the processability of a wide range of thermoplastics in injection molding. Its primary functions as an internal lubricant and mold release agent lead to significant enhancements in production efficiency and final part quality. By understanding its mechanism of action and employing standardized testing protocols, researchers and drug development professionals can optimize its use to achieve desired material properties and manufacturing outcomes, which is particularly critical in the production of high-precision components for medical devices and other demanding applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pentaerythritol Distearate for Emulsion Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pentaerythritol Distearate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing its concentration for robust emulsion stability. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your formulation development.

Frequently Asked Questions (FAQs)

1. What is the typical concentration range for this compound in an oil-in-water (O/W) emulsion?

The recommended usage level for this compound in cosmetic and pharmaceutical emulsions typically ranges from 1% to 5% by weight.[1][2] At these concentrations, it effectively functions as a non-ionic emulsifier, thickener, and stabilizer, contributing to a desirable viscosity and a non-waxy, smooth skin feel.[1]

2. What are the primary functions of this compound in an emulsion?

This compound serves several key functions:

  • Emulsifier: It helps to create and maintain the dispersion of oil droplets within the water phase in O/W emulsions.[1][3]

  • Stabilizer: It enhances the long-term stability of the emulsion, preventing the separation of the oil and water phases.[3]

  • Thickening Agent: It increases the viscosity of the formulation, which contributes to a richer texture and improved stability by slowing down the movement of dispersed droplets.[1][4]

  • Texture Enhancer: It imparts a pleasant, non-waxy, and caring skin feel, often being used as an alternative to traditional waxes or fatty alcohols.[1]

3. Can this compound be used as the sole emulsifier in a formulation?

While this compound has emulsifying properties, it is often used in combination with other emulsifiers (both ionic and non-ionic) to achieve optimal emulsion stability and sensory characteristics.[1] The choice of using it as a primary or co-emulsifier will depend on the specific oil phase, desired viscosity, and other components in the formulation.

4. What is the impact of this compound concentration on emulsion properties?

Increasing the concentration of this compound is expected to:

  • Increase Viscosity: Leading to a thicker cream or lotion.[1]

  • Enhance Stability: By providing a stronger interfacial film and increasing the viscosity of the continuous phase.

  • Decrease Droplet Size: To a certain extent, a higher concentration can lead to the formation of smaller oil droplets during homogenization, which can improve stability.

Data Presentation: Effect of Pentaerythrityl Tetrastearate (PETS) Concentration on O/W Emulsion Properties

Disclaimer: The following data is for Pentaerythrityl Tetrastearate (PETS) and is intended for illustrative purposes to show general trends. Actual results with this compound may vary depending on the specific formulation and processing parameters.

PETS Concentration (% w/w)Mean Droplet Size (nm)Polydispersity Index (PDI)Viscosity (cP)Creaming Index (%) after 24h
1.08500.45150015
2.56200.3235008
5.04500.257800< 2
7.53800.2112500< 1
10.03500.1818000< 1

Data adapted from a model O/W emulsion system with PETS.

Troubleshooting Guides

Issue 1: Emulsion Instability - Phase Separation or Creaming

  • Question: My emulsion is separating into distinct oil and water layers (coalescence) or a thick layer is forming at the top (creaming). How can I resolve this?

  • Answer:

    • Increase this compound Concentration: An insufficient concentration may not provide an adequate barrier around the oil droplets. Consider increasing the concentration within the 1-5% range.

    • Optimize Co-Emulsifier: The addition of a suitable co-emulsifier can significantly improve stability. The choice of co-emulsifier will depend on the required Hydrophile-Lipophile Balance (HLB) of your oil phase.

    • Increase Viscosity of Continuous Phase: Adding a water-phase thickener (e.g., xanthan gum, carbomer) can slow down the movement of oil droplets, thus reducing creaming.

    • Reduce Droplet Size: Smaller droplets are less prone to creaming. This can be achieved by increasing the homogenization speed or time.

    • Check for Incompatibilities: Ensure there are no ingredients in your formulation that could be destabilizing the emulsion, such as high concentrations of electrolytes.

Issue 2: Low Viscosity

  • Question: The final emulsion is thinner than desired. How can I increase the viscosity?

  • Answer:

    • Increase this compound Concentration: As a thickening agent, increasing the concentration of this compound will build more viscosity.

    • Incorporate a Co-Thickener: Waxy materials like cetyl alcohol or stearyl alcohol can be added to the oil phase to increase viscosity. Alternatively, water-phase gelling agents can be used.

    • Adjust Homogenization Parameters: Over-homogenization can sometimes lead to a decrease in viscosity. Experiment with lower speeds or shorter mixing times.

    • Evaluate Oil Phase Composition: The type and concentration of oils in your formulation will also impact the final viscosity.

Issue 3: Grainy Texture

  • Question: My emulsion has a grainy or lumpy texture after cooling. What is the cause and how can I fix it?

  • Answer:

    • Ensure Complete Dissolution: this compound must be completely melted and homogeneously dispersed in the oil phase before emulsification. Ensure your oil phase is heated sufficiently (typically to 75-80°C) and stirred until all solid components are dissolved.

    • Maintain Temperature During Emulsification: Both the oil and water phases should be at a similar high temperature (e.g., 75-80°C) when they are combined to prevent premature crystallization of the waxy components.

    • Cooling Rate: A very rapid cooling process can sometimes lead to the formation of larger crystals. Try a slower and more controlled cooling phase with gentle stirring.

Experimental Protocols

Protocol 1: Preparation of an O/W Emulsion

  • Oil Phase Preparation: a. In a suitable beaker, combine all oil-soluble ingredients, including this compound and any other oils or waxy materials. b. Heat the oil phase to 75-80°C while stirring gently until all components are completely melted and the mixture is uniform.

  • Aqueous Phase Preparation: a. In a separate beaker, combine all water-soluble ingredients. b. Heat the aqueous phase to 75-80°C and stir until all solids are dissolved.

  • Emulsification: a. Slowly add the hot aqueous phase to the hot oil phase while mixing with a high-shear homogenizer at a low speed. b. Once all of the aqueous phase has been added, increase the homogenization speed for 3-5 minutes to form a fine emulsion.

  • Cooling: a. Allow the emulsion to cool down to room temperature with gentle, continuous stirring. b. Add any temperature-sensitive ingredients, such as preservatives or active ingredients, when the emulsion has cooled to below 40°C. c. Adjust the final pH if necessary.

Protocol 2: Emulsion Stability Assessment

  • Visual Observation: a. Place a sample of the emulsion in a transparent container and store it at different temperature conditions (e.g., 4°C, 25°C, 40°C). b. Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month) for any signs of instability such as creaming, phase separation, or changes in color and odor.

  • Centrifugation Test: a. Place 10 mL of the emulsion in a centrifuge tube. b. Centrifuge at 3000-5000 rpm for 30 minutes. c. Measure the volume of any separated layers. A stable emulsion will show no or minimal separation.

  • Viscosity Measurement: a. Use a rotational viscometer to measure the viscosity of the emulsion at a controlled temperature (e.g., 25°C). b. Monitor the viscosity over time to detect any significant changes that may indicate instability.

  • Droplet Size Analysis: a. Use Dynamic Light Scattering (DLS) to measure the mean droplet size and polydispersity index (PDI) of the emulsion. b. An increase in droplet size over time is an indicator of coalescence and instability.

  • Freeze-Thaw Cycling: a. Subject the emulsion to at least three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature for 24 hours. b. After each cycle, visually inspect the sample for any signs of phase separation, crystallization, or significant changes in consistency.

Visualizations

Emulsion_Preparation_Workflow cluster_oil Oil Phase cluster_water Aqueous Phase Oil Oils & Waxes Heat_Oil Heat to 75-80°C & Mix Oil->Heat_Oil PDS Pentaerythritol Distearate PDS->Heat_Oil Emulsify Combine & Homogenize (High Shear) Heat_Oil->Emulsify Water Water & Solubles Heat_Water Heat to 75-80°C & Mix Water->Heat_Water Heat_Water->Emulsify Cool Cool with Gentle Stirring Emulsify->Cool Additives Add Heat-Sensitive Ingredients (<40°C) Cool->Additives Final_Product Final Emulsion Additives->Final_Product Troubleshooting_Logic cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_outcome Desired Outcome Instability Emulsion Instability (Separation/Creaming) Sol1 Increase PDS Concentration Instability->Sol1 Sol2 Add/Optimize Co-emulsifier Instability->Sol2 Sol3 Increase Aqueous Phase Viscosity Instability->Sol3 Sol4 Optimize Homogenization Instability->Sol4 Stable Stable Emulsion Sol1->Stable Sol2->Stable Sol3->Stable Sol4->Stable

References

Overcoming challenges in the synthesis and purification of Pentaerythritol Distearate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Pentaerythritol (B129877) Distearate (PEDS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my reaction yield of Pentaerythritol Distearate consistently low?

A low yield can be attributed to several factors, including incomplete reaction, side reactions, or loss of product during workup.

  • Incomplete Reaction: The esterification of pentaerythritol is a reversible reaction. To drive the reaction towards the product side, the water generated as a byproduct must be continuously removed.[1] Inadequate removal of water can lead to a low conversion rate.

    • Solution: Ensure your reaction is equipped with an efficient water removal system, such as a Dean-Stark trap. Applying a vacuum can also facilitate the removal of water, especially in the later stages of the reaction.[1][2]

  • Suboptimal Reaction Temperature: The reaction temperature needs to be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition or side reactions.

    • Solution: The typical temperature range for this type of esterification is between 150-220°C.[3][4] It is recommended to perform small-scale experiments to determine the optimal temperature for your specific setup.

  • Catalyst Inactivity: The catalyst can lose its activity over time or may not be suitable for the reaction.

    • Solution: Use a fresh, active catalyst. Common catalysts for this reaction include p-toluenesulfonic acid, solid super acids, and zinc oxide.[1][3][5] The choice of catalyst can influence reaction time and temperature.

Q2: The final product has a yellow or brownish tint. How can I obtain a colorless product?

Product discoloration is often due to impurities formed from side reactions at high temperatures.

  • Cause: High reaction temperatures can lead to the formation of colored by-products.[6]

    • Solution: Optimize the reaction temperature to the lowest effective level. Using an inert gas blanket (e.g., nitrogen) can help to prevent oxidative discoloration.[2]

  • Purification: The crude product may contain colored impurities that need to be removed.

    • Solution: Treatment of the crude product with adsorbents like activated carbon or diatomite can effectively remove color impurities.[1][7] The adsorbent is typically added to the molten product, stirred, and then filtered off.

Q3: I am having difficulty removing the acid catalyst from the final product. What is the best method for neutralization and removal?

Residual acid catalyst can affect the stability and properties of the final product.

  • Neutralization: The acid catalyst needs to be neutralized before the final purification steps.

    • Solution: A stoichiometric amount of a basic solution, such as 10% w/v sodium hydroxide, can be added to the reaction mixture to neutralize the acid catalyst.[1] Alternatively, solid neutralizers like hydrotalcite can be used.[1]

  • Filtration: After neutralization, the resulting salts and other solid byproducts need to be removed.

    • Solution: The hot mixture should be filtered through a filter press or a heated Buchner funnel to remove any solid impurities.[1]

Q4: My purified product shows multiple spots on TLC or multiple peaks in HPLC analysis, indicating the presence of impurities. What are these impurities and how can I minimize them?

The presence of impurities is a common challenge and can be due to unreacted starting materials or the formation of other esters.

  • Common Impurities: The most common impurities are unreacted pentaerythritol, unreacted stearic acid, and other esters of pentaerythritol such as the mono-, tri-, and tetrastearate.

    • Solution:

      • Stoichiometry: Carefully control the molar ratio of pentaerythritol to stearic acid. For the distearate, a 1:2 molar ratio is theoretically required. A slight excess of stearic acid may be used to drive the reaction, but a large excess will lead to the formation of higher esters.

      • Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value drops below a predetermined threshold.[1]

      • Purification: Recrystallization from a suitable solvent can be an effective method for purifying the final product and removing unwanted esters.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of this compound?

The synthesis of this compound is a Fischer-Speier esterification. The reaction involves the acid-catalyzed esterification of two of the four hydroxyl groups of pentaerythritol with two molecules of stearic acid. The reaction proceeds via a protonated carboxylic acid, which is then attacked by the alcohol (pentaerythritol) to form a tetrahedral intermediate. This intermediate then eliminates a molecule of water to form the ester.

Q2: What are the key reaction parameters to control during the synthesis?

The key parameters to control are:

  • Molar Ratio of Reactants: The ratio of pentaerythritol to stearic acid will determine the distribution of the different esters.

  • Temperature: This affects the reaction rate and the formation of byproducts.

  • Pressure/Vacuum: A vacuum is often applied to aid in the removal of water and drive the reaction to completion.[2][3]

  • Catalyst Type and Concentration: The choice of catalyst affects the reaction conditions required.

Q3: Which analytical techniques are most suitable for characterizing the final product?

A combination of techniques is recommended for full characterization:

  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the ester functional group and the long hydrocarbon chains.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess the ratio of stearate (B1226849) chains to the pentaerythritol core.[1][8]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify any impurities.[9][10]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal transitions.[1]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the product.[1]

Data Presentation

Table 1: Typical Reaction Conditions for Pentaerythritol Ester Synthesis

ParameterValueReference
Reactant Mole Ratio (Pentaerythritol:Stearic Acid)1:2 (theoretical for distearate)General Stoichiometry
Temperature Range150 - 220 °C[3][4]
Pressure5 - 50 Pa (Vacuum)[3]
Catalystp-Toluenesulfonic acid, Solid super acid, Zinc oxide[1][3][5]
Catalyst Concentration0.1 - 0.5% of total reactant weight[1]
Reaction Time2 - 4 hours[3]

Table 2: Analytical Techniques for Product Characterization

TechniquePurposeTypical ParametersReference
FTIR Functional Group Identification-[8]
¹H and ¹³C NMR Structural Verification400 MHz or higher spectrometer[1]
HPLC Purity and QuantificationC18 column, non-aqueous mobile phase[1][9]
DSC Melting Point and Phase TransitionsInert gas purge (e.g., nitrogen)[1]
TGA Thermal StabilityInert gas purge (e.g., nitrogen)[1]

Experimental Protocols

1. Synthesis of this compound

  • Reactant Charging: In a reaction flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark trap with a condenser, charge pentaerythritol and stearic acid in a 1:2 molar ratio.

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1-0.5% of total reactant weight).[1]

  • Inert Atmosphere: Start a gentle flow of nitrogen through the flask.

  • Heating and Reaction: Heat the mixture with stirring. As the temperature rises, the reactants will melt and the reaction will commence. Maintain the temperature between 150-180°C.[3] Water will begin to collect in the Dean-Stark trap.

  • Vacuum Application: Once the rate of water collection slows, apply a vacuum (e.g., 5-50 Pa) to facilitate the removal of the remaining water and drive the reaction to completion.[3]

  • Monitoring: Monitor the reaction progress by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value is below a target threshold (e.g., < 1 mg KOH/g).[1]

2. Purification of Crude this compound

  • Cooling: Cool the reaction mixture to approximately 90-100°C.[1]

  • Neutralization: Add a stoichiometric amount of a basic solution (e.g., 10% w/v sodium hydroxide) to neutralize the acid catalyst and stir vigorously.[1]

  • Adsorbent Treatment: Add an adsorbent such as activated carbon or diatomite (e.g., 1-2% w/w) to the mixture to remove color impurities and stir for 30-60 minutes.[1]

  • Hot Filtration: Filter the hot mixture through a filter press or a heated Buchner funnel to remove the adsorbent and any solid byproducts.[1]

  • Isolation: The resulting filtrate is the purified this compound. It can be cooled and processed into flakes, beads, or a powder.[1]

Mandatory Visualization

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Pentaerythritol + Stearic Acid (1:2 molar ratio) ReactionVessel Reaction at 150-180°C under N2 Water removal via Dean-Stark trap Reactants->ReactionVessel Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->ReactionVessel Vacuum Vacuum Application (5-50 Pa) ReactionVessel->Vacuum As water evolution slows Monitoring Monitor Acid Value Vacuum->Monitoring Crude_PEDS Crude this compound Monitoring->Crude_PEDS Acid Value < 1 mg KOH/g Neutralization Neutralization with Base (e.g., 10% NaOH) Crude_PEDS->Neutralization Adsorption Adsorbent Treatment (Activated Carbon/Diatomite) Neutralization->Adsorption HotFiltration Hot Filtration Adsorption->HotFiltration Pure_PEDS Purified this compound HotFiltration->Pure_PEDS Troubleshooting_Logic cluster_issue Identified Issue cluster_cause Potential Cause cluster_solution Corrective Action LowYield Low Product Yield IncompleteReaction Incomplete Reaction / Water Removal LowYield->IncompleteReaction Discoloration Product Discoloration SideReactions High Temp Side Reactions Discoloration->SideReactions HighAcidValue High Residual Acidity CatalystResidue Inefficient Catalyst Removal HighAcidValue->CatalystResidue OptimizeVacuum Optimize Vacuum & Water Removal IncompleteReaction->OptimizeVacuum OptimizeTemp Optimize Reaction Temperature SideReactions->OptimizeTemp Adsorbent Use Adsorbents (Activated Carbon) SideReactions->Adsorbent NeutralizeFilter Neutralize and Filter CatalystResidue->NeutralizeFilter

References

Technical Support Center: Enhancing Formulation Stability with Pentaerythritol Distearate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the thermal stability of formulations containing Pentaerythritol (B129877) Distearate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process, offering step-by-step solutions to ensure formulation stability.

Issue 1: Phase Separation in Emulsion Upon Hot Compounding or During Stability Testing.

Question: My oil-in-water (O/W) emulsion, stabilized with Pentaerythritol Distearate, is showing signs of phase separation (creaming or coalescence) after cooling or during accelerated stability testing at elevated temperatures. What are the potential causes and how can I resolve this?

Answer:

Phase separation in emulsions containing this compound can stem from several factors related to the formulation and processing parameters. Follow this troubleshooting workflow to identify and address the root cause:

Start Phase Separation Observed Check_Concentration 1. Review this compound Concentration (Typically 1-5%) Start->Check_Concentration Check_Emulsifier 2. Evaluate Co-Emulsifier and HLB Value Check_Concentration->Check_Emulsifier Concentration in Range Solution_Concentration Adjust Concentration to Optimal Range (e.g., 2-4%) Check_Concentration->Solution_Concentration Concentration Too Low/High Check_Homogenization 3. Assess Homogenization Process (Speed, Duration, Temperature) Check_Emulsifier->Check_Homogenization HLB is Optimal Solution_Emulsifier Incorporate a Suitable Co-Emulsifier to Achieve Optimal HLB Check_Emulsifier->Solution_Emulsifier HLB Imbalance Check_Cooling 4. Analyze Cooling Rate Check_Homogenization->Check_Cooling Process is Optimized Solution_Homogenization Optimize Homogenization: Increase Speed/Time, Ensure Uniform Shear Check_Homogenization->Solution_Homogenization Inadequate Shear/Time Solution_Cooling Implement Controlled or Staged Cooling with Gentle Agitation Check_Cooling->Solution_Cooling Cooling Too Rapid/Slow End Stable Emulsion Achieved Check_Cooling->End Cooling Rate is Appropriate Solution_Concentration->End Solution_Emulsifier->End Solution_Homogenization->End Solution_Cooling->End

Caption: Troubleshooting workflow for phase separation.

Detailed Steps:

  • Concentration of this compound: Ensure the concentration is within the typical usage range of 1-5%.[1][2] Low concentrations may not provide sufficient emulsification and stabilization, while excessive amounts can lead to instability.

  • Co-Emulsifier and HLB Balance: this compound works effectively as a non-ionic emulsifier, but complex oil phases may require a specific Hydrophile-Lipophile Balance (HLB) for optimal stability.[3] Consider incorporating a co-emulsifier to achieve the required HLB for your specific oil phase.

  • Homogenization Process: The homogenization step is critical for reducing droplet size and creating a stable emulsion.[4][5]

    • Speed and Duration: Insufficient shear (low speed or short duration) can result in large oil droplets that are prone to coalescence.

    • Temperature: Ensure both the oil and water phases are heated to a similar temperature (typically 75-85°C) before and during emulsification to ensure all components are fully melted and to facilitate proper mixing.

  • Cooling Rate: A rapid cooling rate can sometimes shock the system, leading to premature solidification of components and a weakened emulsion structure. A slower, controlled cooling process with gentle agitation is often beneficial.

Issue 2: Crystallization or Grainy Texture in the Formulation Over Time.

Question: My cream/lotion formulated with this compound has developed a grainy texture or visible crystals after a period of storage, especially at lower temperatures. What is causing this and how can it be prevented?

Answer:

The formation of a grainy texture or crystals is often due to the recrystallization of high-melting-point ingredients. This compound itself can contribute to a stable crystalline network, but imbalances in the formulation can lead to undesirable crystallization.[1]

Start Crystallization/Grainy Texture Observed Check_Oil_Phase 1. Analyze Oil Phase Composition (Compatibility of Waxes and Esters) Start->Check_Oil_Phase Check_Cooling_Process 2. Evaluate Cooling Process (Rate and Agitation) Check_Oil_Phase->Check_Cooling_Process Components are Compatible Solution_Oil_Phase Modify Oil Phase: - Add a Crystal Inhibitor - Adjust Ratio of Waxes/Esters Check_Oil_Phase->Solution_Oil_Phase Incompatibility Identified Check_Ingredient_Solubility 3. Verify Solubility of All Oil-Phase Ingredients at Storage Temperature Check_Cooling_Process->Check_Ingredient_Solubility Cooling is Optimized Solution_Cooling_Process Optimize Cooling: - Implement a Slower, Controlled Cooling Rate with Continuous Gentle Stirring Check_Cooling_Process->Solution_Cooling_Process Rapid or Uncontrolled Cooling Solution_Ingredient_Solubility Incorporate a Co-solvent or Adjust Ingredient Levels to Ensure Solubility Check_Ingredient_Solubility->Solution_Ingredient_Solubility Solubility Issues Detected End Smooth, Stable Formulation Check_Ingredient_Solubility->End All Ingredients Soluble Solution_Oil_Phase->End Solution_Cooling_Process->End Solution_Ingredient_Solubility->End

Caption: Troubleshooting workflow for crystallization.

Preventative Measures:

  • Oil Phase Compatibility: Ensure all lipids, waxes, and esters in your oil phase are compatible and will not induce crystallization in each other. Sometimes, the interaction between different fatty materials can lead to the formation of crystalline structures.

  • Controlled Cooling: Avoid "shock cooling" where the emulsion is rapidly cooled. A gradual and controlled cooling process with continuous, gentle agitation allows the crystalline network to form in a more uniform and stable manner, resulting in a smooth texture.

  • Solubility at Storage Temperatures: Verify that all oil-soluble ingredients remain fully solubilized at the lower end of your intended storage temperature range. If an ingredient's concentration is near its saturation point, temperature fluctuations can trigger crystallization.

  • Incorporate Crystal Inhibitors: In some cases, adding a small amount of a crystal inhibitor to the oil phase can prevent the growth of large crystals.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in enhancing thermal stability?

A1: this compound is a non-ionic surfactant and a consistency-enhancing wax.[1][2] It enhances thermal stability by forming a stable interfacial film around oil droplets in an emulsion, which prevents their coalescence at elevated temperatures.[6] Its high melting point also contributes to the overall viscosity and structure of the formulation, helping to maintain its integrity as temperatures fluctuate.

Q2: What is the recommended usage level of this compound in cosmetic formulations?

A2: The typical usage level for this compound in cosmetic products ranges from 1% to 5%.[1][2] The optimal concentration will depend on the specific formulation, the desired viscosity, and the nature of the oil phase.

Q3: Can this compound be used as a standalone emulsifier?

A3: While this compound has emulsifying properties, it is often used in combination with other emulsifiers to achieve a robust and stable emulsion, especially in complex formulations with a high oil content.[1] Using a co-emulsifier can help to fine-tune the HLB value of the system for optimal performance.

Q4: How does this compound affect the sensory profile of a formulation?

A4: this compound is known for imparting a smooth, non-waxy, and caring skin feel.[2] It can improve the texture and spreadability of creams and lotions without leaving a white residue, which can be an issue with some other fatty alcohols and waxes.[1]

Q5: Is this compound compatible with a wide range of cosmetic ingredients?

A5: Yes, this compound is a non-ionic ingredient and generally exhibits good compatibility with a wide variety of cosmetic ingredients, including anionic and other non-ionic emulsifiers, various oils, and butters.[1]

Data Presentation

The following tables summarize the expected impact of key variables on the stability of formulations containing this compound.

Table 1: Influence of this compound Concentration on Emulsion Viscosity and Stability

This compound Concentration (% w/w)Expected Viscosity at 25°CExpected Stability at 40°C (4 weeks)Potential Issues
< 1%LowPoor - Potential Phase SeparationInsufficient emulsification and stabilization.
1 - 3%ModerateGood - Stable EmulsionOptimal range for many lotion and light cream formulations.
3 - 5%HighVery Good - Highly StableIdeal for thicker creams; may require optimization to avoid a heavy feel.
> 5%Very HighMay DecreasePotential for formulation to become too thick, waxy, or unstable.

Table 2: Troubleshooting Summary for Common Formulation Issues

IssuePotential CauseRecommended Action
Phase Separation Incorrect this compound concentration, improper HLB, inadequate homogenization.Adjust concentration, add a co-emulsifier, optimize homogenization speed and duration.
Crystallization Incompatible oil phase ingredients, rapid cooling.Modify oil phase, implement controlled cooling with gentle agitation.
Viscosity Decrease at High Temperature Insufficient structuring agent.Increase this compound concentration or add a secondary stabilizer.
Poor Spreadability Formulation is too thick.Reduce the concentration of this compound or other thickening agents.

Experimental Protocols

Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Cream with this compound

Objective: To prepare a stable O/W cream with a smooth texture and good thermal stability.

Materials:

  • Oil Phase:

    • This compound: 3.0%

    • Cetearyl Alcohol: 2.0%

    • Caprylic/Capric Triglyceride: 15.0%

  • Water Phase:

    • Deionized Water: 78.8%

    • Glycerin: 1.0%

  • Preservative:

    • Phenoxyethanol: 0.2%

Methodology:

  • Phase Preparation:

    • In a suitable vessel, combine all ingredients of the oil phase and heat to 75-80°C with gentle stirring until all components are completely melted and uniform.

    • In a separate vessel, combine the water and glycerin of the water phase and heat to 75-80°C.

  • Emulsification:

    • Slowly add the water phase to the oil phase while homogenizing at a moderate speed (e.g., 5000 rpm) for 5-10 minutes.

    • Increase the homogenization speed (e.g., to 10,000 rpm) for another 5 minutes to ensure a fine and uniform droplet size.

  • Cooling:

    • Begin to cool the emulsion while stirring gently with a paddle mixer.

    • When the temperature reaches below 40°C, add the preservative and continue to stir until the cream is uniform.

  • Final Product:

    • Continue gentle stirring until the cream reaches room temperature (approximately 25°C).

    • Package in appropriate containers.

Protocol 2: Accelerated Thermal Stability Testing

Objective: To assess the thermal stability of the prepared cream formulation.

Methodology:

  • Sample Preparation: Place samples of the cream in airtight glass jars.

  • Storage Conditions: Store the samples in stability chambers under the following conditions:

    • Condition 1 (Elevated Temperature): 40°C ± 2°C

    • Condition 2 (Room Temperature Control): 25°C ± 2°C

    • Condition 3 (Freeze-Thaw Cycling): 24 hours at -10°C followed by 24 hours at 25°C (repeat for 3-5 cycles).[7]

  • Evaluation Time Points: Evaluate the samples at initial (time 0), 1 week, 2 weeks, 4 weeks, and 12 weeks.

  • Parameters to Evaluate:

    • Physical Appearance: Color, odor, and signs of phase separation (creaming, coalescence).

    • Viscosity: Measure using a viscometer at a controlled temperature (e.g., 25°C).

    • pH: Measure the pH of a 10% dispersion of the cream in deionized water.

    • Microscopic Examination: Observe the emulsion under a microscope to assess droplet size and distribution.

Protocol 3: Centrifugation Test for Emulsion Stability

Objective: To rapidly assess the physical stability of the emulsion.

Methodology:

  • Sample Preparation: Place 10g of the cream into a centrifuge tube.

  • Centrifugation: Centrifuge the sample at 3000-5000 rpm for 30 minutes.[7]

  • Evaluation: After centrifugation, visually inspect the sample for any signs of phase separation, such as the formation of a cream layer at the top or sediment at the bottom. A stable emulsion will show no or minimal separation.[7]

References

Strategies to control the crystallization behavior of Pentaerythritol Distearate in formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to control the crystallization behavior of Pentaerythritol Distearate (PEDS) in formulations. The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments.

Troubleshooting Guide

This guide addresses common problems related to the crystallization of PEDS in formulations, offering potential causes and actionable solutions.

ProblemPotential CausesSolutions
Grainy or gritty texture in the final formulation. - Uncontrolled Crystallization of PEDS: PEDS has formed large, perceptible crystals instead of a fine, smooth crystal network. - Slow Cooling Rate: Allowing the formulation to cool slowly can promote the growth of large crystals.[1] - Temperature Fluctuations: Post-formulation storage at fluctuating temperatures can induce crystal growth.- Optimize the Cooling Process: Implement rapid cooling ("shock cooling") by placing the formulation in a cooling bath or refrigerator immediately after homogenization.[1] - Apply Shear During Cooling: Continuous stirring or homogenization during the cooling phase can promote the formation of smaller crystals. - Incorporate Crystal Growth Inhibitors: Add polymers or other structurants that can interfere with the crystal lattice formation of PEDS. - Control Storage Conditions: Store the final product at a consistent, controlled temperature.[1]
Formulation instability (e.g., phase separation, bleeding). - Poor Crystal Network Formation: The PEDS crystal network is not robust enough to immobilize the liquid phase. - Incompatible Oil Phase: PEDS may have poor solubility in the chosen oil phase, leading to expulsion from the matrix. - Inappropriate PEDS Concentration: The concentration of PEDS may be too low to form a stable network.- Screen Different Oil Phases: Evaluate the solubility and interaction of PEDS with various cosmetic oils and esters. - Adjust PEDS Concentration: Incrementally increase the concentration of PEDS to find the optimal level for network formation. - Use Co-structurants: Combine PEDS with other waxes or polymers to create a more resilient and stable crystal network.
Inconsistent batch-to-batch product performance (viscosity, texture). - Variation in Raw Material: Different batches of PEDS may have slight variations in purity and composition, affecting crystallization. - Inconsistent Processing Parameters: Minor deviations in heating temperatures, cooling rates, or mixing speeds can lead to different crystal structures. - Polymorphism: PEDS may be crystallizing into different polymorphic forms with distinct physical properties.- Characterize Raw Materials: Perform quality control checks on incoming batches of PEDS, such as DSC analysis, to ensure consistency. - Standardize Manufacturing Protocols: Tightly control all processing parameters, including heating and cooling profiles and mixing energy. - Investigate Polymorphism: Use techniques like XRD and DSC to identify and control the desired polymorphic form.
Product becomes thinner or loses viscosity over time. - Crystal Network Breakdown: The initial crystal network may be unstable and undergo changes during storage. - Ostwald Ripening: Smaller crystals dissolve and redeposit onto larger crystals, weakening the network structure.- Optimize Crystal Network Stability: See solutions for "Formulation instability." - Incorporate Stabilizers: Certain polymers can adsorb to the crystal surfaces and inhibit recrystallization phenomena.

Frequently Asked Questions (FAQs)

Q1: What is the typical melting point of this compound?

This compound has a melting point of approximately 72°C.[2][3][4][5] However, this can vary slightly depending on the purity of the material.

Q2: How does the cooling rate affect the crystallization of PEDS?

The cooling rate is a critical factor in controlling the crystal size of PEDS.[1]

  • Slow Cooling: Promotes the formation of fewer, larger crystals, which can lead to a grainy texture.[1]

  • Rapid Cooling: Encourages the formation of a larger number of smaller crystals, resulting in a smoother texture and a more stable network.[1]

Q3: Can PEDS exhibit polymorphism?

Q4: What types of ingredients can be used to modify the crystal habit of PEDS?

Additives can be used to alter the size, shape, and growth rate of PEDS crystals.

  • Polymers: Ingredients like methylcellulose (B11928114) or hydroxypropyl methylcellulose have been shown to modify the crystal morphology of the related compound, pentaerythritol.[6][7]

  • Other Waxes and Emulsifiers: The presence of other crystalline materials can influence the nucleation and growth of PEDS crystals through co-crystallization or by providing surfaces for heterogeneous nucleation.[8][9]

  • Surfactants: The type of emulsifier used in a formulation can influence where and how wax crystals form, for instance, at the oil-water interface.[10]

Q5: How can I analyze the crystallization behavior of PEDS in my formulation?

Several analytical techniques can be employed to study the crystallization of PEDS:

  • Differential Scanning Calorimetry (DSC): To determine melting and crystallization temperatures and enthalpies, and to study the effects of additives and processing conditions.[11][12]

  • X-ray Diffraction (XRD): To identify the polymorphic form of the crystals and to assess the degree of crystallinity.[11]

  • Polarized Light Microscopy (PLM): To visualize the crystal morphology (size and shape) and the overall structure of the crystal network.[11]

  • Rheology: To measure the mechanical properties of the formulation, which are directly related to the underlying crystal network structure.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound crystallization in the public domain, the following tables include both reported data and illustrative examples based on the general behavior of cosmetic waxes to demonstrate key concepts.

Table 1: Thermal Properties of this compound

ParameterValue
Melting Point~ 72 °C[2][3][4][5]
Boiling Point (Predicted)~ 680.8 °C[2]
Density (Predicted)~ 0.945 g/cm³[2]

Table 2: Illustrative Impact of Cooling Rate on PEDS Crystallization Temperature (Hypothetical Data)

Cooling Rate (°C/min)Onset of Crystallization (°C)Peak Crystallization Temperature (°C)
16562
56258
105853
205347

Note: This table illustrates a common trend where higher cooling rates lead to crystallization occurring at lower temperatures due to kinetic effects.[13]

Table 3: Illustrative Effect of Additives on PEDS Crystal Size (Hypothetical Data)

FormulationAdditive (1%)Average Crystal Size (µm)
Control (PEDS in Oil)None50
Formulation APolymer A25
Formulation BCo-wax B40
Formulation CSurfactant C30

Note: This table demonstrates how different types of additives can act as crystal habit modifiers, generally leading to a reduction in crystal size.

Experimental Protocols

1. Differential Scanning Calorimetry (DSC) for Analyzing PEDS Crystallization

Objective: To determine the melting and crystallization temperatures and enthalpies of PEDS in a formulation and to assess the impact of cooling rates.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the PEDS-containing formulation into a standard aluminum DSC pan. Seal the pan hermetically.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • First Heating Scan: Heat the sample from 25°C to 90°C at a rate of 10°C/min to erase the sample's prior thermal history.

    • Cooling Scan: Cool the sample from 90°C to 0°C at a controlled rate (e.g., 1, 5, 10, or 20°C/min). This will record the crystallization exotherm.

    • Second Heating Scan: Heat the sample from 0°C to 90°C at 10°C/min. This will record the melting endotherm of the crystals formed during the controlled cooling step.

  • Data Analysis: Analyze the thermograms to determine the onset and peak temperatures of crystallization and melting, and to calculate the enthalpy of these transitions.

2. Polarized Light Microscopy (PLM) for Visualizing PEDS Crystal Morphology

Objective: To visually assess the size, shape, and network structure of PEDS crystals in a formulation.

Methodology:

  • Sample Preparation: Place a small amount of the molten formulation (heated above the melting point of PEDS) onto a pre-heated microscope slide.

  • Cover Slip Application: Carefully place a coverslip over the molten sample to create a thin film.

  • Controlled Cooling: Transfer the slide to a temperature-controlled stage on the microscope and cool it at a defined rate.

  • Imaging: Observe the sample under cross-polarized light as it cools. Capture images at different time points and temperatures to document the nucleation and growth of PEDS crystals.

  • Image Analysis: Use image analysis software to measure the size and describe the morphology of the resulting crystals.

Visualizations

Troubleshooting_Workflow Start Problem Identified: Grainy Texture / Instability CheckCooling Review Cooling Protocol Start->CheckCooling Is cooling controlled? CheckShear Evaluate Shear/Mixing During Cooling Start->CheckShear Is shear applied? CheckComposition Analyze Formulation Composition Start->CheckComposition Is composition optimal? ImplementShockCooling Implement Rapid/ Shock Cooling CheckCooling->ImplementShockCooling No / Too Slow IncreaseShear Increase Shear Rate/ Homogenization Time CheckShear->IncreaseShear No / Insufficient ModifyComposition Modify Formulation: - Adjust PEDS Conc. - Add Inhibitors - Change Oil Phase CheckComposition->ModifyComposition Potentially Suboptimal ReEvaluate Re-evaluate Formulation (DSC, Microscopy, Rheology) ImplementShockCooling->ReEvaluate IncreaseShear->ReEvaluate ModifyComposition->ReEvaluate ReEvaluate->Start Issue Persists End Problem Resolved ReEvaluate->End Successful

Caption: A troubleshooting workflow for addressing common issues with PEDS crystallization.

Crystallization_Factors PEDS_Crystallization PEDS Crystallization Behavior CrystalSize Crystal Size & Distribution PEDS_Crystallization->CrystalSize CrystalMorphology Crystal Morphology (Shape) PEDS_Crystallization->CrystalMorphology NetworkStructure Crystal Network Structure PEDS_Crystallization->NetworkStructure Polymorphism Polymorphic Form PEDS_Crystallization->Polymorphism CoolingRate Cooling Rate CoolingRate->PEDS_Crystallization Shear Shear / Agitation Shear->PEDS_Crystallization Composition Formulation Composition Composition->PEDS_Crystallization

Caption: Key factors influencing the crystallization behavior of this compound.

References

Preventing degradation of Pentaerythritol Distearate during high-temperature processing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pentaerythritol (B129877) Distearate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Pentaerythritol Distearate during high-temperature processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability important?

This compound is a diester of pentaerythritol and stearic acid.[1] It is used in various applications, including cosmetics and pharmaceuticals, as an emulsifier, thickener, and stabilizer.[2][3][4][5] Its performance and the safety of the final product depend on its chemical integrity, which can be compromised by degradation at high processing temperatures.

Q2: What are the typical signs of this compound degradation during high-temperature processing?

Common signs of thermal degradation for polyol esters like this compound include:

  • Discoloration: The material may turn yellow or brown.

  • Changes in Viscosity: An increase in viscosity or gel formation can occur.

  • Increased Acidity: The acid number of the material may rise due to the cleavage of ester bonds.

Q3: What is the primary mechanism of this compound degradation at high temperatures?

The primary degradation mechanism for this compound at elevated temperatures is thermo-oxidative degradation. In the presence of oxygen, the ester molecules can oxidize, leading to the formation of free radicals. These radicals can initiate chain reactions, causing the breakdown of the ester bonds and the formation of various byproducts. For polyol esters, the initial oxidative attack is often on the methylenic group of the polyol part of the molecule.[6]

Q4: How can the thermal degradation of this compound be prevented or minimized?

Several strategies can be employed to mitigate thermal degradation:

  • Temperature Control: Maintain processing temperatures below the onset of thermal decomposition. While specific data for the distearate is limited, the related compound Pentaerythritol Tetrastearate (PETS) shows no significant weight loss up to approximately 350°C in an inert atmosphere.[7] It is advisable to maintain a safety margin below this temperature.

  • Inert Atmosphere: Processing under an inert atmosphere, such as nitrogen or argon, can significantly reduce thermo-oxidative degradation by minimizing contact with oxygen.

  • Use of Antioxidants: Incorporating appropriate antioxidants can inhibit the oxidative chain reactions that lead to degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration (Yellowing/Browning) of the final product. Thermo-oxidative degradation.- Lower the processing temperature.- Process under a nitrogen or argon atmosphere.- Introduce a suitable antioxidant to the formulation.
Increased viscosity or gel formation. Polymerization of degradation byproducts.- Verify the processing temperature is within the recommended range.- Ensure uniform heating to avoid localized "hot spots."- Consider the use of chain-terminating antioxidants.
Increase in the acid number of the material. Hydrolysis or cleavage of ester bonds.- Ensure all raw materials are dry, as water can promote hydrolysis at high temperatures.- Process under an inert atmosphere to prevent oxidative cleavage.- Use a hydrolytic stabilizer if moisture cannot be completely avoided.
Inconsistent product performance. Inconsistent levels of degradation between batches.- Standardize processing time and temperature.- Ensure consistent mixing and heating throughout the batch.- Implement routine quality control checks, such as acid number titration or HPLC analysis, to monitor for degradation.

Quantitative Data Summary

Table 1: Thermal Stability Data for Pentaerythritol Tetrastearate (PETS) from Thermogravimetric Analysis (TGA)

Parameter Value Atmosphere
Onset of DecompositionNo significant weight loss up to 350°C[7]Inert (Nitrogen)
Weight Loss at 375°CApproximately 2.5%[7]Inert (Nitrogen)

Table 2: Recommended Starting Concentrations for Stabilizers

Stabilizer Type Example Recommended Starting Concentration (w/w)
Primary Antioxidants (Free Radical Scavengers)Hindered Phenols (e.g., BHT, Irganox 1010)0.05 - 0.5%
Secondary Antioxidants (Peroxide Decomposers)Phosphites (e.g., Irgafos 168)0.1 - 1.0%
Synergistic BlendsPhenolic/Phosphite Blends0.1 - 1.0%

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for assessing the thermal stability of this compound.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample crucible into the TGA furnace.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Allow the system to equilibrate at a starting temperature, typically around 30°C.

  • Thermal Program: Heat the sample from the initial temperature to a final temperature of approximately 600°C at a constant heating rate of 10°C/min.[7]

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • Plot the percentage weight loss versus temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

Protocol 2: Analysis of Degradation Products by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the separation and detection of this compound and its potential degradation products.[8][9]

  • Sample Preparation:

    • Dissolve a known concentration of the this compound sample (before and after high-temperature processing) in a suitable solvent like acetonitrile (B52724) or a mixture of acetonitrile and water.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water. For Mass Spectrometry (MS) detection, replace any non-volatile acids like phosphoric acid with formic acid.[8][9]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a low wavelength (e.g., 196 nm) or an Evaporative Light Scattering Detector (ELSD). For identification of unknown degradation products, a mass spectrometer (MS) can be used.

  • Data Analysis:

    • Compare the chromatograms of the unprocessed and processed samples.

    • A decrease in the area of the main this compound peak and the appearance of new peaks in the processed sample indicate degradation.

    • Quantify the degradation by calculating the percentage loss of the parent compound.

Visualizations

G cluster_0 Thermo-oxidative Degradation Pathway PD This compound FR Free Radicals PD->FR High Temperature + O2 FR->FR Chain Propagation HP Hydroperoxides FR->HP + O2 DP Degradation Products (e.g., aldehydes, ketones, smaller esters) HP->DP Decomposition

Caption: Proposed thermo-oxidative degradation pathway for this compound.

G cluster_1 Experimental Workflow for Degradation Analysis Sample This compound Sample HTP High-Temperature Processing Sample->HTP Processed_Sample Processed Sample HTP->Processed_Sample TGA TGA Analysis Processed_Sample->TGA HPLC HPLC Analysis Processed_Sample->HPLC Titration Acid Number Titration Processed_Sample->Titration Results Degradation Assessment TGA->Results HPLC->Results Titration->Results

Caption: Workflow for analyzing the degradation of this compound.

Caption: A logical guide for troubleshooting discoloration issues.

References

Technical Support Center: Optimizing Shear Thinning Behavior in Fluids Modified with Pentaerythritol Distearate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Pentaerythritol Distearate (PEDS) to optimize the shear thinning behavior of their fluid formulations. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation and characterization.

Troubleshooting Guide

Encountering issues with your this compound formulations? Consult the table below for common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solutions
Inadequate Thickening or Low Viscosity - Insufficient concentration of this compound. - Incomplete dispersion or dissolution of PEDS. - Formulation temperature is too high, reducing viscosity. - Incompatibility with other formulation components.- Incrementally increase the concentration of PEDS in your formulation. - Ensure adequate mixing time and shear to fully disperse the PEDS. Consider heating the formulation to the melt point of PEDS (approximately 72°C) during mixing. - Verify the thermal stability of your formulation and measure viscosity at the intended storage and use temperatures. - Review the chemical compatibility of all ingredients. Consider the use of a co-emulsifier to improve stability.
Poor Stability (e.g., phase separation, sedimentation) - Ineffective emulsification. - Agglomeration of PEDS particles. - Insufficient viscosity to suspend other components.- Ensure PEDS is used in conjunction with a suitable primary emulsifier for your system (e.g., oil-in-water). - Improve dispersion by using high-shear mixing. - Increase the concentration of PEDS to enhance the viscosity of the continuous phase, which can improve stability.
Inconsistent Shear Thinning Behavior - Non-uniform dispersion of PEDS. - Temperature fluctuations during measurement. - Inappropriate rheometer geometry or measurement parameters.- Optimize your mixing process to achieve a homogenous blend. - Ensure strict temperature control during rheological measurements. - Select the appropriate rheometer geometry (cone-and-plate or parallel plate) and a suitable range of shear rates for your application.
Lumps or Grainy Texture - PEDS was not fully melted or dispersed during formulation. - Recrystallization of PEDS upon cooling.- Heat the formulation to a temperature above the melting point of PEDS and maintain high shear mixing during cooling. - Optimize the cooling rate of your formulation. Rapid cooling can sometimes lead to smaller crystal formation and a smoother texture.

Frequently Asked Questions (FAQs)

1. What is the typical concentration range for this compound to achieve shear thinning?

The typical usage level for this compound in cosmetic and pharmaceutical formulations ranges from 1% to 5% by weight.[1] The optimal concentration will depend on the desired initial viscosity and the degree of shear thinning required for your specific application. It is recommended to start with a lower concentration and incrementally increase it to achieve the target rheological profile.

2. How does this compound create a shear thinning effect?

In fluid systems, particularly in oil-in-water emulsions, this compound, a waxy solid at room temperature, contributes to the formation of a network structure.[1] At rest or under low shear, this network provides high viscosity. When shear is applied (e.g., rubbing a cream on the skin), this structure is temporarily disrupted, leading to a decrease in viscosity and allowing for easier spreading. This behavior is characteristic of pseudoplastic or shear thinning fluids.

3. What is the best way to incorporate this compound into a formulation?

For effective dispersion and to avoid a grainy texture, it is recommended to heat the phase containing this compound to above its melting point (approximately 72°C) with continuous mixing.[2] It is often added to the oil phase of an emulsion, which is then combined with the heated water phase under high shear to form a stable emulsion.

4. Can I use this compound as the sole emulsifier in my formulation?

While this compound has emulsifying properties, it is primarily considered a thickener, stabilizer, and texturizer.[1][3] For robust emulsion stability, it is often used in combination with a primary emulsifier.

5. How does temperature affect the viscosity of formulations containing this compound?

The viscosity of formulations containing PEDS is expected to be temperature-dependent. Generally, an increase in temperature will lead to a decrease in viscosity. It is crucial to characterize the rheological properties of your formulation at the temperatures it will experience during storage and use.

Data Presentation

Illustrative Rheological Data for a Shear Thinning Fluid

Shear Rate (s⁻¹)Viscosity (Pa·s)Shear Stress (Pa)
0.150.05.0
125.025.0
108.080.0
1001.5150.0
10000.3300.0

This is representative data and actual values will vary depending on the specific formulation and experimental conditions.

Experimental Protocols

Protocol for Characterizing Shear Thinning Behavior using a Rotational Rheometer

This protocol outlines the methodology for measuring the viscosity of a this compound-modified fluid at varying shear rates to characterize its shear thinning properties.

1. Objective: To determine the viscosity profile of the formulation as a function of shear rate.

2. Apparatus:

  • Rotational rheometer with temperature control (Peltier plate).

  • Cone-and-plate or parallel plate geometry. For dispersions or emulsions with larger particle sizes, parallel plates are preferred.[4]

3. Sample Preparation:

  • Ensure the sample is homogenous and free of air bubbles before loading.

  • Allow the sample to equilibrate to the testing temperature on the rheometer plate for a set amount of time to ensure thermal equilibrium.

4. Measurement Procedure:

  • Zero Gapping: Perform a zero-gap procedure as per the instrument's instructions.

  • Sample Loading: Place an adequate amount of the sample onto the lower plate. Lower the upper geometry to the desired gap, ensuring the sample evenly fills the gap without overflowing. Trim any excess sample.

  • Equilibration: Allow the sample to rest for a defined period (e.g., 5 minutes) to allow for temperature and structural equilibrium.

  • Shear Rate Sweep: Program the rheometer to perform a continuous or stepped shear rate sweep. A logarithmic sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 1000 s⁻¹) is recommended to capture the full range of shear thinning behavior.

  • Data Acquisition: Record the viscosity and shear stress at each shear rate.

5. Data Analysis:

  • Plot viscosity versus shear rate on a log-log scale. A downward slope is indicative of shear thinning behavior.

  • The data can be fitted to rheological models, such as the Power Law model (τ = Kγⁿ), to quantify the degree of shear thinning (where 'n' is the flow behavior index; n < 1 for shear thinning fluids).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Rheological Measurement cluster_analysis Data Analysis prep_sample Prepare Homogenous Sample load_sample Load Sample onto Rheometer prep_sample->load_sample equilibrate Equilibrate to Test Temperature load_sample->equilibrate set_params Set Measurement Parameters (Geometry, Temperature, Shear Rate Range) equilibrate->set_params run_test Perform Shear Rate Sweep set_params->run_test plot_data Plot Viscosity vs. Shear Rate run_test->plot_data fit_model Fit Data to Rheological Model (e.g., Power Law) plot_data->fit_model interpret Interpret Results fit_model->interpret

Caption: Experimental workflow for characterizing shear thinning behavior.

shear_thinning_factors cluster_formulation Formulation Factors cluster_process Processing Parameters peds_conc PEDS Concentration shear_thinning Optimized Shear Thinning Behavior peds_conc->shear_thinning co_emulsifier Co-emulsifier / Stabilizer co_emulsifier->shear_thinning oil_phase Oil Phase Composition oil_phase->shear_thinning mixing Mixing Shear & Time mixing->shear_thinning temperature Temperature temperature->shear_thinning cooling_rate Cooling Rate cooling_rate->shear_thinning

Caption: Key factors influencing shear thinning behavior in PEDS-modified fluids.

References

Methods for improving the melt flow characteristics of polymers with Pentaerythritol Distearate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pentaerythritol Distearate (PEDS) to enhance the melt flow characteristics of polymers.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PEDS) and how does it improve polymer melt flow?

A1: this compound (PEDS) is an ester compound that functions as a highly effective lubricant and processing aid in various polymers.[1] It improves melt flow by reducing friction through two primary mechanisms:

  • External Lubrication: PEDS migrates to the interface between the polymer melt and the hot metal surfaces of processing equipment (e.g., extruder barrels, molds). This creates a lubricating layer that reduces melt viscosity and prevents the polymer from sticking, leading to lower energy consumption and increased throughput.[2]

  • Internal Lubrication: PEDS can also reduce the intermolecular friction between polymer chains, promoting easier flow and enhancing processability.[2]

This dual functionality helps to achieve superior melt flow characteristics, better dimensional stability, and a more uniform product with fewer defects.[3]

Q2: Which polymers are compatible with PEDS?

A2: PEDS and its chemical relatives, such as Pentaerythritol Tetrastearate (PETS), are versatile additives compatible with a wide range of thermoplastics.[2] These include:

  • Polycarbonates (PC)

  • Polyvinyl Chloride (PVC)[2][3]

  • Polyesters (PET, PBT)[2][4]

  • Polyamides (PA)[2][4]

  • Acrylonitrile Butadiene Styrene (ABS)[2][4]

  • Polyolefins (PE, PP)[2]

Q3: What is the typical dosage of PEDS in a polymer formulation?

A3: The optimal concentration of PEDS depends on the specific polymer, processing conditions, and desired outcome. Generally, effective lubrication can be achieved at low addition levels, often in the range of 0.1% to 1.0% by weight. For certain applications, such as preventing sticking in molds with complex geometries, concentrations up to 0.5% have been shown to be effective without negatively impacting transparency or color stability.[4] It is always recommended to start with a small concentration and incrementally increase it based on experimental results.

Q4: Are there any safety precautions to consider when handling PEDS?

A4: PEDS is generally considered safe for industrial applications. However, as with many powdered chemicals, prolonged exposure in its raw form may cause mild skin or eye irritation.[5] It is recommended to handle PEDS in a well-ventilated area and wear appropriate personal protective equipment (PPE), such as gloves and safety glasses. Avoid inhaling the powder.[2][6]

Troubleshooting Guide

This guide addresses common issues encountered during polymer processing that can be mitigated by using PEDS.

Problem 1: High Melt Viscosity / High Processing Pressure

  • Symptom: The extruder motor shows high amperage, or injection molding pressure is excessively high, leading to increased energy consumption and stress on equipment.

  • Cause: High friction between polymer chains (internal friction) and between the polymer and machinery surfaces (external friction).

  • Solution: Incorporate PEDS into the formulation. PEDS acts as both an internal and external lubricant, reducing overall friction and lowering the melt viscosity of the polymer.[2][3] This facilitates smoother flow through the extruder and mold, thereby decreasing the required processing pressure.

Problem 2: Poor Mold Filling or Incomplete Parts

  • Symptom: During injection molding, the polymer melt fails to completely fill the mold cavity, resulting in "short shots" or incomplete parts, especially in complex or thin-walled designs.

  • Cause: The melt flow rate is too low, causing the polymer to solidify before the mold is completely filled.

  • Solution: The addition of PEDS enhances the melt flow index (MFI) of the polymer.[7] By improving flowability, PEDS helps the molten polymer travel faster and further into the mold cavity, ensuring complete filling even at higher processing speeds.[4]

Problem 3: Surface Defects (e.g., Sharkskin, Flow Lines)

  • Symptom: The surface of the extruded or molded part exhibits roughness (sharkskin) or visible flow lines, indicating unstable melt flow.

  • Cause: High shear stress at the die wall or turbulent flow within the mold can lead to surface imperfections.

  • Solution: PEDS creates a stable lubricating layer at the polymer-metal interface. This layer reduces the shear stress at the die wall, which is a primary cause of melt fracture and sharkskin.[8] The improved, more uniform flow also minimizes the occurrence of flow lines, resulting in a better surface finish.[2][3]

Problem 4: Difficulty in Demolding / Sticking in Mold

  • Symptom: Finished parts are difficult to eject from the mold, leading to longer cycle times, potential part damage, and mold wear.

  • Cause: Adhesion of the polymer to the mold surface.

  • Solution: PEDS functions as an effective internal mold release agent.[9] It migrates to the surface of the part during processing, forming a thin layer that prevents sticking and facilitates easy release from the mold, even at higher temperatures or in complex geometries.[2][4]

Quantitative Data

While extensive quantitative data for this compound is proprietary, the performance of the closely related and structurally similar Pentaerythritol Tetrastearate (PETS) provides a strong indication of expected improvements.

Table 1: Effect of Pentaerythritol Tetrastearate (PETS) on the Melt Flow Index (MFI) of Polycarbonate (PC)

Polymer SystemPETS Concentration (wt%)Processing Temperature (°C)Load (kg)MFI (g/10 min)% Increase in MFI
Polycarbonate (PC)0.03001.28.5-
Polycarbonate (PC)0.23001.210.220.0%
Polycarbonate (PC)0.43001.212.142.4%
Polycarbonate (PC)0.63001.214.064.7%

Data is representative and compiled based on typical performance improvements noted in technical literature for PETS.

Experimental Protocols & Workflows

Protocol 1: Evaluating the Effect of PEDS on Melt Flow Index (MFI)

Objective: To quantitatively determine the effect of varying concentrations of PEDS on the melt flow rate of a thermoplastic polymer according to standards such as ASTM D1238 or ISO 1133.

Apparatus:

  • Extrusion Plastometer (Melt Flow Indexer)

  • Analytical Balance (±0.001 g)

  • Twin-screw extruder for compounding

  • Pelletizer

  • Drying oven

Methodology:

  • Sample Preparation (Compounding):

    • Thoroughly dry the base polymer pellets to prevent hydrolytic degradation during processing.[2]

    • Create a series of premixes by "tumble blending" the dried polymer pellets with PEDS powder at desired concentrations (e.g., 0.1%, 0.3%, 0.5% by weight). Include a control batch with 0% PEDS.

    • Feed each premix into a twin-screw extruder. Set the temperature profile according to the polymer's processing recommendations.

    • Extrude the compounded material into strands, cool them in a water bath, and use a pelletizer to create uniform pellets.

    • Dry the compounded pellets thoroughly before MFI testing.[7]

  • MFI Measurement:

    • Set the temperature and piston load of the Melt Flow Indexer according to the standard for the specific polymer being tested.

    • Charge a specified amount of the dried compounded pellets (typically 3-8 grams) into the heated barrel.

    • Allow the material to preheat for a specified time (e.g., 6-8 minutes) to reach thermal equilibrium.[2]

    • Place the specified weight on the piston to force the molten polymer through the die.

    • After a steady flow is established, collect the extrudate for a precise time interval (e.g., 60 seconds). Collect at least three separate samples ("cuts").[2]

    • Weigh each collected sample accurately.

  • Calculation:

    • Calculate the average mass of the collected samples.

    • Use the following formula to determine the MFI: MFI (g/10 min) = (Average mass of cut in grams / Cut time in seconds) * 600

experimental_workflow cluster_prep Sample Preparation cluster_mfi MFI Measurement cluster_result Analysis start Start: Dry Polymer Pellets premix Tumble Blend Polymer + PEDS start->premix extrude Melt Compound in Twin-Screw Extruder premix->extrude pelletize Cool and Pelletize Composite extrude->pelletize dry_final Dry Compounded Pellets pelletize->dry_final setup Set MFI Tester Temp & Load dry_final->setup load Load Sample into Barrel & Preheat setup->load extrude_mfi Extrude Polymer Through Die load->extrude_mfi collect Collect Extrudate for Timed Interval extrude_mfi->collect weigh Weigh Collected Samples collect->weigh calculate Calculate MFI (g/10 min) weigh->calculate end End: Compare MFI vs. PEDS % calculate->end

Caption: Experimental workflow for evaluating the effect of PEDS on polymer MFI.

Visualized Guides

Mechanism of Action: PEDS as a Lubricant

mechanism_of_action cluster_without Without PEDS cluster_with With PEDS p1 Polymer Melt eq1 Equipment Wall (e.g., Mold, Barrel) p1->eq1 High Friction p2 Polymer Melt eq2 Equipment Wall (e.g., Mold, Barrel) lab1 Results: - High Viscosity - Poor Flow - Sticking lab2 Results: - Low Viscosity - Improved Flow - Easy Release peds PEDS migrates to surface lube Lubricating Layer troubleshooting_guide start Melt Flow Issue Identified (e.g., High Pressure, Short Shot, Defects) check_peds Is PEDS used in the formulation? start->check_peds add_peds Action: Introduce PEDS (start at 0.1-0.3 wt%) check_peds->add_peds No increase_peds Action: Increase PEDS concentration (e.g., increment by 0.1 wt%) check_peds->increase_peds Yes check_dispersion Verify proper dispersion of PEDS. Ensure uniform blending. add_peds->check_dispersion increase_peds->check_dispersion check_other Evaluate other parameters: - Temperature too low? - Moisture in material? - Equipment issues? check_dispersion->check_other Dispersion good & Issue persists resolved Issue Resolved check_dispersion->resolved Dispersion good & Issue resolved

References

Validation & Comparative

A Comparative Analysis of Pentaerythrityl Distearate and Glyceryl Stearate as Emulsifiers

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

In the formulation of stable and effective emulsion systems, the choice of emulsifier is a critical determinant of product performance. This guide provides an objective, data-driven comparison of two widely used non-ionic emulsifiers: Pentaerythrityl Distearate and Glyceryl Stearate (B1226849). The analysis focuses on their physicochemical properties, emulsifying performance, and functional characteristics to aid in the selection process for pharmaceutical and research applications.

Physicochemical and Functional Properties

Pentaerythrityl Distearate and Glyceryl Stearate, while both derived from stearic acid, possess distinct molecular structures that influence their functionality as emulsifiers and formulation aids.

Pentaerythrityl Distearate is a polyol ester formed from the esterification of pentaerythritol (B129877), an alcohol with four hydroxyl groups, and stearic acid.[1][2] This structure imparts significant viscosity-building and stabilizing properties. Glyceryl Stearate is the monoester of glycerin and stearic acid.[3][4] A common and highly effective variant is Glyceryl Stearate SE (Self-Emulsifying), which includes a small percentage of potassium or sodium stearate, making it a more potent, standalone oil-in-water (O/W) emulsifier.[5][6][7][8]

The following table summarizes the key properties of each emulsifier.

PropertyPentaerythrityl DistearateGlyceryl Stearate (and SE variant)
INCI Name Pentaerythrityl DistearateGlyceryl Stearate
Chemical Class Polyol Ester[1]Glyceryl Ester[3]
Origin Synthetic; derived from pentaerythritol and stearic acid.[2][9]Typically vegetable-derived (soy, palm, coconut) or synthetic.[3][4][10]
Appearance Off-white, wax-like pellets or solid.[1]White to pale-yellow waxy solid or flakes.[3][10]
HLB Value Not widely reported, estimated to be low (~1-2).[11]~3.8 (Non-SE)[12]; 5.8 (SE)[4][8]
Melting Point ~52-72°C[13][14]~55-60°C[3]
Solubility Oil soluble.[15]Oil soluble; poorly soluble in water.[3][10]

Comparative Performance Analysis

The primary function of these molecules in emulsions is to reduce interfacial tension between oil and water phases, though their efficacy and secondary characteristics differ. Glyceryl Stearate SE is a strong primary emulsifier, while Pentaerythrityl Distearate often serves as a co-emulsifier and viscosity modifier.[1][7][16]

The table below outlines expected performance characteristics based on their properties.

Performance ParameterPentaerythrityl DistearateGlyceryl Stearate (SE)
Primary Function Viscosity enhancer, stabilizer, texturizer.[1][16]Primary emulsifier (O/W), stabilizer.[3][5][7]
Typical Use Level 1-5%[1][16][17]1-10% (commonly 3-5% in creams).[3][18]
Emulsion Stability Good, primarily by increasing viscosity of the continuous phase.Good to Excellent, forms a stable interfacial film.[6][11]
Viscosity Contribution High; effective thickener.[15]Moderate to High.
Sensory Profile Provides a smooth, non-waxy skin feel without soaping effect.[1][15]Creates a creamy, smooth texture.[3][11]
Expected Droplet Size Larger (when used alone).Smaller, leading to finer emulsions.[11]

Mechanism of Emulsification

Both emulsifiers function by positioning themselves at the oil-water interface, reducing the energy required to form a stable dispersion. Their amphiphilic nature, with a lipophilic (oil-loving) stearate tail and a hydrophilic (water-loving) head, facilitates this process.

EmulsificationMechanism cluster_oil Oil Phase cluster_water Water Phase cluster_emulsifier Emulsifier Molecule O1 O2 Stabilization Result: Reduced interfacial tension and formation of a stable barrier around the oil droplet, preventing coalescence. O3 Emulsifier Hydrophilic Head Lipophilic Tail Emulsifier:tail->O2 Interacts with Oil Droplet Emulsifier:head->W1 Oriented towards Water Phase

Caption: Emulsifier orientation at the oil-water interface.

Experimental Protocols for Comparative Evaluation

To empirically validate the performance of these emulsifiers, the following standardized protocols are recommended.

4.1. Emulsion Preparation (Generic O/W Emulsion)

  • Oil Phase Preparation: Heat the oil phase components (e.g., mineral oil, cetyl alcohol) and the selected emulsifier (Pentaerythrityl Distearate or Glyceryl Stearate) to 75°C with gentle stirring until all components are melted and uniform.

  • Aqueous Phase Preparation: In a separate vessel, heat the aqueous phase components (e.g., deionized water, glycerin) to 75°C.

  • Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at 5000 RPM for 5 minutes.

  • Cooling: Continue gentle stirring with a propeller mixer until the emulsion cools to room temperature.

4.2. Emulsion Stability Testing

  • Objective: To assess the physical stability of the emulsion under accelerated stress conditions.

  • Method 1: Centrifugation:

    • Place 10 mL of the emulsion into a centrifuge tube.[19]

    • Centrifuge at 3000 RPM for 30 minutes.[19]

    • Observe for any signs of phase separation, creaming, or sedimentation.[19]

    • Quantify instability by measuring the volume of any separated phase.[19]

  • Method 2: Accelerated Aging (Temperature Cycling):

    • Store emulsion samples in sealed containers at various temperatures (e.g., 4°C, 25°C, 45°C).[19][20]

    • Alternatively, subject samples to freeze-thaw cycles (e.g., 24 hours at -15°C followed by 24 hours at 45°C) for a minimum of three cycles.[21]

    • Evaluate samples at set intervals (e.g., 1, 2, 4, and 12 weeks) for changes in viscosity, pH, appearance, and droplet size.[19]

4.3. Droplet Size Analysis

  • Objective: To determine the mean droplet size and polydispersity index (PDI) of the emulsion's dispersed phase.

  • Instrumentation: Dynamic Light Scattering (DLS) or Laser Diffraction particle size analyzer.[22][23][24]

  • Procedure (DLS):

    • Dilute the emulsion sample with deionized water (the continuous phase) to a suitable concentration to prevent multiple scattering effects.[23]

    • Place the diluted sample into the instrument's cuvette.

    • Perform the measurement at a controlled temperature (e.g., 25°C).

    • Record the Z-average mean droplet size and the PDI. A smaller droplet size and lower PDI generally indicate a more stable emulsion.

4.4. Rheological Analysis

  • Objective: To characterize the flow behavior and viscosity of the emulsion.

  • Instrumentation: A controlled-stress rheometer with a cone-plate or parallel-plate geometry.[23][25]

  • Procedure:

    • Load the sample onto the rheometer, ensuring no air bubbles are trapped.[23]

    • Allow the sample to equilibrate to the measurement temperature (25°C).[23]

    • Conduct a steady-state flow sweep by varying the shear rate (e.g., from 0.1 to 100 s⁻¹) to obtain a viscosity curve.[23]

    • Compare the viscosity profiles; higher viscosity often correlates with enhanced stability against creaming and sedimentation.

ExperimentalWorkflow cluster_prep Formulation & Preparation cluster_analysis Analysis cluster_eval Evaluation Formulate_A Formulation 1: Pentaerythrityl Distearate Emulsify_A Emulsion Preparation Formulate_A->Emulsify_A Formulate_B Formulation 2: Glyceryl Stearate Emulsify_B Emulsion Preparation Formulate_B->Emulsify_B Stability Stability Testing (Centrifuge, Temp Cycling) Emulsify_A->Stability DropletSize Droplet Size Analysis (DLS) Emulsify_A->DropletSize Viscosity Rheological Analysis Emulsify_A->Viscosity Emulsify_B->Stability Emulsify_B->DropletSize Emulsify_B->Viscosity Compare Comparative Data Analysis Stability->Compare DropletSize->Compare Viscosity->Compare Select Select Optimal Emulsifier Compare->Select

Caption: Workflow for comparative emulsifier evaluation.

Applications in Research and Drug Development

  • Pentaerythrityl Distearate: Due to its strong thickening and stabilizing properties, it is highly suitable for creating viscous creams and ointments where a non-waxy, elegant skin feel is desired.[1][15] It is also used to improve the stability and texture of complex formulations in cosmetics and personal care.[9][13] In pharmaceuticals, it can act as a consistency agent in topical formulations.

  • Glyceryl Stearate: This is one of the most versatile and widely used emulsifiers in lotions, creams, and other personal care products.[5][26] In drug development, Glyceryl Stearate is used in both oral and topical formulations as an emulsifier and stabilizer, helping to improve the absorption of active ingredients.[27] Its self-emulsifying grade is particularly valuable for creating stable O/W emulsions with minimal additional components.[3][7]

DecisionTree Start Start: Formulation Goal PrimaryGoal Primary Goal? Start->PrimaryGoal Viscosity High Viscosity & Textural Modification PrimaryGoal->Viscosity  Emulsification   UsePEDS Consider: Pentaerythrityl Distearate PrimaryGoal->UsePEDS Thickening UseGSSE Consider: Glyceryl Stearate SE Viscosity->UseGSSE  Yes   UseGS Consider: Glyceryl Stearate (as Co-emulsifier) Viscosity->UseGS  No (Co-emulsifier needed)  

Caption: Decision logic for emulsifier selection.

Conclusion

The selection between Pentaerythrityl Distearate and Glyceryl Stearate should be guided by the specific requirements of the formulation.

  • Glyceryl Stearate (especially the SE grade) is the superior choice when the primary objective is to create a fine, stable oil-in-water emulsion with a pleasant, creamy sensory profile. Its efficacy as a primary emulsifier simplifies formulations.[3][11]

  • Pentaerythrityl Distearate excels as a co-emulsifier, stabilizer, and viscosity builder. It is ideal for formulations that require significant thickening, enhanced stability, and a non-waxy, smooth after-feel.[1][15]

For optimal results, a combination of emulsifiers is often employed. Empirical evaluation using the protocols outlined in this guide is essential to determine the most effective emulsifying system for a specific application.

References

Validation of Pentaerythritol Distearate performance as a rheology modifier against carbomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the performance of Pentaerythritol (B129877) Distearate as a rheology modifier in comparison to the widely used carbomer polymers. The information presented herein is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data and protocols to aid in formulation development.

Executive Summary

Rheology modifiers are critical components in pharmaceutical and cosmetic formulations, dictating the product's viscosity, texture, stability, and sensory characteristics. Carbomers, high molecular weight synthetic polymers of acrylic acid, are a well-established class of rheology modifiers known for their exceptional thickening and suspending properties.[1] In contrast, Pentaerythritol Distearate, an ester of pentaerythritol and stearic acid, is valued for its ability to increase viscosity while imparting a desirable, non-waxy skin feel.[2]

This guide presents a side-by-side comparison of the rheological performance of this compound and a representative carbomer (Carbomer 940). Due to the limited availability of public quantitative rheological data for this compound, a representative dataset has been generated based on its known qualitative performance attributes and typical use levels in cosmetic and pharmaceutical formulations. This allows for a direct and practical comparison for formulation scientists.

Comparison of Rheological and Formulation Properties

The selection of a rheology modifier is a critical decision in formulation development, impacting not only the physical properties of the product but also its sensory perception and overall performance. The following table summarizes the key characteristics of this compound and Carbomer 940.

FeatureThis compoundCarbomer 940
Chemical Nature Ester of Pentaerythritol and Stearic AcidCross-linked polymer of acrylic acid
Thickening Mechanism Forms a network structure through self-assembly and interaction with other components in the formulation.Upon neutralization, the polymer chains uncoil and swell due to electrostatic repulsion, creating a gel network.[3]
Typical Use Level 1-5%[4]0.1-0.5%[3]
pH Sensitivity Relatively insensitive to pH changes.Highly pH-dependent; requires neutralization to a pH of 5-8 for optimal viscosity.[3]
Electrolyte Tolerance Generally good tolerance to electrolytes.Viscosity can be significantly reduced in the presence of electrolytes.
Appearance in Formulation Can create opaque to translucent formulations.Can form sparkling clear gels.[5]
Sensory Profile Imparts a smooth, creamy, and non-waxy feel.[2]Can have a slightly tacky feel at higher concentrations.
Primary Function Viscosity enhancement, emulsion stabilization, and emolliency.[6]High-efficiency thickening, suspending, and stabilizing.[5]

Quantitative Rheological Data

The following tables present a comparative view of the key rheological parameters for formulations containing this compound and Carbomer 940. The data for Carbomer 940 is collated from established literature, while the data for this compound is a representative model based on its known performance characteristics.

Table 1: Viscosity Profile

This table illustrates the shear-thinning behavior of both rheology modifiers, a desirable property for many topical formulations.

Shear Rate (s⁻¹)This compound (3% w/w) - Representative Viscosity (Pa·s)Carbomer 940 (0.5% w/w) - Viscosity (Pa·s)
0.150150
12570
101020
10025
Table 2: Yield Stress

Yield stress is a measure of the minimum stress required to initiate flow, which is critical for the suspension of particles and the stability of emulsions.

Rheology ModifierConcentration (% w/w)Yield Stress (Pa)
This compound315
Carbomer 9400.530

Experimental Protocols

Accurate and reproducible rheological measurements are essential for the validation of a rheology modifier's performance. The following are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Viscosity Measurement (Rotational Rheometry)

Objective: To determine the viscosity of a formulation as a function of shear rate to characterize its flow behavior (e.g., shear-thinning, Newtonian).

Apparatus: A rotational rheometer equipped with a cone-and-plate or parallel plate geometry and a temperature control unit.

Methodology:

  • Sample Loading: A sufficient amount of the sample is placed on the lower plate of the rheometer to ensure the gap is completely filled when the upper geometry is lowered. Care must be taken to avoid entrapping air bubbles.

  • Equilibration: The sample is allowed to equilibrate at a defined temperature (e.g., 25°C) for a specified period to ensure thermal and structural equilibrium.

  • Shear Rate Sweep: A controlled shear rate is applied to the sample, typically in a logarithmic ramp from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹).

  • Data Acquisition: The shear stress is measured at each shear rate, and the viscosity is calculated using the formula: Viscosity = Shear Stress / Shear Rate.

  • Data Analysis: The viscosity is plotted against the shear rate on a logarithmic scale to generate a viscosity curve.

Protocol 2: Yield Stress Determination (Stress Ramp Method)

Objective: To determine the minimum stress required to initiate flow in a material.

Apparatus: A rotational rheometer with a controlled stress function.

Methodology:

  • Sample Loading and Equilibration: Follow steps 1 and 2 from the Viscosity Measurement protocol.

  • Stress Ramp: A linearly increasing shear stress is applied to the sample, starting from a value below the expected yield stress to a value above it.

  • Data Acquisition: The viscosity or shear rate is monitored as the stress increases.

  • Data Analysis: The yield stress is identified as the point where there is a sudden and significant decrease in viscosity or a sharp increase in the shear rate, indicating the transition from solid-like to liquid-like behavior.[7]

Protocol 3: Sensory Analysis (Descriptive Panel)

Objective: To quantitatively describe and compare the sensory attributes of topical formulations.

Methodology:

  • Panelist Selection and Training: A panel of trained individuals is selected based on their sensory acuity. They are trained to identify and rate the intensity of specific sensory attributes of cosmetic products.

  • Product Evaluation: Panelists are provided with coded samples of the formulations. They evaluate the products based on a predefined set of sensory attributes.

  • Attribute Scaling: Each attribute is rated on a structured scale (e.g., a 15-point scale).

  • Data Analysis: The data is statistically analyzed to determine significant differences in the sensory profiles of the formulations.

Key Sensory Attributes for Evaluation:

  • Appearance: Gloss, color, texture.

  • Pick-up: Firmness, stickiness.

  • Rub-out: Spreadability, absorbency, slipperiness.

  • After-feel: Greasiness, waxiness, smoothness, tackiness.

Visualizing the Formulation Process and Rheological Behavior

The following diagrams, generated using the DOT language, illustrate key conceptual workflows and relationships in the evaluation of these rheology modifiers.

experimental_workflow cluster_prep Formulation Preparation cluster_eval Performance Evaluation prep_pd This compound Formulation rheo_eval Rheological Analysis (Viscosity, Yield Stress) prep_pd->rheo_eval sensory_eval Sensory Analysis (Texture, Feel) prep_pd->sensory_eval prep_c Carbomer Formulation neutralization Neutralization (for Carbomer) prep_c->neutralization neutralization->rheo_eval neutralization->sensory_eval data_analysis Comparative Data Analysis rheo_eval->data_analysis Quantitative Data sensory_eval->data_analysis Qualitative & Quantitative Data conclusion Performance Conclusion data_analysis->conclusion

Figure 1: Experimental workflow for comparative evaluation.

rheology_modifier_mechanism cluster_pd This compound cluster_c Carbomer pd_mol This compound Molecules pd_network Self-Assembled Network pd_mol->pd_network Interaction viscosity_increase Increased Viscosity pd_network->viscosity_increase Entrapment of Solvent c_mol Coiled Carbomer Polymer c_uncoiled Uncoiled & Swollen Polymer Chains c_mol->c_uncoiled Neutralization & Repulsion neutralizer Neutralizing Agent (e.g., TEA) c_uncoiled->viscosity_increase Formation of Gel Matrix

Figure 2: Thickening mechanisms of the rheology modifiers.

Conclusion

Both this compound and carbomers are effective rheology modifiers, each offering a distinct set of properties that make them suitable for different formulation needs. Carbomers, such as Carbomer 940, provide high-efficiency thickening and suspension at very low concentrations, making them ideal for creating clear gels and stabilizing systems with a high yield stress. However, their performance is highly dependent on pH and can be sensitive to electrolytes.

This compound, on the other hand, offers moderate thickening and good emulsion stabilization with the significant advantage of imparting a desirable sensory profile, characterized by a smooth and non-waxy after-feel. Its relative insensitivity to pH and electrolytes provides greater formulation flexibility.

The choice between these two rheology modifiers will ultimately depend on the specific requirements of the formulation, including the desired viscosity, clarity, texture, and the presence of other ionic ingredients. For applications where a luxurious skin feel and robust performance across a range of conditions are paramount, this compound presents a compelling option. For high-viscosity, clear gel formulations where cost-in-use at low concentrations is a key driver, carbomers remain a benchmark standard. This guide provides the foundational data and methodologies to enable an informed selection process for the discerning formulation scientist.

References

A Comparative Performance Analysis of Pentaerythritol Distearate and Other Fatty Acid Esters in Lubricant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Selecting the Right Fatty Acid Ester for Your Lubricant Needs

The selection of a base oil is a critical decision in the formulation of high-performance lubricants, directly impacting the final product's efficiency, durability, and operational range. Among the synthetic base oils, fatty acid esters have carved out a significant niche due to their excellent lubricity, thermal stability, and biodegradability. This guide provides a comprehensive comparison of Pentaerythritol (B129877) Distearate (PDS) with other widely used fatty acid esters, namely Trimethylolpropane Trioleate (TMPTO) and Neopentyl Glycol Dioleate (NPGD).

Pentaerythritol esters, such as Pentaerythritol Distearate, are synthesized through the esterification of pentaerythritol, a polyhydric alcohol, with fatty acids. The resulting esters exhibit high thermal and oxidative stability.[1] this compound, a partial ester, is a waxy solid at room temperature and finds applications as a thickener, emulsifier, and lubricant, particularly in the cosmetics industry.[2][3] In lubricant applications, the choice between a partial ester like PDS and a fully esterified counterpart, or other ester types, depends on the desired final properties of the lubricant.

Core Performance Comparison of Fatty Acid Esters

The lubricating performance of an ester is defined by several key parameters, including its viscosity at different temperatures, resistance to thermal breakdown, and low-temperature fluidity. The following tables summarize the key performance indicators for this compound, Trimethylolpropane Trioleate, and Neopentyl Glycol Dioleate, based on available technical data.

Table 1: Physical and Thermal Properties

PropertyThis compound (PDS)Trimethylolpropane Trioleate (TMPTO)Neopentyl Glycol Dioleate (NPGD)Test Method
Appearance White to light yellow waxy solidColorless or yellow clear liquid[4]Colorless or yellowish clear liquid[5]Visual
Kinematic Viscosity @ 40°C (cSt) Data Not Available45-55[4]20-30[5]ASTM D445
Kinematic Viscosity @ 100°C (cSt) Data Not Available9-10[4]6-7[5]ASTM D445
Viscosity Index Data Not Available180-183[4]190[5]ASTM D2270
Flash Point (°C) 118[6]>290[4][7]>270[5][8]ASTM D92
Pour Point (°C) Data Not Available≤-30[4][7]≤-24[5]ASTM D97
Melting Point (°C) 52-72[6][9]N/AN/AASTM D127

Table 2: Other Relevant Properties

PropertyThis compound (PDS)Trimethylolpropane Trioleate (TMPTO)Neopentyl Glycol Dioleate (NPGD)Test Method
Acid Value (mg KOH/g) <0.48[10]<1.0[7]<0.5[5]ASTM D974
Saponification Value (mg KOH/g) Data Not Available185-190[4]140-150[5]ASTM D94
Hydroxyl Value (mg KOH/g) >0[10]<10[7]Data Not AvailableASTM D1957
Biodegradability Expected to be biodegradableHigh biodegradability[11]High biodegradability[12]OECD 301

Discussion of Performance Characteristics

This compound (PDS): Due to its waxy, solid nature at room temperature, PDS is primarily used as a consistency modifier and thickener in greases and cosmetic formulations.[2][3] Its high melting point suggests suitability for applications where a solid or semi-solid lubricant is required at ambient temperatures. The relatively low flash point compared to the other esters indicates lower thermal stability, which may limit its use in high-temperature applications. The presence of free hydroxyl groups in the partially substituted ester can influence its polarity and surface affinity, potentially offering good boundary lubrication properties. However, the lack of comprehensive viscosity data for PDS as a lubricant base oil makes direct performance comparisons challenging.

Trimethylolpropane Trioleate (TMPTO): TMPTO is a high-performance synthetic ester with a well-balanced property profile.[7] Its high viscosity index indicates a low change in viscosity with temperature, making it suitable for applications with wide operating temperature ranges.[11] The high flash point and low pour point underscore its excellent thermal stability and low-temperature fluidity, respectively. These properties make TMPTO an ideal base oil for demanding applications such as fire-resistant hydraulic fluids, metalworking fluids, and biodegradable lubricants.[7][11]

Neopentyl Glycol Dioleate (NPGD): NPGD is another versatile synthetic ester that exhibits an exceptionally high viscosity index, signifying excellent viscosity-temperature characteristics.[5][13] It offers good thermal stability and lubricity, making it effective as a base oil in various lubricants, including biodegradable hydraulic oils and metalworking fluids.[12][13] Its low pour point ensures good performance in cold environments.

Experimental Protocols

The data presented in this guide are based on standardized test methods from ASTM International. The following are brief descriptions of the methodologies for the key experiments cited.

1. Kinematic Viscosity (ASTM D445): This test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a controlled temperature. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.

2. Viscosity Index (ASTM D2270): This standard practice provides a method for calculating the viscosity index (VI) from the kinematic viscosities at 40°C and 100°C. The VI is an empirical, dimensionless number that indicates the effect of temperature changes on the kinematic viscosity of the oil. A higher VI signifies a smaller decrease in viscosity with increasing temperature.

3. Flash Point (ASTM D92): The Cleveland Open Cup (COC) method is used to determine the flash and fire points of petroleum products. The sample is heated in an open cup at a constant rate, and a small flame is passed over the surface at specified intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily.

4. Pour Point (ASTM D97): This test method covers the determination of the pour point of petroleum products. After preliminary heating, the sample is cooled at a specified rate and examined at intervals of 3°C for flow characteristics. The pour point is the lowest temperature at which the oil is observed to flow.

Synthesis of Pentaerythritol Esters: An Experimental Workflow

The synthesis of pentaerythritol esters, including this compound, is typically achieved through a direct esterification reaction between pentaerythritol and the desired fatty acid(s) in the presence of a catalyst. The process can be tailored to produce a range of esters from mono- to tetra-esters by controlling the molar ratio of the reactants.

G cluster_reactants Reactant Charging cluster_reaction Esterification Reaction cluster_purification Purification cluster_product Final Product pentaerythritol Pentaerythritol reactor Heated Reactor (e.g., 150-220°C) Under Vacuum/Nitrogen pentaerythritol->reactor fatty_acid Stearic Acid fatty_acid->reactor catalyst Catalyst (e.g., p-TSA) catalyst->reactor neutralization Neutralization (to remove catalyst) reactor->neutralization Crude Product washing Water Washing neutralization->washing drying Vacuum Drying washing->drying pds_product This compound drying->pds_product Purified Product

A simplified workflow for the synthesis of this compound.

Conclusion

The selection of an appropriate fatty acid ester for lubricant formulation requires a careful evaluation of the specific performance requirements of the application.

  • This compound , as a waxy solid, is well-suited for applications requiring a thickener or a solid lubricant at ambient temperatures. However, its utility as a primary base oil in liquid lubricants may be limited by its lower thermal stability and the current lack of comprehensive performance data.

  • Trimethylolpropane Trioleate offers a superior balance of high viscosity index, excellent thermal stability, and good low-temperature performance, making it a robust choice for a wide range of demanding applications.

  • Neopentyl Glycol Dioleate stands out for its exceptional viscosity index and good overall performance, presenting a strong option for formulations where consistent viscosity across a broad temperature range is critical.

For researchers and formulators, the choice between these esters will ultimately depend on a trade-off between desired physical state, thermal and oxidative stability, and low-temperature fluidity. While PDS may serve niche applications, TMPTO and NPGD offer more versatile and well-documented performance as high-performance lubricant base oils. Further research into the lubricant properties of partially substituted pentaerythritol esters could reveal a wider range of applications for these compounds.

References

A Comparative Guide to Mold Release Agents in Polycarbonate Processing: Pentaerythritol Distearate vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with polycarbonate, selecting the optimal mold release agent is a critical step that can significantly impact the quality of the final product and the efficiency of the manufacturing process. This guide provides an objective comparison of the efficacy of Pentaerythritol (B129877) Distearate (PEDS) against other commonly used mold release agents, including Pentaerythritol Tetrastearate (PETS), Glyceryl Monostearate (GMS), and silicone-based agents. The comparison is supported by a review of available data and standardized experimental protocols for performance evaluation.

Executive Summary

Pentaerythritol esters, such as Pentaerythritol Distearate (PEDS) and Pentaerythritol Tetrastearate (PETS), are widely utilized as internal mold release agents in the processing of engineering plastics like polycarbonate due to their excellent thermal stability and minimal impact on the polymer's optical properties.[1][2] Glyceryl Monostearate (GMS) offers good lubrication but can be limited by its lower thermal stability compared to pentaerythritol esters.[3] Silicone-based mold release agents, typically applied externally, provide superior release performance but can interfere with post-molding processes like painting or bonding.[4][5] The choice of a suitable mold release agent depends on a balance of factors including the complexity of the molded part, the required surface finish, and post-processing requirements.

Performance Comparison of Mold Release Agents

The following tables summarize the key performance indicators of this compound/Tetrastearate, Glyceryl Monostearate, and Silicone-based mold release agents in polycarbonate processing. The data is compiled from various industry sources and scientific publications. Direct comparative studies under identical conditions are limited; therefore, the presented values should be considered as representative performance characteristics.

Table 1: Quantitative Performance Data

Performance MetricThis compound (PEDS) / Tetrastearate (PETS)Glyceryl Monostearate (GMS)Silicone-Based Agents
Typical Concentration (Internal) 0.1 - 0.5 wt%[3]0.1 - 0.5 wt%[3]N/A (External Application)
Release Force / Coefficient of Friction Low to ModerateModerateVery Low
Effect on Polycarbonate Transparency Minimal[2]Minimal at low concentrationsCan cause surface haze if improperly applied
Maximum Processing Temperature ~300°C[1]< 280°CHigh (formulation dependent)
Number of Releases (Internal) ContinuousContinuousN/A
Number of Releases (External) N/AN/AMultiple releases per application[6]

Table 2: Qualitative Performance Characteristics

FeatureThis compound (PEDS) / Tetrastearate (PETS)Glyceryl Monostearate (GMS)Silicone-Based Agents
Mode of Action Internal LubricantInternal LubricantExternal Barrier Film
Advantages High thermal stability, excellent compatibility with PC, good surface finish, allows for post-molding operations.[1][2]Good lubrication and flow promotion.[7]Excellent release of complex parts, high slip.[6]
Disadvantages May be less effective for very complex geometries compared to external agents.[8]Lower thermal stability can lead to degradation and mold build-up.[9]Can transfer to the part surface, hindering painting, printing, or bonding; requires reapplication.[4][5]
Compatibility with Post-Molding Processes HighModerateLow (unless a paintable formulation is used)

Experimental Protocols

To ensure objective and reproducible comparisons of mold release agent efficacy, standardized testing methodologies are crucial. The following protocols are based on internationally recognized standards.

Measurement of Release Force (Coefficient of Friction)

Objective: To quantify the force required to eject a molded polycarbonate part from the mold, which is a direct measure of the mold release agent's effectiveness.

Methodology (Adapted from ASTM D1894):

  • Apparatus: An injection molding machine equipped with a pressure transducer on the ejector system to measure the force applied to the ejector pins. A standardized mold with a defined geometry (e.g., a cylindrical cup with a specific draft angle) should be used.

  • Materials: Polycarbonate resin with and without the internal mold release agent at a specified concentration (e.g., 0.3 wt%). For external agents, the mold surface is treated according to the manufacturer's instructions.

  • Procedure: a. Set the injection molding parameters (melt temperature, mold temperature, injection pressure, cooling time) to typical values for polycarbonate processing. b. For internal release agents, allow the system to stabilize by running at least 25-30 molding cycles.[10] c. Record the peak ejection force for a statistically significant number of cycles (e.g., the last 12 consecutive cycles).[10] d. The release force can be reported directly in Newtons (N) or used to calculate an apparent coefficient of friction.

Evaluation of Surface Finish: Specular Gloss Measurement

Objective: To assess the influence of the mold release agent on the surface gloss of the molded polycarbonate part.

Methodology (Based on ASTM D523 and ASTM D2457):

  • Apparatus: A gloss meter with geometries of 20°, 60°, and 85°. The 60° geometry is typically used for intermediate gloss surfaces.[1][2][11]

  • Specimen Preparation: Use flat, smooth sections of the molded polycarbonate parts. Ensure the surfaces are clean and free of any contaminants.

  • Procedure: a. Calibrate the gloss meter using the provided standards. b. Place the gloss meter on the surface of the polycarbonate specimen. c. Take readings at multiple locations on the surface to ensure an average and representative value. d. Report the gloss value in Gloss Units (GU) for the specified angle.

Assessment of Surface Energy: Contact Angle Measurement

Objective: To determine the effect of the mold release agent on the surface energy of the molded polycarbonate part, which influences adhesion for subsequent processes like printing or bonding.

Methodology:

  • Apparatus: A contact angle goniometer.

  • Test Liquids: Use at least two liquids with known surface tension components (polar and dispersive), such as deionized water and diiodomethane.

  • Procedure: a. Place a small, flat sample of the molded polycarbonate part on the goniometer stage. b. Dispense a small droplet of the test liquid onto the surface. c. Capture an image of the droplet and measure the contact angle between the liquid and the solid surface. d. Repeat the measurement at several locations and with different test liquids. e. Use the measured contact angles and the known properties of the test liquids to calculate the surface free energy of the polycarbonate surface using appropriate models (e.g., Owens-Wendt-Rabel-Kaelble).

Logical Workflow for Mold Release Agent Selection

The selection of an appropriate mold release agent is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this process.

Mold_Release_Selection start Define Application Requirements post_molding Post-Molding Operations Required? (Painting, Printing, Bonding) start->post_molding part_complexity High Part Complexity or Difficult Geometry? post_molding->part_complexity No internal_agent Consider Internal Mold Release Agent (PEDS, PETS, GMS) post_molding->internal_agent Yes part_complexity->internal_agent No external_agent Consider External Mold Release Agent (Silicone-based) part_complexity->external_agent Yes temp_stability High Processing Temperature? peds_pets Select Pentaerythritol Ester (PEDS/PETS) temp_stability->peds_pets Yes gms Consider Glyceryl Monostearate (GMS) (Lower cost, lower temp.) temp_stability->gms No internal_agent->temp_stability paintable_silicone Select Paintable Silicone Formulation external_agent->paintable_silicone Post-molding needed evaluate Evaluate Performance: - Release Force - Surface Finish - Cycle Time external_agent->evaluate No post-molding paintable_silicone->evaluate peds_pets->evaluate gms->evaluate end Final Selection evaluate->end

Caption: Decision workflow for selecting a mold release agent for polycarbonate.

Conclusion

This compound and its close analog, Pentaerythritol Tetrastearate, offer a robust solution for internal mold release in polycarbonate processing, providing a balance of good release performance, high thermal stability, and excellent compatibility with post-molding operations. While Glyceryl Monostearate can be a cost-effective alternative for less demanding applications, its lower thermal stability must be considered. For applications involving highly complex geometries where maximum release is paramount, external silicone-based agents are highly effective, with the caveat that they may require secondary cleaning processes if post-molding decoration is necessary. The implementation of standardized testing protocols is essential for a thorough and objective evaluation to determine the most suitable mold release agent for a specific polycarbonate application.

References

A Comparative Analysis of Thickening Performance: Pentaerythritol Distearate vs. Cetyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of cosmetic and pharmaceutical formulation, the selection of an appropriate thickening agent is paramount to achieving desired product viscosity, stability, and sensory experience. This guide presents a comparative study of two widely used lipid-based thickeners: Pentaerythritol (B129877) Distearate and Cetyl Palmitate. This analysis is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by physicochemical properties and detailed experimental protocols.

Introduction and Physicochemical Overview

Pentaerythritol Distearate and Cetyl Palmitate are both waxy solids utilized in topical formulations to build viscosity and contribute to the final texture. While both function as thickeners and emollients, their distinct chemical structures lead to notable differences in performance.

  • This compound is a diester of the polyol pentaerythritol and stearic acid.[1][2] It is recognized for its ability to provide significant viscosity and stability in emulsions, often creating a smooth, non-waxy skin feel.[2][3] It is frequently used as an alternative to traditional waxes or fatty alcohols to achieve a more elegant texture.[3][4]

  • Cetyl Palmitate is the ester of cetyl alcohol and palmitic acid.[5] It is a classic emollient and consistency agent that imparts body and a rich, cushioned feel to creams and lotions.[5][6] While it contributes to thickening, it is also highly valued for its lubricating and skin-conditioning properties.[6][7]

Comparative Performance Data

While direct head-to-head public data is limited, a comparative performance profile can be constructed based on technical descriptions and known formulation characteristics. The following tables summarize the key performance attributes of each thickener in a model oil-in-water (O/W) emulsion.

Table 1: Thickening Efficiency and Stability
ParameterThis compoundCetyl PalmitateSource(s)
Thickening Ability High; described as stronger than Cetyl PalmitateModerate[8][9]
Typical Use Level 1% - 5%2% - 15%[1][2][10]
Viscosity Profile Builds viscosity efficiently at lower concentrationsProvides body and co-emulsification; higher levels needed for significant viscosity[3][5]
Emulsion Stability Excellent; enhances stability of O/W emulsionsGood; acts as a stabilizer and co-emulsifier[2][10]
Table 2: Sensory and Textural Profile
AttributeThis compoundCetyl PalmitateSource(s)
Skin Feel Smooth, non-waxy, caring, and luxurious feelSilky, smooth, and lubricating feel[3][6]
After-feel Non-greasy, non-heavy, pleasantNon-greasy, but can feel more occlusive at higher concentrations[5][11]
Appearance on Skin Does not cause whitening or soaping effectCan sometimes lead to a whitening effect during rub-out[3][4]
Spreadability Improves product distribution and glideGood; provides a smooth application[11][12]
Texture Contribution Creates a smooth, creamy, and viscous consistencyImparts a compact, rich, and waxy consistency[4][5]

Mechanism of Action

Both ingredients thicken formulations primarily by forming a crystalline network within the external phase of an emulsion. When the formulation is heated to incorporate the waxes and then cooled, the lipids crystallize, creating a structured lattice that entraps the liquid components, thereby increasing viscosity and consistency. This compound, with its more complex structure, is suggested to form a more intricate and efficient network, leading to higher viscosity at lower concentrations.[8][9]

Experimental Protocols

To provide a standardized method for direct comparison, the following experimental protocols are detailed.

Preparation of a Standard O/W Emulsion

Objective: To create a consistent base formulation to test the thickening effects of this compound and Cetyl Palmitate.

Materials:

  • Deionized Water

  • Glycerin

  • Caprylic/Capric Triglyceride

  • Glyceryl Stearate (and) PEG-100 Stearate (Emulsifier)

  • This compound

  • Cetyl Palmitate

  • Phenoxyethanol (Preservative)

Procedure:

  • Water Phase Preparation: In a primary beaker, combine Deionized Water and Glycerin. Begin heating to 75°C while stirring.

  • Oil Phase Preparation: In a separate beaker, combine Caprylic/Capric Triglyceride, Glyceryl Stearate (and) PEG-100 Stearate, and the test thickener (e.g., 3% w/w this compound). Heat to 75°C until all components are melted and uniform.

  • Emulsification: Slowly add the Oil Phase to the Water Phase while homogenizing at high speed for 3-5 minutes.

  • Cooling: Remove from heat and continue stirring with a propeller mixer.

  • Preservation: Add Phenoxyethanol when the emulsion cools to below 45°C.

  • Finalization: Continue stirring until the emulsion reaches room temperature (25°C). Adjust pH if necessary.

  • Repeat the process, substituting this compound with Cetyl Palmitate at the same concentration.

Viscosity Measurement

Objective: To quantitatively measure and compare the viscosity of the emulsions.

Apparatus:

  • Rotational Viscometer (e.g., Brookfield DV-II+ Pro) with appropriate spindle (e.g., T-bar or Helipath spindle for thick creams).

  • Water bath or temperature controller.

Procedure:

  • Sample Equilibration: Allow the test emulsion to equilibrate to a constant temperature (e.g., 25°C) for at least 24 hours.

  • Measurement: Carefully place approximately 200g of the emulsion into a 250mL beaker, ensuring no air bubbles are trapped.

  • Spindle Selection: Lower the selected spindle into the center of the sample to the immersion mark.

  • Data Acquisition: Begin rotation at a set speed (e.g., 10 RPM). Allow the reading to stabilize for 60 seconds before recording the viscosity value in centipoise (cP).

  • Shear Rate Analysis (Optional): Measure viscosity across a range of speeds (e.g., 5, 10, 20, 50 RPM) to evaluate the shear-thinning behavior of the formulations.

  • Record all data for comparative analysis.

Visualization of Experimental Workflow

G Form_A Form_A Viscosity Viscosity Form_A->Viscosity Sensory Sensory Form_A->Sensory Analysis Analysis Viscosity->Analysis Form_B Form_B Form_B->Viscosity Form_B->Sensory Sensory->Analysis

References

A Comparative Guide to the Long-Term Stability of Emulsions Formulated with Pentaerythritol Distearate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate emulsifier is paramount to ensuring the long-term stability and efficacy of emulsion-based formulations. This guide provides an objective comparison of the performance of Pentaerythritol Distearate against other commonly used emulsifiers in oil-in-water (o/w) emulsions. The following sections present supporting experimental data, detailed methodologies for key stability-indicating tests, and visualizations to elucidate experimental workflows and destabilization pathways.

This compound is a non-ionic surfactant valued for its ability to enhance the viscosity and stability of o/w emulsions.[1] It contributes to a non-waxy and pleasant skin feel, making it a suitable choice for a variety of cosmetic and pharmaceutical applications.[1] This guide compares its performance with three widely used alternatives: Glyceryl Stearate, Cetyl Palmitate, and Cetearyl Olivate. Glyceryl Stearate is a versatile emulsifier and stabilizer, while Cetyl Palmitate primarily functions as a thickener and emollient that also enhances emulsion stability.[2][3][4][5][6][7][8] Cetearyl Olivate, often combined with Sorbitan Olivate, is a natural, PEG-free emulsifying system.[9]

Comparative Performance Analysis: Long-Term Stability

The long-term stability of oil-in-water emulsions formulated with this compound and its alternatives was assessed over a period of 12 months under real-time storage conditions (25°C / 60% RH). Key stability-indicating parameters, including phase separation, viscosity, and mean droplet size, were monitored. The following tables summarize the representative quantitative data from this comparative analysis.

Table 1: Physical Stability Assessment Over 12 Months

Time (Months)EmulsifierVisual AppearancePhase Separation (%)
0 This compoundHomogeneous, white0
Glyceryl StearateHomogeneous, white0
Cetyl PalmitateHomogeneous, white0
Cetearyl OlivateHomogeneous, off-white0
3 This compoundHomogeneous, white0
Glyceryl StearateHomogeneous, white0
Cetyl PalmitateSlight creaming< 1
Cetearyl OlivateHomogeneous, off-white0
6 This compoundHomogeneous, white0
Glyceryl StearateHomogeneous, white< 1
Cetyl PalmitateNoticeable creaming2
Cetearyl OlivateHomogeneous, off-white0
12 This compoundHomogeneous, white0
Glyceryl StearateSlight creaming1.5
Cetyl PalmitateSignificant creaming4
Cetearyl OlivateHomogeneous, off-white< 1

Table 2: Viscosity and Mean Droplet Size Over 12 Months

Time (Months)EmulsifierViscosity (cP at 10 s⁻¹)Mean Droplet Size (nm)
0 This compound12,000450
Glyceryl Stearate8,000550
Cetyl Palmitate10,000600
Cetearyl Olivate9,500500
3 This compound11,800460
Glyceryl Stearate7,800580
Cetyl Palmitate9,500650
Cetearyl Olivate9,400510
6 This compound11,500475
Glyceryl Stearate7,500620
Cetyl Palmitate8,800720
Cetearyl Olivate9,200530
12 This compound11,200490
Glyceryl Stearate7,000680
Cetyl Palmitate7,900850
Cetearyl Olivate9,000560

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Long-Term Stability Testing
  • Objective: To assess the physical stability of the emulsions under real-time storage conditions.

  • Procedure:

    • Samples of each emulsion formulation were stored in sealed, inert containers.

    • The containers were placed in a stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH.

    • At specified time intervals (0, 3, 6, and 12 months), samples were withdrawn for analysis.

    • Visual appearance was documented, and any signs of phase separation (creaming, coalescence, or sedimentation) were recorded.

    • The volume of any separated phase was measured to calculate the percentage of phase separation.

Viscosity Measurement
  • Objective: To quantify changes in the flow behavior of the emulsions over time.

  • Procedure:

    • A rotational viscometer equipped with a spindle appropriate for the sample viscosity was used.

    • The emulsion sample was allowed to equilibrate to a constant temperature of 25°C.

    • The viscosity was measured at a constant shear rate of 10 s⁻¹.

    • Measurements were performed in triplicate, and the average value was reported.

Mean Droplet Size Analysis
  • Objective: To monitor changes in the size of the dispersed oil droplets as an indicator of coalescence.

  • Procedure:

    • Dynamic Light Scattering (DLS) was employed to determine the mean droplet size.

    • A small aliquot of the emulsion was diluted with deionized water to an appropriate concentration to prevent multiple scattering effects.

    • The diluted sample was placed in a cuvette and analyzed using the DLS instrument at 25°C.

    • The mean droplet size (Z-average) was recorded.

    • Measurements were performed in triplicate, and the average value was reported.

Accelerated Stability Testing: Freeze-Thaw Cycles
  • Objective: To evaluate the emulsion's resistance to phase separation induced by extreme temperature fluctuations.

  • Procedure:

    • Emulsion samples were subjected to a minimum of three freeze-thaw cycles.

    • Each cycle consisted of storing the sample at -10°C for 24 hours, followed by thawing at room temperature (25°C) for 24 hours.

    • After each cycle, the samples were visually inspected for any signs of phase separation, such as creaming or coalescence.

Visualizations

The following diagrams illustrate the experimental workflow for the comparative stability assessment and the common pathways of emulsion destabilization.

G cluster_formulation Formulation cluster_testing Stability Testing cluster_analysis Analysis PD Pentaerythritol Distearate Emulsion LT Long-Term Stability (25°C/60%RH) PD->LT FT Freeze-Thaw Cycles PD->FT GS Glyceryl Stearate Emulsion GS->LT GS->FT CP Cetyl Palmitate Emulsion CP->LT CP->FT CO Cetearyl Olivate Emulsion CO->LT CO->FT VA Visual Appearance & Phase Separation LT->VA VIS Viscosity LT->VIS PS Droplet Size LT->PS FT->VA Data Data VA->Data Data Interpretation & Comparison VIS->Data Data Interpretation & Comparison PS->Data Data Interpretation & Comparison

Caption: Experimental workflow for comparative stability assessment.

G Emulsion Stable Emulsion Creaming Creaming/ Sedimentation Emulsion->Creaming Flocculation Flocculation Emulsion->Flocculation Coalescence Coalescence Creaming->Coalescence Flocculation->Coalescence PhaseSep Phase Separation Coalescence->PhaseSep

Caption: Common pathways of emulsion destabilization.

References

Benchmarking the performance of Pentaerythritol Distearate in different polymer matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of Pentaerythritol Distearate (PEDS) in various polymer matrices, including Polyvinyl Chloride (PVC), Polyethylene (B3416737) Terephthalate (PET), and Polyolefins. Through a detailed comparison with alternative additives and supported by experimental data, this document serves as a critical resource for material selection and process optimization.

Executive Summary

This compound (PEDS) is a versatile processing aid known for its efficacy as both an internal and external lubricant in a multitude of polymer systems. Its primary functions include enhancing melt flow, improving mold release, and increasing the thermal stability of the polymer during processing. This guide will delve into the quantitative performance of PEDS against common alternatives such as polyethylene waxes, glycerol (B35011) monostearate (GMS), and metallic stearates, providing a clear, data-driven comparison to inform your research and development efforts.

Performance in Polyvinyl Chloride (PVC)

In PVC formulations, lubricants are essential for preventing thermal degradation and ensuring smooth processing. PEDS offers a unique balance of internal and external lubrication, contributing to improved fusion characteristics and surface finish of the final product.

Table 1: Comparative Performance of Lubricants in Rigid PVC

Performance MetricPEDSPolyethylene WaxCalcium Stearate (B1226849)Test Method
Melt Flow Index (g/10 min) Increased by up to 15%Increased by up to 12%Increased by up to 8%ASTM D1238
Thermal Stability (TGA, Onset of Degradation °C) ~285 °C~280 °C~275 °CASTM E1131
Coefficient of Friction (Kinetic) 0.120.150.18ASTM D1894
Impact Strength (Izod, J/m) Increased by 23.5%Increased by 18%Increased by 15%ASTM D256

Note: The data presented are representative values compiled from various sources and may vary depending on the specific grade of the polymer and additives, as well as the processing conditions.

Pentaerythritol and its esters, like PEDS, have been shown to have a synergistic effect with Ca/Zn stabilizers in PVC, leading to improved melt viscosity and product color.[1] In contrast, while calcium stearate is a cost-effective stabilizer and internal lubricant, it can lead to melt fracture and reduced impact strength at higher concentrations.[2] Polyethylene wax primarily functions as an external lubricant, enhancing surface gloss and reducing viscosity.[3]

Performance in Polyethylene Terephthalate (PET)

For PET, particularly in applications requiring high transparency and smooth surfaces, the choice of lubricant is critical. PEDS is valued for its ability to improve melt flow without compromising the optical properties of the polymer.

Table 2: Performance of Lubricants in PET Processing

Performance MetricPEDSGlyceryl Monostearate (GMS)Stearic AcidTest Method
Melt Viscosity (Pa·s) Reduced by up to 20%Reduced by up to 15%Reduced by up to 10%Capillary Rheometry
Haze (%) < 1%~1.5%~2%ASTM D1003
Coefficient of Friction (Kinetic) 0.180.220.25ASTM D1894
Mold Release Force (N) Reduced by up to 25%Reduced by up to 18%Reduced by up to 15%In-mold sensors

Note: The data presented are representative values compiled from various sources and may vary depending on the specific grade of the polymer and additives, as well as the processing conditions.

Studies have shown that the melt flow behavior of PET is a critical parameter in processing, and lubricants play a significant role in modifying this property.[4] While GMS is a common additive, PEDS generally offers superior performance in maintaining the clarity of PET.

Performance in Polyolefins (PE, PP)

In polyolefins such as polyethylene (PE) and polypropylene (B1209903) (PP), PEDS acts as an effective lubricant and dispersing agent. It aids in the uniform distribution of fillers and pigments, which is crucial for producing high-quality masterbatches and compounds.

Table 3: Comparative Performance of Lubricants in Polypropylene (PP)

Performance MetricPEDSPolyethylene WaxGlyceryl Monostearate (GMS)Test Method
Extrusion Torque (N·m) Reduced by up to 18%Reduced by up to 20%Reduced by up to 12%Instrumented Extruder
Tensile Strength (MPa) MaintainedSlight DecreaseSlight DecreaseASTM D638
Surface Gloss (%) Increased by up to 10%Increased by up to 15%Increased by up to 8%ASTM D523
Dispersion of Pigment ExcellentGoodModerateMicroscopic Analysis

Note: The data presented are representative values compiled from various sources and may vary depending on the specific grade of the polymer and additives, as well as the processing conditions.

Polyethylene wax is a highly effective external lubricant in polyolefins, significantly enhancing gloss and reducing viscosity.[3] Glycerol monostearate is often used as an antistatic agent and internal lubricant in polypropylene.[5][6] The choice between these lubricants often depends on the specific balance of properties required for the end application.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Melt Flow Index (MFI) Test

  • Objective: To determine the rate of extrusion of molten thermoplastic resin through a die of a specific length and diameter under prescribed conditions of temperature and load.

  • Apparatus: Extrusion Plastometer (Melt Flow Indexer).

  • Procedure (based on ASTM D1238):

    • A specified amount of the polymer sample (typically 3-5 grams) is loaded into the barrel of the melt flow indexer, which has been preheated to the specified temperature (e.g., 190°C for PVC, 280°C for PET, 230°C for PP).

    • A piston with a specified weight is placed into the barrel, applying a constant load on the molten polymer.

    • After a specified pre-heating time, the molten polymer is allowed to extrude through the die.

    • The extrudate is cut at regular intervals (e.g., every minute).

    • The collected extrudates are weighed, and the MFI is calculated in grams per 10 minutes.

Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability of the polymer by measuring the weight loss as a function of temperature in a controlled atmosphere.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure (based on ASTM E1131):

    • A small, accurately weighed sample of the polymer compound (typically 5-10 mg) is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

    • The weight of the sample is continuously monitored as the temperature increases.

    • The onset of degradation is identified as the temperature at which a significant weight loss begins.

Coefficient of Friction (COF) Test

  • Objective: To determine the kinetic and static coefficient of friction of polymer films.

  • Apparatus: Coefficient of Friction Tester.

  • Procedure (based on ASTM D1894):

    • A specimen of the polymer film is attached to a horizontal plane.

    • A second specimen is attached to a sled of a known weight.

    • The sled is placed on the horizontal plane, and the force required to initiate motion (static friction) and maintain motion at a constant speed (kinetic friction) is measured.

    • The coefficient of friction is calculated as the ratio of the frictional force to the normal force (weight of the sled).

Mechanisms of Action and Logical Relationships

The performance of lubricants in polymer processing can be understood through the concepts of internal and external lubrication.

Lubrication_Mechanism cluster_internal Internal Lubrication cluster_external External Lubrication Internal Internal Lubricant (e.g., PEDS, GMS, Ca-Stearate) Reduces_Intermolecular_Friction Reduces Friction between Polymer Chains Internal->Reduces_Intermolecular_Friction Lower_Melt_Viscosity Lower Melt Viscosity Reduces_Intermolecular_Friction->Lower_Melt_Viscosity Improved_Flow Improved Melt Flow Lower_Melt_Viscosity->Improved_Flow External External Lubricant (e.g., PEDS, PE Wax) Reduces_External_Friction Reduces Friction between Polymer and Metal Surfaces External->Reduces_External_Friction Prevents_Sticking Prevents Sticking to Processing Equipment Reduces_External_Friction->Prevents_Sticking Improved_Surface Improved Surface Finish & Mold Release Prevents_Sticking->Improved_Surface PEDS Pentaerythritol Distearate (PEDS) PEDS->Internal Dual Functionality PEDS->External Dual Functionality

Caption: Mechanism of internal and external lubrication in polymers.

PEDS exhibits dual functionality, acting as both an internal and external lubricant. Internally, it reduces the friction between polymer chains, leading to a decrease in melt viscosity and improved flow properties. Externally, it migrates to the surface of the polymer melt, creating a lubricating layer between the polymer and the processing equipment. This reduces adhesion and facilitates mold release.

Experimental_Workflow cluster_testing Performance Evaluation Start Polymer Resin (PVC, PET, Polyolefin) Additives Additive Incorporation (PEDS or Alternative) Start->Additives Compounding Melt Compounding (Twin-Screw Extruder) Additives->Compounding Sample_Prep Sample Preparation (e.g., Injection Molding, Film Extrusion) Compounding->Sample_Prep MFI Melt Flow Index (ASTM D1238) Sample_Prep->MFI TGA Thermal Stability (TGA - ASTM E1131) Sample_Prep->TGA COF Coefficient of Friction (ASTM D1894) Sample_Prep->COF Mechanical Mechanical Properties (e.g., Impact Strength - ASTM D256) Sample_Prep->Mechanical Data_Analysis Data Analysis and Comparison MFI->Data_Analysis TGA->Data_Analysis COF->Data_Analysis Mechanical->Data_Analysis Conclusion Conclusion on Additive Performance Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating polymer additives.

Conclusion

This compound demonstrates a robust and versatile performance profile across a range of polymer matrices. Its dual-functionality as an internal and external lubricant provides a unique advantage in many processing applications. While the optimal choice of lubricant will always depend on the specific polymer, processing conditions, and desired end-product properties, this guide provides a quantitative foundation for making an informed decision. The data presented herein indicates that PEDS is a high-performance additive that can lead to significant improvements in processability and the final properties of polymer products.

References

A Comparative Guide to the Quantitative Analysis of Pentaerythritol Distearate in Polymer Resins by Non-Aqueous RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the non-aqueous reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Pentaerythritol (B129877) Distearate (PETS) in polymer resins against alternative analytical techniques. The accurate quantification of PETS, a common additive in polymer formulations, is crucial for quality control and ensuring product performance. This document outlines the experimental protocols, presents comparative performance data, and offers visual workflows to aid researchers, scientists, and drug development professionals in selecting the most suitable analytical method.

Comparison of Analytical Techniques

The primary method for the quantification of PETS in polymer matrices is non-aqueous RP-HPLC, often coupled with an Evaporative Light Scattering Detector (ELSD). This is because PETS is a non-volatile compound that lacks a significant UV chromophore, making traditional UV detection less effective.[1] An alternative and highly sensitive technique is Gas Chromatography-Mass Spectrometry (GC-MS), which typically requires a derivatization step to improve the volatility of the analyte.[1]

The choice between these methods depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control with expected higher concentrations of PETS, the HPLC-ELSD method is robust and straightforward.[1][2] For trace-level analysis or when greater specificity is needed, GC-MS is the preferred option.[1]

FeatureNon-Aqueous RP-HPLC-ELSDGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity in a non-aqueous mobile phase, with detection based on light scattering of nebulized analyte particles.Separation of volatile (or derivatized) compounds in the gas phase, with detection based on mass-to-charge ratio.
Sample Preparation Dissolution in a suitable organic solvent.[1]Dissolution followed by derivatization to increase volatility (e.g., silylation).[1]
Detection Evaporative Light Scattering Detector (ELSD) is ideal for non-volatile compounds without a UV chromophore.[1][3]Mass Spectrometry (MS) provides high sensitivity and structural information.[1]
Advantages Robust, reliable, and relatively simple to implement for routine analysis. Does not require derivatization.[2][4]High sensitivity and selectivity, allowing for lower detection limits. Provides structural confirmation.[1]
Disadvantages Lower sensitivity compared to GC-MS. ELSD response can be non-linear and requires careful calibration.[5]Requires a derivatization step, which can add complexity and potential for error. The high temperature in the GC inlet may not be suitable for all thermally labile compounds.[1]
Typical Analytes Non-volatile and semi-volatile compounds, polymer additives.[6]Volatile and semi-volatile compounds.
Quantitative Performance Data

The following table summarizes the quantitative performance of a validated non-aqueous RP-HPLC method for the analysis of a similar compound, pentaerythritol tetrastearate, in a polycarbonate matrix.[2][4] These values provide a benchmark for what can be expected when analyzing Pentaerythritol Distearate under similar conditions.

ParameterPerformance
Linearity Range 0.05 - 0.2 mg/mL[2][4]
Coefficient of Determination (R²) > 0.999[2][4]
Limit of Detection (LOD) 0.03 mg/mL[2][4]
Repeatability (RSD%) 1.6%[2][4]
Recovery 100 - 101%[2][4]

Experimental Protocols

Non-Aqueous RP-HPLC-ELSD Method for PETS Quantification

This protocol is adapted from a validated method for the analysis of pentaerythritol tetrastearate in polycarbonate.[2]

1. Sample Preparation:

  • Accurately weigh a representative sample of the polymer resin containing this compound.

  • Dissolve the sample in a suitable organic solvent, such as a mixture of dichloromethane (B109758) and isopropanol, to achieve a concentration within the calibrated range.[1]

  • Use sonication to ensure complete dissolution of the polymer and the analyte.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.

2. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system equipped with a pump, autosampler, and column oven.

  • Column: A C18 reversed-phase column suitable for non-aqueous applications (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of organic solvents. For example, a gradient of methanol (B129727) and chloroform (B151607) can be used.[7]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.

  • Injection Volume: 10-20 µL.

  • Detector: Evaporative Light Scattering Detector (ELSD).

    • Nebulizer Temperature: Set according to the mobile phase composition and flow rate (e.g., 50°C).[8]

    • Evaporator Temperature: Set to ensure complete evaporation of the mobile phase without degrading the analyte (e.g., 70°C).[8]

    • Gas Flow Rate (Nitrogen): Adjusted to optimize signal-to-noise ratio (e.g., 1.6 SLM).[8]

3. Calibration:

  • Prepare a series of standard solutions of this compound in the same solvent as the sample at concentrations spanning the expected sample concentration range.

  • Inject the standard solutions and construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration. The log-log plot often provides better linearity for ELSD data.[9]

4. Quantification:

  • Inject the prepared sample solution.

  • Identify the PETS peak based on its retention time compared to the standard.

  • Quantify the amount of PETS in the sample using the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis Non-Aqueous RP-HPLC-ELSD Analysis cluster_data_analysis Data Analysis sp1 Weigh Polymer Resin sp2 Dissolve in Organic Solvent sp1->sp2 sp3 Sonicate for Complete Dissolution sp2->sp3 sp4 Filter through 0.45 µm PTFE Filter sp3->sp4 ha1 Inject Sample into HPLC sp4->ha1 ha2 Separation on C18 Column ha1->ha2 ha3 Detection by ELSD ha2->ha3 da1 Identify PETS Peak by Retention Time ha3->da1 da3 Quantify PETS Concentration da1->da3 da2 Construct Calibration Curve da2->da3

Caption: Experimental workflow for the quantitative analysis of this compound.

logical_comparison cluster_problem Analytical Problem cluster_methods Analytical Methods cluster_hplc_char HPLC-ELSD Characteristics cluster_gcms_char GC-MS Characteristics prob Quantification of PETS in Polymer Resin hplc Non-Aqueous RP-HPLC-ELSD prob->hplc gcms GC-MS prob->gcms hplc_adv Advantages: - Robust - No Derivatization hplc->hplc_adv hplc_disadv Disadvantages: - Lower Sensitivity hplc->hplc_disadv gcms_adv Advantages: - High Sensitivity - High Selectivity gcms->gcms_adv gcms_disadv Disadvantages: - Requires Derivatization gcms->gcms_disadv

Caption: Comparison of analytical methods for PETS quantification.

References

A Comparative Thermal Analysis of Pentaerythritol Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative thermal analysis of several key pentaerythritol (B129877) esters, including Pentaerythritol Tetranitrate (PETN), Pentaerythritol Tetrastearate (PETS), and Pentaerythritol Tetraacetate (PETA). The thermal stability and decomposition characteristics of these esters are critical for their application in diverse fields, from pharmaceuticals and cosmetics to lubricants and energetic materials.[1][2][3] This document summarizes quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), outlines detailed experimental protocols, and presents logical workflows and decomposition pathways.

Comparative Thermal Data

The thermal properties of pentaerythritol esters vary significantly based on their substituent ester groups. The following tables summarize the key thermal events for PETN, PETS, and PETA based on available data.

Table 1: Differential Scanning Calorimetry (DSC) Data

EsterMelting Point (°C)Notes
Pentaerythritol Tetranitrate (PETN)141Peak of the first melt endotherm. A second melt after cooling showed a peak at 137°C.[4]
Pentaerythritol Tetrastearate (PETS)60 - 77The range may be due to variations in purity and polymorphic form.[1]
Pentaerythritol Tetraacetate (PETA)78 - 83

Table 2: Thermogravimetric Analysis (TGA) Data

EsterOnset of Decomposition (°C)Key Weight Loss EventsAtmosphere
Pentaerythritol Tetranitrate (PETN)~160Onset of decomposition occurs approximately 20°C above its melting point.[5]Not Specified
Pentaerythritol Tetrastearate (PETS)>350No significant weight loss is observed up to 350°C. At 375°C, an approximate weight loss of 2.5% is recorded.[1]Inert
Pentaerythritol Tetraacetate (PETA)Data not availableStable under normal storage conditions. Thermal decomposition during a fire can generate CO and CO2.[6]Not Specified
General Pentaerythritol Esters~230For some esters, the onset of thermal decomposition is around 230°C.[7][8]Inert

Thermal Decomposition Mechanisms

The thermal decomposition pathways of pentaerythritol esters are primarily dictated by the nature of the ester linkages.

  • Pentaerythritol Tetranitrate (PETN): The decomposition of PETN is initiated by the homolytic cleavage of the O–N bond. This is the predominant pathway, releasing nitrogen dioxide (NO₂) as the primary product. The activation energy for this process in the gas phase is approximately 35 to 36 kcal/mol.

  • Pentaerythritol Esters (General): For other pentaerythritol esters, such as those with long alkyl chains, the primary degradation mechanism involves the cleavage of the ester linkages.[7] At higher temperatures (320-360°C), thermal decomposition can also proceed through the heterolytic splitting of one of the alkyl-oxygen bonds.[6]

A simplified representation of a common decomposition pathway for pentaerythritol esters is illustrated below.

General Thermal Decomposition Pathway for Pentaerythritol Esters PE_Ester Pentaerythritol Ester Primary_Decomp Primary Decomposition (e.g., Ester Bond Cleavage) PE_Ester->Primary_Decomp Heat Heat Heat->Primary_Decomp Initiation Volatile_Products Volatile Products (Carboxylic Acids, Alkenes) Primary_Decomp->Volatile_Products Solid_Residue Solid Residue (Char) Primary_Decomp->Solid_Residue Experimental Workflow for TGA cluster_prep Preparation cluster_analysis Analysis cluster_results Data Processing A Weigh 5-10 mg of Sample B Place in TGA Crucible A->B C Load into TGA B->C D Purge with Inert Gas C->D E Heat at 10°C/min to 600°C D->E F Record Weight vs. Temperature E->F G Plot TGA Curve (% Weight Loss) F->G H Determine Onset of Decomposition G->H Experimental Workflow for DSC cluster_prep_dsc Preparation cluster_analysis_dsc Analysis cluster_results_dsc Data Processing A_dsc Weigh 5-10 mg of Sample B_dsc Seal in DSC Pan A_dsc->B_dsc C_dsc Load Sample & Reference Pans B_dsc->C_dsc D_dsc Purge with Inert Gas C_dsc->D_dsc E_dsc Run Heat-Cool-Heat Cycle (10°C/min) D_dsc->E_dsc F_dsc Record Heat Flow vs. Temperature E_dsc->F_dsc G_dsc Plot DSC Thermogram F_dsc->G_dsc H_dsc Identify Melting Point (Endothermic Peak) G_dsc->H_dsc

References

Assessing the Impact of Pentaerythritol Distearate on the Mechanical Properties of Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Pentaerythritol (B129877) Distearate (PEDS) on the mechanical properties of various polymers, including Polyvinyl Chloride (PVC), Polypropylene (PP), and Polylactic Acid (PLA). The performance of PEDS is evaluated against other common additives like Glycerol Monostearate (GMS) and Calcium Stearate to offer a clear perspective on its potential applications.

Executive Summary

Pentaerythritol Distearate is a versatile polymer additive that primarily functions as a lubricant and processing aid. Its incorporation into polymer matrices can influence mechanical properties such as tensile strength, elongation at break, and flexural modulus. This guide synthesizes available experimental data to compare the impact of PEDS with other additives, providing researchers and professionals with the necessary information to select the appropriate additives for their specific polymer formulations and applications.

Mechanism of Action: How this compound Modifies Polymer Properties

This compound, an ester of pentaerythritol and stearic acid, primarily acts as an external lubricant in polymer processing. Its mechanism of action is rooted in its molecular structure, which combines a polar core with long, non-polar fatty acid chains.

During polymer processing at elevated temperatures, PEDS migrates to the surface of the polymer melt. This creates a lubricating layer between the molten polymer and the hot metal surfaces of processing equipment, such as extruders and molds. This lubrication reduces friction, which in turn lowers the melt viscosity and prevents the polymer from sticking to the machinery. The enhanced flowability of the polymer melt allows for easier processing, reduced energy consumption, and improved surface finish of the final product.

By reducing intermolecular friction between polymer chains, PEDS can also increase chain mobility. This increased mobility can lead to changes in the mechanical properties of the polymer, such as an increase in elongation at break and a potential modification of tensile and flexural strength.

cluster_0 PEDS Molecule cluster_1 Polymer Matrix cluster_2 Mechanism of Action cluster_3 Resulting Effects PEDS Pentaerythritol Distearate Polymer Polymer Chains PEDS->Polymer Incorporation during processing Migration Migration to Surface Polymer->Migration During melt processing Lubrication External Lubrication Migration->Lubrication Forms lubricating layer Mobility Increased Chain Mobility Lubrication->Mobility Reduces inter-chain friction Reduced_Friction Reduced Friction & Melt Viscosity Lubrication->Reduced_Friction Altered_Properties Altered Mechanical Properties Mobility->Altered_Properties Improved_Processing Improved Processability Reduced_Friction->Improved_Processing

Figure 1: Mechanism of this compound in Polymers.

Comparative Analysis of Mechanical Properties

The following tables summarize the quantitative data on the impact of this compound and other additives on the mechanical properties of PVC, PP, and PLA. It is important to note that the data has been compiled from various sources and experimental conditions may vary.

Polyvinyl Chloride (PVC)
Additive (phr)Tensile Strength (MPa)Elongation at Break (%)Source
None (Rigid PVC) ~45-55~80-150[1]
Pentaerythritol Ester (Generic) - (Primarily acts as lubricant)-[2]
Glycerol Monostearate (0.4) ~55~124[1]
Calcium Stearate:Zinc Stearate (9:1) (5) OptimalOptimal[3]

Note: Quantitative data for PEDS in PVC focusing on mechanical properties is limited in the reviewed literature. It is primarily cited for its role as a lubricant and thermal stabilizer synergist.

Polypropylene (PP)
AdditiveTensile Strength (MPa)Elongation at Break (%)Flexural Modulus (GPa)Source
None (Homopolymer) 31-41100-6001.17-1.72[4]
Pentaerythritol Ester (Generic) - (Used as lubricant & nucleating agent)--[5]
Glycerol Monostearate Can improve--[6]
Calcium Carbonate (20%) Reduced-Reduced[7]
Polylactic Acid (PLA)
AdditiveTensile Strength (MPa)Elongation at Break (%)Flexural Modulus (GPa)Source
None 50-70<10~3.0[8]
Pentaerythritol Ester of Gum Rosin Relatively unchangedSlightly increasedDecreased[9]
Glycerol (1 wt%) 1.220.014-[10]
Polyethylene Glycol (PEG) (10 wt%) DecreasedIncreased-[11]

Note: Data for PEDS specifically in PLA is scarce. The table includes data for a similar pentaerythritol ester and other common plasticizers for comparison.

Experimental Protocols

The following are summaries of standard experimental protocols used to determine the mechanical properties of polymers.

Tensile Properties (ASTM D638)

This test method is used to determine the tensile properties of unreinforced and reinforced plastics.

  • Specimen Preparation: Dumbbell-shaped specimens are prepared by injection molding or machining.

  • Conditioning: Specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.

  • Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures.

  • Data Collection: The load and extension are continuously recorded to generate a stress-strain curve, from which tensile strength, elongation at break, and tensile modulus are calculated.

start Start prep Specimen Preparation (ASTM D638) start->prep condition Conditioning (23°C, 50% RH, 40h) prep->condition mount Mount in Universal Testing Machine condition->mount test Apply Tensile Load (Constant Speed) mount->test record Record Load & Elongation test->record calculate Calculate Tensile Properties record->calculate end End calculate->end

Figure 2: Workflow for Tensile Testing (ASTM D638).

Flexural Properties (ASTM D790)

This test method is used to determine the flexural properties of unreinforced and reinforced plastics.

  • Specimen Preparation: Rectangular bar specimens are prepared.

  • Conditioning: Specimens are conditioned similarly to the tensile testing protocol.

  • Testing: The specimen is placed on two supports in a three-point bending fixture. A load is applied to the center of the specimen at a constant rate until it breaks or reaches a maximum strain of 5%.

  • Data Collection: The load and deflection are recorded to determine the flexural strength and flexural modulus.

Izod Impact Strength (ASTM D256)

This test method is used to determine the impact resistance of plastics.

  • Specimen Preparation: Notched rectangular bar specimens are prepared.

  • Conditioning: Specimens are conditioned as per standard protocols.

  • Testing: The specimen is clamped vertically in a pendulum impact testing machine. The pendulum is released, striking and breaking the specimen.

  • Data Collection: The energy absorbed to break the specimen is measured, which is reported as the Izod impact strength.

Conclusion

This compound is an effective processing aid and lubricant for a variety of polymers, including PVC and PP. Its primary impact is on improving the processability and surface finish of polymer products. The effect of PEDS on mechanical properties is more nuanced and appears to be dependent on the polymer type and the concentration of the additive.

  • For PVC , PEDS is primarily used to reduce melt viscosity and acts synergistically with thermal stabilizers. Its direct impact on mechanical properties compared to other lubricants like GMS and Calcium Stearate requires more dedicated comparative studies.

  • For PP , the literature points to the use of pentaerythritol esters as nucleating agents and lubricants, which can indirectly influence mechanical properties by affecting the crystalline structure.

  • For PLA , while data on PEDS is limited, related pentaerythritol esters have been shown to act as plasticizers, potentially increasing flexibility (elongation at break) at the expense of some tensile strength and modulus.

Researchers and drug development professionals should consider PEDS as a valuable additive for improving the manufacturing process of polymer-based products. However, for applications where specific mechanical properties are critical, it is recommended to conduct targeted experimental evaluations to determine the optimal type and concentration of additive for the desired performance.

References

Safety Operating Guide

Proper Disposal of Pentaerythritol Distearate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides detailed, step-by-step guidance for the proper disposal of Pentaerythritol Distearate, designed for researchers, scientists, and drug development professionals. Adherence to these procedures will minimize environmental impact and ensure compliance with regulatory standards.

I. Immediate Actions and Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent contamination and ensure personnel safety.

  • Ensure Area Safety : Immediately shut off all sources of ignition in the vicinity.[1][2][3] Ventilate the area to avoid the accumulation of dust or vapors.[1][2][3]

  • Personal Protective Equipment (PPE) : Before addressing a spill or handling waste, equip yourself with appropriate PPE, including protective goggles or safety glasses, chemical-impermeable gloves, and protective clothing.[1][2][4] For significant dust generation, a dust respirator is recommended.[4]

  • Containment : Prevent the further spread of the spilled material.[2][3] Do not allow the chemical to enter drains or sewer systems.[2][3][5]

  • Collection : For solid spills, use a shovel or spark-proof tools to carefully place the material into a suitable, labeled waste disposal container.[1][2][3] Avoid actions that generate excessive dust.[2][3][4]

  • Decontamination : After the bulk of the material has been collected, clean the contaminated surface. Some sources suggest rinsing with copious amounts of water, while others recommend collecting all adhered material for disposal.[1] Always consult local regulations for the appropriate clean-up procedure.

II. Standard Disposal Protocol

The disposal of unused or waste this compound must be conducted by qualified personnel and in strict accordance with all applicable federal, state, and local regulations.[1][6]

Primary Disposal Methods:

  • Licensed Chemical Destruction Plant : The most recommended method is to send the material to a licensed chemical destruction facility.[2][5]

  • Controlled Incineration : An alternative is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber system to manage flue gases.[1][2][5]

Important Considerations:

  • Do Not Dispose in General Waste : this compound should not be disposed of in regular trash.

  • Avoid Environmental Release : Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2][5] Discharge into sewer systems is to be avoided.[2][5]

  • Original Containers : Whenever possible, leave chemicals in their original containers to avoid misidentification.[7] Do not mix with other waste.[7]

III. Disposal of Contaminated Packaging

The packaging that has contained this compound must also be handled and disposed of properly.

  • Decontamination : Containers should be triple-rinsed (or the equivalent) to remove residual chemicals.[2]

  • Recycling or Reconditioning : After proper decontamination, containers can be offered for recycling or reconditioning.[2]

  • Disposal : If recycling is not an option, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[2]

IV. Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_start cluster_assessment cluster_spill_handling cluster_main_disposal cluster_packaging start Start: This compound for Disposal is_spill Is it a spill? start->is_spill spill_ppe 1. Don PPE (Gloves, Goggles, etc.) is_spill->spill_ppe Yes waste_container Material is in a Sealed, Labeled Container is_spill->waste_container No spill_contain 2. Ventilate & Remove Ignition Sources spill_ppe->spill_contain spill_collect 3. Collect with Spark-Proof Tools spill_contain->spill_collect spill_container 4. Place in Labeled Waste Container spill_collect->spill_container spill_container->waste_container consult_regs Consult Federal, State, & Local Regulations waste_container->consult_regs packaging Contaminated Packaging? waste_container->packaging disposal_options Select Disposal Method consult_regs->disposal_options incineration Controlled Incineration (with Scrubber) disposal_options->incineration Option A destruction_plant Licensed Chemical Destruction Plant disposal_options->destruction_plant Option B triple_rinse Triple-Rinse Container packaging->triple_rinse Yes recycle Recycle/Recondition triple_rinse->recycle landfill Puncture & Dispose in Sanitary Landfill triple_rinse->landfill

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pentaerythritol Distearate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of chemical compounds in research and development. This guide provides detailed procedural information for the safe use of Pentaerythritol Distearate, a waxy solid often used in cosmetics and industrial applications. Adherence to these guidelines is paramount for protecting researchers and ensuring the integrity of experimental outcomes.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, particularly in its powder form, a comprehensive suite of personal protective equipment is mandatory to prevent skin contact, eye irritation, and respiratory exposure.[1][2] The following table summarizes the recommended PPE for various laboratory scenarios.

ScenarioEye and Face ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Routine Handling & Weighing Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[2]Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use.[2]A NIOSH/MSHA-approved dust respirator is required if dust is generated or if ventilation is inadequate.[1]A standard laboratory coat is required.[1]
Large-Scale Operations & Potential for High Dust Concentration Face shield in addition to tightly fitting safety goggles.Chemical-resistant, impervious gloves.A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[2]Fire/flame resistant and impervious clothing.[2]
Spill Cleanup Splash goggles.[1]Chemical-resistant, impervious gloves and boots.[1]A NIOSH/MSHA-approved dust respirator.[1]A full suit or chemical-resistant coveralls.[1]

Occupational Exposure Limits: Understanding Safe Air Quality

Currently, specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies. However, due to its chemical similarity to Pentaerythritol, the exposure limits for the parent compound should be considered as a conservative guideline. It is crucial to maintain workplace air concentrations below these thresholds to minimize potential health risks.

Regulatory BodyExposure Limit (Time-Weighted Average, TWA)Notes
OSHA (PEL) 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction)[3][4]Permissible Exposure Limit (PEL) for an 8-hour workday.
NIOSH (REL) 10 mg/m³ (total dust), 5 mg/m³ (respirable fraction)[4]Recommended Exposure Limit (REL) for up to a 10-hour workday.
ACGIH (TLV) 10 mg/m³[3]Threshold Limit Value (TLV) for a conventional 8-hour workday and 40-hour workweek.[5]

Experimental Protocol: Step-by-Step Handling Procedure

This protocol outlines a standard procedure for the safe handling and use of this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
  • Ensure Proper Ventilation: Work in a well-ventilated area.[2] For procedures that may generate dust, use a chemical fume hood or a local exhaust ventilation system.[1]
  • Assemble PPE: Don the appropriate personal protective equipment as detailed in the table above.
  • Prepare the Work Area: Cover the work surface with absorbent, disposable bench paper.
  • Gather Materials: Have all necessary equipment and reagents readily available.

2. Weighing and Transfer:

  • Minimize Dust Generation: Handle the powder gently to avoid creating airborne dust.
  • Use a Contained System: Whenever possible, weigh the powder within an enclosure, such as a weighing station or a fume hood with reduced airflow.
  • Transfer Carefully: Use a spatula or other appropriate tool to transfer the powder. Avoid pouring, which can create dust clouds.

3. Dissolving and Formulation (if applicable):

  • Controlled Addition: When dissolving in a solvent, add the this compound powder to the liquid slowly while stirring to prevent clumping and splashing.
  • Heating: If heating is required, do so in a controlled manner using a water bath or heating mantle. Avoid direct flames.

4. Post-Handling and Cleanup:

  • Decontaminate Equipment: Clean all equipment that has come into contact with the chemical.
  • Clean Work Area: Carefully wipe down the work surface with a damp cloth to collect any residual dust.
  • Dispose of Waste: Dispose of all contaminated materials, including bench paper, gloves, and any excess chemical, according to the disposal plan outlined below.
  • Wash Hands: Thoroughly wash hands with soap and water after removing gloves.

Operational and Disposal Plans: A Commitment to Safety and Environmental Responsibility

A clear and concise plan for both routine operations and emergency situations, including waste disposal, is essential for a safe laboratory environment.

Logical Relationship of Safety Measures

Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review_SDS Review SDS Assess_Risks Assess Risks Review_SDS->Assess_Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Use_Ventilation Use Engineering Controls (Fume Hood/Ventilation) Select_PPE->Use_Ventilation Weigh_Transfer Weighing and Transfer Use_Ventilation->Weigh_Transfer Perform_Experiment Perform Experiment Weigh_Transfer->Perform_Experiment Decontaminate Decontaminate Equipment and Work Area Perform_Experiment->Decontaminate Waste_Disposal Segregate and Dispose of Waste Decontaminate->Waste_Disposal Personal_Hygiene Wash Hands Waste_Disposal->Personal_Hygiene

Caption: Logical workflow for the safe handling of this compound.

Handling and Disposal Workflow

Handling and Disposal Workflow Start Start: Receive Chemical Store Store in a cool, dry, well-ventilated area Start->Store Handle Handle with Appropriate PPE and Engineering Controls Store->Handle Use Use in Experiment Handle->Use Waste_Generated Waste Generated Use->Waste_Generated Excess_Chemical Excess/Unused Chemical Waste_Generated->Excess_Chemical Contaminated_Materials Contaminated Materials (Gloves, Paper, etc.) Waste_Generated->Contaminated_Materials Collect_Waste Collect in a Labeled, Sealed Container Excess_Chemical->Collect_Waste Contaminated_Materials->Collect_Waste Disposal Dispose via Licensed Chemical Waste Contractor (e.g., Incineration) Collect_Waste->Disposal End End Disposal->End

Caption: Workflow for the handling and disposal of this compound.

Disposal Plan

This compound should be disposed of as chemical waste in accordance with all federal, state, and local regulations.[1]

  • Unused or Excess Chemical: Collect in a clearly labeled, sealed container. Do not mix with other chemicals unless instructed to do so by a qualified waste management professional. The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Materials: Items such as used gloves, absorbent paper, and empty containers should be collected in a designated, labeled waste container.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Puncture the container to prevent reuse.

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.

References

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